1-Amino-cyclobutanecarboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJLUOGEIHGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466432 | |
| Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285570-26-5 | |
| Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
This guide provides a comprehensive overview of the known physical and chemical properties of 1-Amino-cyclobutanecarboxylic acid ethyl ester. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data to facilitate its application as a versatile building block in modern synthetic chemistry. We will delve into its fundamental physicochemical characteristics, spectroscopic signatures for identity confirmation, and field-proven protocols for its handling and purification.
Compound Identification and Molecular Structure
1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic amino acid ester featuring a strained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its ability to introduce conformational rigidity and unique spatial arrangements into bioactive molecules.
The primary identifiers for this compound are:
-
Compound Name: 1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Synonyms: Ethyl 1-aminocyclobutane-1-carboxylate[1]
It is important to distinguish the free base (CAS: 285570-26-5) from its commonly used hydrochloride salt, ethyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS: 145143-60-8), which has a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[5] The salt form often exhibits enhanced stability and solubility in aqueous media.[6]
Physicochemical Properties
The physical state and solubility of a compound are paramount for its application in synthesis, dictating choices of reaction solvents, purification methods, and storage conditions. While extensive experimental data for the free base is not uniformly available in public literature, we can compile known properties and draw informed comparisons from closely related analogs.
| Property | Value / Description | Source / Notes |
| Appearance | The hydrochloride salt is a solid.[5] | The physical form of the free base is not explicitly stated, but storage at 2-8°C suggests it may be a liquid or low-melting solid.[1] |
| Boiling Point | Data not available. | For context, the related compound ethyl cyclobutanecarboxylate (lacking the amino group) has a boiling point of 159 °C.[7] The presence of the amino group would be expected to increase the boiling point due to hydrogen bonding. |
| Melting Point | Data not available. | The parent amino acid, 1-Amino-1-cyclobutanecarboxylic acid, has a high melting point of 261 °C (with decomposition). Esterification significantly lowers the melting point. |
| Solubility | The hydrochloride salt is expected to be soluble in water. | This is inferred from related compounds like ethyl 1-aminocyclopropanecarboxylate hydrochloride, which is described as soluble in water.[6][8] The free base is likely soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers. |
| Storage | Sealed in a dry environment at 2-8°C.[1] | These conditions are recommended to prevent potential degradation from atmospheric moisture and to maintain stability. |
Spectroscopic Analysis for Structural Verification
Unequivocal identification of 1-Amino-cyclobutanecarboxylic acid ethyl ester relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include: a triplet and a quartet for the ethyl group (O-CH₂-CH₃), and complex multiplets for the cyclobutane ring protons. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments: the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring bonded to the amine, two distinct methylene carbons in the cyclobutane ring, the methylene and methyl carbons of the ethyl ester group.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would be characterized by N-H stretching vibrations for the primary amine, C-H stretches for the alkyl groups, and a strong C=O stretch for the ester carbonyl group.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 143.18.
Experimental Protocols: Purification and Handling
A. Rationale for Method Selection
In a research or drug development setting, ensuring the purity of starting materials is a non-negotiable prerequisite for reliable and reproducible results. The most common impurities in a sample of 1-Amino-cyclobutanecarboxylic acid ethyl ester would be residual starting materials from its synthesis or byproducts. A standard and effective method for its purification is a liquid-liquid extraction followed by solvent evaporation, which leverages the compound's basicity and solubility characteristics.
B. Protocol: General Purification by Liquid-Liquid Extraction
This protocol is adapted from established methods for purifying similar amino acid esters and serves as a robust, self-validating workflow.[9] The success of each step can be monitored by Thin Layer Chromatography (TLC).
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Acidic Wash (Optional): To remove non-basic organic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The target compound, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Basification: Separate the aqueous layer containing the protonated amine. Cool this layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is approximately 8-9.[9] This step is critical as it deprotonates the ammonium salt, regenerating the free amine and making it soluble in organic solvents again.
-
Extraction of Free Amine: Extract the basified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).[9] Multiple extractions ensure a high recovery of the product.
-
Washing and Drying: Combine the organic extracts. Wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified 1-Amino-cyclobutanecarboxylic acid ethyl ester.
-
Purity Confirmation: Assess the purity of the final product using NMR spectroscopy and/or LC-MS.
C. Workflow Visualization
The following diagram illustrates the key decision points and material flow during the purification process.
Caption: Purification workflow via acid-base extraction.
Safety, Handling, and Storage
Professionals handling this compound should adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: As recommended, store in a tightly sealed container in a dry, cool place (2-8°C) away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
1-Amino-cyclobutanecarboxylic acid ethyl ester is a valuable synthetic intermediate with well-defined molecular characteristics. While some physical properties like melting and boiling points require further experimental determination, its identity, purity, and handling are well-established through spectroscopic methods and standard laboratory procedures. This guide provides the foundational knowledge required for its effective and safe utilization in research and development endeavors.
References
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Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Available at: [Link]
-
ethyl cyclobutanecarboxylate. LookChem. Available at: [Link]
- Synthesis of aminocyclopentane carboxylic acids. Google Patents.
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1-Amino-cyclobutanecarboxylic acid ethyl ester CAS number and molecular weight.
An In-Depth Technical Guide to 1-Amino-cyclobutanecarboxylic acid ethyl ester
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols with mechanistic explanations, and its critical applications in medicinal chemistry, grounded in authoritative sources.
Core Compound Identification and Properties
1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic α-amino acid ester. Its rigid cyclobutane scaffold makes it a compelling structural motif in medicinal chemistry for introducing conformational constraints into peptide chains and small molecules. This rigidity can enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[1][2]
The hydrochloride salt is also commonly used in synthesis and research.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-aminocyclobutane-1-carboxylate | |
| Synonyms | 1-Amino-cyclobutanecarboxylic acid ethyl ester, Ethyl 1-aminocyclobutane-1-carboxylate | [4][5] |
| CAS Number | 285570-26-5 | [4][5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][5][6] |
| CAS Number (HCl salt) | 145143-60-8 | |
| Molecular Formula (HCl salt) | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight (HCl salt) | 179.64 g/mol | [3] |
Synthesis Protocol: A Self-Validating Workflow
The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester is typically achieved via the esterification of its parent amino acid, 1-Aminocyclobutanecarboxylic acid. A robust and common method involves an acid-catalyzed esterification, often referred to as the Fischer esterification.
The following protocol is adapted from established procedures for similar amino acid esterifications.[7] The logic behind this multi-step approach is to first protect the reactive amino group to prevent side reactions during esterification, then perform the esterification, and finally deprotect the amino group to yield the target compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology
Step 1: Protection of the Amino Group
-
Rationale: The amino group of the starting material is nucleophilic and can interfere with the acid-catalyzed esterification. Protecting it, commonly with a tert-butoxycarbonyl (Boc) group, ensures that only the carboxylic acid group reacts in the next step.
-
Protocol:
-
Dissolve 1-aminocyclobutanecarboxylic acid in a mixture of 1,4-dioxane and an aqueous sodium hydroxide solution.[7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for 12-18 hours.
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Perform an acidic workup by adding 1M hydrochloric acid until the pH is approximately 4.[7]
-
Extract the product, 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[7]
-
Step 2: Fischer Esterification
-
Rationale: In the presence of a strong acid catalyst (like sulfuric acid), ethanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. This leads to the formation of the ethyl ester and water. The reaction is typically heated to reflux to increase the reaction rate.
-
Protocol:
-
Suspend the Boc-protected amino acid from Step 1 in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.
-
Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected ethyl ester.
-
Step 3: Deprotection of the Amino Group
-
Rationale: The Boc protecting group is labile under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the Boc group, regenerating the free amine and yielding the final product.
-
Protocol:
-
Dissolve the Boc-protected ethyl ester from Step 2 in a suitable organic solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the final product, 1-Amino-cyclobutanecarboxylic acid ethyl ester, often as its hydrochloride or trifluoroacetate salt.
-
Applications in Drug Development and Research
The unique structural properties of the cyclobutane ring make this compound a valuable building block in medicinal chemistry.[1] Its incorporation into drug candidates can offer several advantages.
Conformational Restriction and Rigidity
The four-membered ring of the cyclobutane moiety significantly restricts the conformational freedom of a molecule.[2] In peptide synthesis, replacing a standard amino acid with a cyclobutane derivative can lock the peptide backbone into a more defined conformation. This pre-organization can lead to:
-
Increased Binding Affinity: By reducing the entropic penalty upon binding to a biological target.
-
Enhanced Selectivity: A rigid conformation may fit preferentially into the binding pocket of one receptor subtype over others.
An example is the incorporation of 1-aminocyclobutanecarboxylic acid derivatives into analogs of tuftsin, an immunomodulatory peptide.[8] These analogs demonstrated high resistance to enzymatic hydrolysis, a critical factor for improving drug bioavailability.[8]
Scaffold for Novel Therapeutics
As a chiral building block, it is instrumental in asymmetric synthesis, allowing for the creation of compounds with precise stereochemistry, which is crucial for pharmacological activity.[1] The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl rings, helping to improve properties like solubility and metabolic stability.[2] It is widely utilized in research focused on:
-
Pharmaceutical Development: As a foundational component in the synthesis of novel drugs, particularly those targeting neurological disorders.[1]
-
Biochemical Research: In studies involving amino acid metabolism and protein synthesis.[1]
Logical Relationship Diagram
Caption: The role of the compound as a strategic building block.
Conclusion
1-Amino-cyclobutanecarboxylic acid ethyl ester is more than a simple chemical reagent; it is a strategic tool for molecular design in drug discovery. Its rigid four-membered ring provides a reliable method for introducing conformational constraints, enhancing metabolic stability, and exploring novel chemical space. The synthetic protocols are well-established, allowing for its accessible incorporation into complex molecules. For researchers aiming to overcome challenges in peptide stability, receptor selectivity, and pharmacokinetic properties, this compound represents a validated and powerful building block.
References
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How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? Mol-Instincts. [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). [Link]
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An In-depth Technical Guide to the Solubility of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, outlines a detailed experimental protocol for its determination, and offers insights into solvent selection for synthesis, purification, and formulation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development lifecycle.[1][2] From reaction kinetics in synthesis to bioavailability in the final formulation, a comprehensive understanding of a compound's solubility is non-negotiable.[1][2] 1-Amino-cyclobutanecarboxylic acid ethyl ester (CAS No. 285570-26-5) is a non-proteinogenic amino acid ester of significant interest, serving as a versatile building block for a variety of therapeutic agents. Its unique cyclobutyl moiety imparts conformational rigidity, a desirable trait in modern drug design.
This guide will delve into the theoretical and practical aspects of the solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester, providing a robust methodology for its experimental determination and offering a predictive framework based on its molecular structure.
Molecular Profile and Predicted Solubility Behavior
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [3][4] |
| Molecular Weight | 143.18 g/mol | [3][4] |
| Structure | ||
| SMILES: CCOC(=O)C1(CCC1)N | [4] | |
| Calculated LogP | 0.4309 | [4] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Note: The hydrochloride salt form (CAS No. 145143-60-8) is also common and will exhibit different solubility properties, particularly in protic solvents.[5][6]
Theoretical Solubility Assessment
The structure of 1-Amino-cyclobutanecarboxylic acid ethyl ester suggests a nuanced solubility profile. The presence of both a primary amine (-NH₂) and an ester (-COOEt) group allows for hydrogen bonding with protic solvents.[7] The amine group can act as a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor.[4]
Due to its zwitterionic potential, the solubility of amino acids and their esters is highly dependent on the pH of the medium, particularly in aqueous solutions.[8][9] In acidic solutions, the amino group will be protonated (-NH₃⁺), increasing polarity and favoring solubility in polar protic solvents. In basic solutions, the α-proton can be abstracted, though this is less favorable for the ester than for the corresponding carboxylic acid.
The cyclobutyl ring and the ethyl group contribute to the molecule's nonpolar character.[7] This suggests that the compound will also exhibit some solubility in less polar organic solvents. The calculated LogP of 0.4309 indicates a relatively balanced hydrophilic-lipophilic character.[4]
Based on these features, we can predict the following general solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and to some extent, water (especially under acidic pH conditions).
-
Moderate Solubility: Expected in polar aprotic solvents such as Tetrahydrofuran (THF), Acetone, and Acetonitrile, which can engage in dipole-dipole interactions and accept hydrogen bonds.
-
Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene, where the polar functional groups cannot be effectively solvated.
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[10][11]
Objective
To determine the equilibrium solubility of 1-Amino-cyclobutanecarboxylic acid ethyl ester in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
1-Amino-cyclobutanecarboxylic acid ethyl ester (solid, high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Decision-making flowchart for solvent selection.
-
For Synthesis: A solvent that readily dissolves reactants but may precipitate the product upon completion or cooling is often ideal. Polar aprotic solvents like THF or Acetonitrile are common choices.
-
For Purification (Crystallization): The ideal solvent system will dissolve the compound at an elevated temperature but exhibit significantly lower solubility at reduced temperatures, allowing for high recovery of pure crystals. A co-solvent system (e.g., ethanol/water or toluene/hexane) is often employed to achieve the desired solubility profile.
-
For Formulation: Solubility in pharmaceutically acceptable solvents is paramount. [1]Adherence to guidelines on residual solvents (e.g., ICH Q3C) is mandatory. [1]
Safety and Handling
1-Amino-cyclobutanecarboxylic acid ethyl ester and its parent acid may cause skin, eye, and respiratory irritation. [12]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. [12]Consult the Safety Data Sheet (SDS) for the specific compound and all solvents before beginning any experimental work. [12][13]
Conclusion
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). National Center for Biotechnology Information.
- 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl. (n.d.). CymitQuimica.
- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
- 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5. (n.d.). ChemicalBook.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry.
- What Factors Are Taken Into Consideration When Selecting a Solvent?. (n.d.). ACS.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Ethyl 1-aminocyclobutane-1-carboxylate. (n.d.). ChemScene.
- Ethyl 1-aminocyclobutanecarboxylate, CAS No. 145143-60-8. (n.d.). iChemical.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- 1-Aminocyclobutanecarboxylic acid-SDS. (n.d.). MedChemExpress.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009). Fisher Scientific.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island.
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications.
- An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. (n.d.). Benchchem.
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Pioneering the Four-Membered Ring: The Discovery and Inaugural Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
A Technical Guide for the Modern Researcher
Abstract
This technical guide delves into the historical context and the foundational synthetic chemistry of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. While the seminal work on the parent carboxylic acid was reported by H.H. Inhoffen in 1936, this guide provides a comprehensive overview of the earliest, well-documented synthetic routes leading to its ethyl ester derivative. We will explore the strategic considerations behind the construction of the sterically demanding cyclobutane ring, the introduction of the amino functionality, and the final esterification. This document serves as a valuable resource for researchers, scientists, and drug development professionals by not only detailing the synthetic protocols but also by providing insights into the chemical logic that paved the way for the contemporary applications of this unique molecular scaffold.
Introduction: The Significance of a Constrained Scaffold
In the vast landscape of amino acids, the constituents of life's machinery, a unique class of non-proteinogenic amino acids has emerged as powerful tools in the design of novel therapeutics. Among these, 1-Amino-cyclobutanecarboxylic acid and its derivatives hold a special place. The constrained four-membered ring of the cyclobutane moiety imparts a rigid conformation, which can be highly advantageous in the design of peptidomimetics and other bioactive molecules. This rigidity can enhance metabolic stability, improve receptor binding affinity, and provide specific conformational pre-organization that is often sought after in drug discovery. The ethyl ester, in particular, serves as a key intermediate, offering a protected carboxylic acid functionality that is amenable to a wide range of chemical transformations.
The journey into the synthesis of such a compact and strained ring system presented a significant challenge to early organic chemists. This guide aims to illuminate the pioneering efforts that led to the first successful preparation of 1-Amino-cyclobutanecarboxylic acid ethyl ester, providing a foundational understanding for today's researchers who continue to build upon this early work.
The Genesis of a Challenging Synthesis: A Historical Perspective
The first documented synthesis of the parent compound, 1-Amino-cyclobutanecarboxylic acid, was reported by H.H. Inhoffen in 1936 in the journal Berichte der deutschen chemischen Gesellschaft. This work laid the groundwork for accessing this novel amino acid. The synthesis of the ethyl ester, a crucial derivative for further chemical elaboration, followed from these initial investigations. Early synthetic strategies had to overcome the inherent ring strain of the cyclobutane system and develop methods for the stereospecific introduction of the amino and carboxyl groups.
A common and historically significant approach to the synthesis of α-amino acids that was adapted for this target involves the Strecker synthesis. This method, or variations thereof, provides a powerful means to construct the α-aminonitrile precursor from a ketone, which can then be hydrolyzed to the desired amino acid.
The First Synthesis: A Detailed Walkthrough
The inaugural synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester can be conceptualized as a multi-step process, beginning with the formation of the cyclobutane ring and culminating in the formation of the final product. While the exact, detailed protocol from the earliest publications can be challenging to procure, a reconstruction of a plausible and historically relevant synthetic sequence is presented below. This protocol is based on established and fundamental reactions in organic chemistry that would have been available to chemists in the early to mid-20th century.
Overall Synthetic Workflow
The synthesis logically proceeds through the formation of a cyclobutanone precursor, followed by the introduction of the amino and nitrile functionalities, and finally hydrolysis and esterification.
Caption: A plausible workflow for the first synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile (Strecker Synthesis)
-
Rationale: This step efficiently introduces both the amino and the precursor to the carboxylic acid group in a single transformation. Cyclobutanone serves as the readily available starting material. The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.
-
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
Cyclobutanone is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting mixture, containing the α-aminonitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1-aminocyclobutanecarbonitrile.
-
Step 2: Hydrolysis of 1-Aminocyclobutanecarbonitrile to 1-Aminocyclobutanecarboxylic Acid
-
Rationale: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid. This is a robust and high-yielding transformation.
-
Procedure:
-
The crude 1-aminocyclobutanecarbonitrile from the previous step is added to a solution of concentrated hydrochloric acid (HCl).
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The pH of the resulting solution is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the crude 1-aminocyclobutanecarboxylic acid.
-
The solid product is collected by filtration, washed with cold water and then ethanol, and dried.
-
Step 3: Esterification to 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester (Fischer Esterification)
-
Rationale: The final step involves the conversion of the carboxylic acid to its ethyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol as both reactant and solvent, with a strong acid catalyst.
-
Procedure:
-
1-Aminocyclobutanecarboxylic acid is suspended in absolute ethanol in a round-bottom flask.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry hydrogen chloride gas through the solution, is added.
-
The mixture is heated to reflux for several hours. The reaction is driven to completion by the excess of ethanol.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is taken up in water and the solution is neutralized with a weak base (e.g., sodium bicarbonate) to precipitate the ethyl ester.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 1-Amino-cyclobutanecarboxylic acid ethyl ester.
-
Further purification can be achieved by distillation under reduced pressure or by chromatography.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Strecker Synthesis | Cyclobutanone, NaCN, NH₄Cl | Aqueous solution, 0°C to RT |
| 2 | Nitrile Hydrolysis | 1-Aminocyclobutanecarbonitrile, conc. HCl | Reflux |
| 3 | Fischer Esterification | 1-Aminocyclobutanecarboxylic acid, Ethanol, H₂SO₄ (cat.) | Reflux |
Mechanistic Insights
A deeper understanding of the synthesis requires an appreciation of the underlying reaction mechanisms.
The Strecker Synthesis Mechanism
The Strecker synthesis is a cornerstone of amino acid chemistry.
Caption: Key stages of the Strecker synthesis mechanism.
Initially, ammonia reacts with cyclobutanone to form an iminium ion, which then deprotonates to an imine. The cyanide ion then attacks the electrophilic carbon of the imine to form the α-aminonitrile.
The Fischer Esterification Mechanism
This acid-catalyzed esterification is a reversible process.
Caption: The mechanism of Fischer esterification.
The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by ethanol. This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of water and deprotonation to yield the final ester product.
Conclusion: A Foundation for Future Innovation
The discovery and first synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester marked a significant achievement in the field of synthetic organic chemistry. It provided access to a novel, conformationally constrained amino acid that would later become a valuable building block in the development of new pharmaceuticals. The elegance and robustness of the foundational synthetic methods, such as the Strecker synthesis and Fischer esterification, are a testament to the ingenuity of early chemists. This guide has aimed to provide not just a set of instructions, but a deeper appreciation for the scientific principles and historical context that underpin the synthesis of this important molecule. For the modern researcher, understanding these origins can inspire new and innovative approaches to the synthesis and application of complex molecular architectures.
References
-
Inhoffen, H. H. (1936). Synthese von 1-Amino-cyclobutan-carbonsäure. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2249–2254. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Cyclobutane-Containing Amino Acids
Introduction: The Structural Advantage of the Cyclobutane Ring
In the landscape of drug discovery and peptide science, the quest for novel molecular scaffolds that offer enhanced biological activity, stability, and specificity is perpetual. Among the arsenal of unnatural amino acids, those containing a cyclobutane moiety have emerged as a particularly compelling class of building blocks.[1][2] The inherent strain and puckered conformation of the cyclobutane ring impart a rigid structural constraint upon the amino acid backbone.[3] This conformational rigidity is not a mere structural curiosity; it is the very feature that endows these molecules with the ability to modulate biological processes with high precision. By limiting the conformational freedom of peptides and small molecules, cyclobutane-containing amino acids can pre-organize key pharmacophoric elements into bioactive conformations, leading to improved binding affinity, enhanced metabolic stability, and novel therapeutic applications.[1] This guide provides an in-depth exploration of the synthesis, conformational properties, and diverse biological activities of these unique amino acids, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.
Core Principles: Conformational Constraint and Bioactivity
The cyclobutane ring is the second most strained saturated monocarbocycle, which results in a non-planar, puckered structure.[3] This fixed geometry is central to its utility in medicinal chemistry. When incorporated into a peptide chain or a small molecule, the cyclobutane unit acts as a rigid scaffold, directing the orientation of side chains and functional groups. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. Furthermore, the unnatural structure of cyclobutane-containing amino acids often confers resistance to enzymatic degradation, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.[1]
A Spectrum of Biological Activities
The unique structural features of cyclobutane-containing amino acids have been harnessed to develop compounds with a wide array of biological activities, spanning from anticancer and antiviral to immunomodulatory effects.
Anticancer Activity
The rigid framework of cyclobutane amino acids makes them ideal for mimicking peptide turns or for positioning functional groups to interact with specific pockets in protein targets.
-
Integrin Antagonism: Cyclobutane derivatives have been developed as mimetics of the Arg-Gly-Asp (RGD) motif, which is crucial for the interaction of integrins with the extracellular matrix. These mimetics can act as antagonists of integrins like αvβ3, which are overexpressed in some cancer cells and play a role in proliferation and metastasis.[4][5]
-
Enzyme Inhibition: The conformational constraint offered by the cyclobutane ring can lead to potent and selective enzyme inhibitors. For example, replacing flexible linkers in small molecule inhibitors of proteins like AKT, which are involved in cancer cell proliferation, with a cyclobutane scaffold has led to a significant increase in potency.[3]
-
DNA Cross-linking Agents: The platinum-based drug Lobaplatin incorporates a 1,2-bis(aminomethyl)cyclobutane ligand.[6] Following administration, Lobaplatin acts as a prodrug, forming a reactive platinum complex that cross-links DNA, ultimately inducing apoptosis in cancer cells.[6]
| Compound Class | Target | Mechanism of Action | Reported Activity (IC50) | Reference |
| Cyclobutane RGD-mimetics | Integrin αvβ3 | Antagonism of cell adhesion and invasion | < 1 µM | [4][5] |
| Cyclobutane-based AKT inhibitors | AKT proteins | Inhibition of cell proliferation signaling | Potency increased 10-fold vs. flexible linker | [3] |
| Lobaplatin | DNA | DNA cross-linking and induction of apoptosis | Clinically approved in China | [6] |
Antiviral Activity
A key strategy in antiviral drug design is the development of nucleoside analogues that can disrupt viral replication. Cyclobutane-containing nucleoside analogues have shown promise in this area.
-
Chain Termination of Viral DNA Polymerase: Once phosphorylated within the cell, these analogues can be incorporated into the growing viral DNA chain by viral DNA polymerase.[7] However, their modified structure, often lacking a 3'-hydroxyl group, prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[7] This mechanism is effective against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus.[7]
Immunomodulatory Activity
The ability to precisely control the conformation of peptides makes cyclobutane amino acids valuable tools for modulating protein-protein interactions within the immune system.
-
Targeting T-cell Co-stimulation: Peptidomimetics containing cyclobutane amino acids have been designed to block the interaction between the CD2 receptor on T-cells and its ligand CD58 on antigen-presenting cells. This interaction is a critical co-stimulatory signal for T-cell activation, and its inhibition can suppress inflammatory responses in autoimmune diseases like rheumatoid arthritis.
-
Modulation of the JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in cytokine-mediated immune responses.[8][9][10][11][12] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.[8][9][10][11][12] The development of stable and cell-permeable peptidomimetics that can selectively inhibit components of the JAK-STAT pathway is an active area of research, and the conformational constraints provided by cyclobutane amino acids are well-suited for this purpose.[9]
Experimental Protocols for a Self-Validating System
The evaluation of the biological activity of novel cyclobutane-containing amino acids and their derivatives requires robust and reproducible experimental protocols. The following sections detail step-by-step methodologies for assessing key biological activities.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutane-Containing Peptide
This protocol outlines the manual synthesis of a hexapeptide incorporating a cyclobutane amino acid using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the desired Fmoc-protected cyclobutane amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents relative to the resin loading) with HBTU (4 equivalents) and DIEA (8 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a few resin beads. A blue color indicates the presence of free amines and an incomplete reaction, in which case the coupling step should be repeated. A yellow/colorless result indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
Protocol 2: Cell Viability (MTT) Assay
This assay determines the effect of a synthetic compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well culture plates
-
Synthetic cyclobutane-containing compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Protocol 3: Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol is a general method for determining the IC₅₀ value of a synthetic inhibitor against a target enzyme.[4][13]
Materials:
-
Purified target enzyme
-
Fluorogenic enzyme substrate
-
Synthetic cyclobutane-containing inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the enzyme and serial dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the inhibitor dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
Cyclobutane-containing amino acids represent a powerful tool in the design of novel therapeutics. Their unique conformational properties enable the development of potent, selective, and metabolically stable molecules with diverse biological activities. As synthetic methodologies for these building blocks become more accessible, their application in drug discovery is poised to expand further. Future research will likely focus on exploring their potential in modulating more complex biological pathways, such as the mTOR signaling pathway, which is a central regulator of cell growth and is often dysregulated in cancer.[14][15][16][17] The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates with the cyclobutane moiety at their core.
References
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Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. Available at: [Link]
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Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
KEGG in Graphviz view of T-cell receptor signaling pathways on a... ResearchGate. Available at: [Link]
-
T-cell antigen receptor signal transduction. PMC - NIH. Available at: [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. Available at: [Link]
-
Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. NIH. Available at: [Link]
-
T cell receptor signaling pathway. Cusabio. Available at: [Link]
-
Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]
-
Lobaplatin. Wikipedia. Available at: [Link]
-
Therapeutic Targeting of the Jak/STAT Pathway. PubMed. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link]
-
T Cell Activation | Mechanism. YouTube. Available at: [Link]
-
Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. MDPI. Available at: [Link]
-
Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. MDPI. Available at: [Link]
-
Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. NIH. Available at: [Link]
-
The JAK/STAT signaling pathway: from bench to clinic. PMC - PubMed Central - NIH. Available at: [Link]
-
Mechanisms of amino acid sensing in mTOR signaling pathway. PMC - PubMed Central. Available at: [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. Available at: [Link]
-
Regulation of mTORC1 by amino acids. PMC - PubMed Central - NIH. Available at: [Link]
-
The Roles of Post-Translational Modifications on mTOR Signaling. MDPI. Available at: [Link]
-
Quantitative bioactivity signatures of dietary supplements and natural products. Nature. Available at: [Link]
-
(PDF) The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. ResearchGate. Available at: [Link]
-
Amino acid signalling upstream of mTOR. PMC - NIH. Available at: [Link]
-
mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. MDPI. Available at: [Link]
Sources
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Chemical Universe: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
Abstract
The twenty canonical amino acids, dictated by the genetic code, have long been the foundational building blocks in our understanding and application of peptides. However, the inherent limitations of these natural residues, particularly concerning stability and pharmacokinetic profiles, have often hampered the development of peptide-based therapeutics. The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach, unlocking a vastly expanded chemical space for peptide design. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, experimental methodologies, and impactful applications of Uaas in modern peptide engineering. By moving beyond nature's toolkit, we can rationally design peptides with enhanced therapeutic properties, paving the way for a new generation of innovative medicines and research tools.
The Rationale for Venturing Beyond the Canonical Twenty
Peptides represent a privileged class of therapeutic agents, occupying a unique space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by poor metabolic stability and low oral bioavailability, primarily due to their susceptibility to proteolytic degradation. The incorporation of Uaas provides a powerful toolkit to address these challenges and introduce novel functionalities.
The primary objectives for incorporating Uaas into peptide therapeutics include:
-
Enhanced Proteolytic Stability: By modifying the peptide backbone or introducing sterically hindering side chains, Uaas can obstruct protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics. The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common and effective strategy to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.
-
Improved Pharmacokinetic Profile: Uaas can be designed to modulate properties such as lipophilicity, hydrogen bonding capacity, and overall charge. These modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, potentially even enabling oral bioavailability.
-
Increased Receptor Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imposed by Uaas can optimize interactions with biological targets, leading to higher binding affinity and improved selectivity.
-
Conformational Control: The incorporation of specific Uaas can induce or stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. This is often achieved through strategies like peptide stapling or macrocyclization.
-
Introduction of Novel Functionalities: Uaas can serve as bio-orthogonal handles for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes. They can also introduce photo-crosslinkers to study peptide-protein interactions or act as environmentally sensitive fluorescent probes themselves.
A Universe of Possibilities: Key Classes of Unnatural Amino Acids
The diversity of available Uaas is vast and continually expanding. The choice of a specific Uaa is dictated by the desired therapeutic goal and its intended position within the peptide sequence. Some key classes include:
| Class of Unnatural Amino Acid | Primary Impact on Peptide Properties | Example(s) |
| D-Amino Acids | Enhanced proteolytic stability | D-Alanine, D-Phenylalanine |
| N-Methylated Amino Acids | Increased proteolytic resistance, improved membrane permeability, and conformational constraint | N-Methyl-Glycine (Sarcosine) |
| α,α-Disubstituted Amino Acids | Induction and stabilization of helical or turn conformations | α-Aminoisobutyric acid (Aib) |
| β-Amino Acids | Formation of unique secondary structures (β-peptides) with high proteolytic stability | β-Alanine |
| Fluorinated Amino Acids | Enhanced metabolic stability, altered pKa, and potential for 19F NMR studies | 4-Fluorophenylalanine |
| Amino Acids with Bio-orthogonal Handles | Site-specific conjugation of probes, drugs, or polymers | Azidohomoalanine, Propargylglycine |
| Fluorescent Amino Acids | Intrinsic probes for studying protein dynamics and interactions with minimal perturbation | Dansylalanine, Acridonylalanine |
| Conformationally Constrained Amino Acids | Rigidification of the peptide backbone to favor a specific bioactive conformation | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) |
Methodologies for Incorporating Unnatural Amino Acids
The successful integration of Uaas into a peptide sequence relies on robust and versatile synthetic and biosynthetic methodologies. The choice of method depends on factors such as the desired peptide length, the specific Uaa to be incorporated, and the required scale of production.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical assembly of peptides containing Uaas. The fundamental workflow follows an iterative cycle of anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.
While the core principles remain the same, the unique structures of Uaas can present challenges that necessitate protocol modifications. Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted Uaas can impede coupling reactions, requiring stronger coupling reagents or longer reaction times.
-
Side-Chain Reactivity: The functional groups on Uaa side chains may require orthogonal protecting groups to prevent unwanted side reactions during synthesis.
-
Solubility: Some Uaas may have poor solubility in standard SPPS solvents, necessitating the use of co-solvents or alternative solvent systems.
Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing a Sterically Hindered Unnatural Amino Acid (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle for incorporating a sterically hindered Uaa.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended for Difficult Couplings): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin as described in step 4.
-
Repeat: a. Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin. c. Agitate the mixture for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the peptide pellet under vacuum.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Unnatural Amino Acids.
Orthogonal Translation Systems: Expanding the Genetic Code
For the production of larger proteins containing Uaas, ribosomal synthesis offers a powerful alternative to chemical methods. This is achieved through the use of an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This aaRS/tRNA pair is "orthogonal" because it does not interact with the host cell's endogenous synthetases or tRNAs.
The process involves:
-
Engineering the aaRS/tRNA pair: The synthetase is evolved to specifically recognize and charge the desired Uaa onto the orthogonal tRNA.
-
Codon Reassignment: A "blank" codon, typically a stop codon like UAG (amber), is repurposed to encode the Uaa.
-
Expression: The engineered aaRS, the orthogonal tRNA, and the target gene containing the reassigned codon are co-expressed in a host organism (e.g., E. coli or mammalian cells). The Uaa is supplied in the growth medium.
This methodology allows for the site-specific incorporation of a wide variety of Uaas into proteins, enabling studies of protein structure and function in a cellular context. However, the efficiency of incorporation can be a limiting factor and is highly dependent on the specific Uaa and the evolved OTS.
Caption: Schematic of an Orthogonal Translation System for Uaa incorporation.
Native Chemical Ligation: Assembling Large Proteins from Peptide Fragments
Native Chemical Ligation (NCL) is a powerful chemoselective method for joining two unprotected peptide fragments to form a larger protein with a native peptide bond at the ligation site. This technique is particularly useful for synthesizing proteins that are too large for SPPS alone and for incorporating Uaas into specific domains of a larger protein.
The reaction involves:
-
A peptide fragment with a C-terminal thioester.
-
A second peptide fragment with an N-terminal cysteine residue.
The thiol group of the N-terminal cysteine attacks the C-terminal thioester of the first peptide, leading to a thioester-linked intermediate. This intermediate then undergoes a rapid, irreversible intramolecular S-to-N acyl shift to form a stable, native peptide bond.
By synthesizing peptide fragments containing Uaas via SPPS, NCL allows for the assembly of large, modified proteins that would be inaccessible by other methods.
Applications and Case Studies
The application of Uaas has led to significant advancements in various fields, from drug discovery to fundamental biological research.
Fluorescent Amino Acids for Probing Protein Conformation and Dynamics
Fluorescent Uaas serve as minimally perturbing intrinsic probes for studying protein structure, function, and dynamics. Unlike large fluorescent protein tags (like GFP) or extrinsic dyes, these small amino acid analogues can be incorporated with minimal disruption to the native protein fold.
Case Study: Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is highly sensitive to the distance between the two probes. By incorporating a FRET pair of Uaas at specific sites within a protein, conformational changes can be monitored in real-time. For example, p-cyanophenylalanine (PheCN) can act as a FRET donor to tryptophan (Trp) or other Uaas like 7-azatryptophan (7AW). This has been successfully used to monitor protein folding and unfolding transitions.
Computational Design of Peptides with Unnatural Amino Acids
Recent advances in computational modeling are enabling the de novo design of peptides with desired structures and functions. Integrating Uaas into these design pipelines expands the accessible chemical space and allows for the creation of peptides with enhanced properties. Flow-based generative models, for instance, are being developed to incorporate any arbitrary Uaa into a protein structure, facilitating the in silico design of novel peptide therapeutics with improved binding affinities.
Future Perspectives
The field of unnatural amino acids in peptide design is poised for continued rapid growth. Future advancements are likely to focus on:
-
Expansion of the Uaa Toolkit: The development of novel Uaas with unique chemical and physical properties will continue to broaden the scope of peptide engineering.
-
Improved Incorporation Methodologies: Efforts to enhance the efficiency and generality of both chemical and biosynthetic incorporation methods will make Uaas more accessible for a wider range of applications.
-
Integration with Other Technologies: The combination of Uaa technology with other powerful tools, such as machine learning and high-throughput screening, will accelerate the discovery and development of new peptide-based drugs and research tools.
By embracing the expanded chemical vocabulary offered by unnatural amino acids, the scientific community is well-equipped to address long-standing challenges in drug development and to probe the complexities of biological systems with unprecedented precision.
References
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]
-
Neumann, H., et al. (2010). A new experimental approach for evolving components of the translation machinery. Nature Methods, 7(10), 837-843. [Link]
-
Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Chemical Biology. [Link]
-
Lee, J. S., & Kim, P. M. (2025). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
-
Mills, J. H., et al. (2021). Computational design of a fluorescent biosensor for the vitamin biotin. Biochemistry, 60(37), 2869-2880. [Link]
-
Hacker, D. E., et al. (2017). The 2.2 Å crystal structure of a designed protein containing a genetically encoded metal-ion-binding site. Journal of the American Chemical Society, 139(18), 6313-6316. [Link]
-
Kim, C. H., et al. (2013). A general method for the site-specific incorporation of functional probes into proteins in mammalian cells. Angewandte Chemie International Edition, 52(40), 10438-10441. [Link]
-
Antos, J. M., & Trudell, M. L. (2002). Recent advances in solid-phase peptide synthesis. Current medicinal chemistry, 9(1), 1-16. [Link]
-
Coin, I., et al. (2013). Genetically encoded chemical probes in cells. Angewandte Chemie International Edition, 52(38), 9954-9971. [Link]
-
Pagar, A. D., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(60), 38062-38083. [Link]
-
Simon, M. D., et al. (2012). A general method for the site-specific, covalent attachment of fluorescent probes to proteins in vitro and in vivo. Journal of the American Chemical Society, 134(20), 8384-8387. [Link]
-
Adhikari, A., et al. (2021). Unnatural amino acids in drug discovery. Journal of Medicinal Chemistry, 64(23), 16799-16834. [Link]
-
Chatterjee, A., et al. (2013). A genetically encoded fluorescent probe for detecting sirtuin activity. Journal of the American Chemical Society, 135(40), 14961-14964. [Link]
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]
Conformational Analysis of 1-Aminocyclobutane-1-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Derivatives of 1-aminocyclobutane-1-carboxylic acid (ACBC) represent a pivotal class of constrained amino acids that offer medicinal chemists a powerful tool to enforce specific conformations in peptides and small molecules. Their unique structural features, stemming from the inherent puckering of the cyclobutane ring, allow for the rational design of therapeutics with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the conformational analysis of ACBC derivatives, intended for researchers, scientists, and drug development professionals. We will explore the fundamental principles of cyclobutane conformation, detail the experimental and computational methodologies for its characterization, and discuss the profound implications of conformational control on biological activity. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable protocols and the rationale behind key experimental choices.
The Significance of Conformational Constraint: Why 1-Aminocyclobutane-1-carboxylic Acid?
In the realm of drug design, the precise three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological function. Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, rigid conformation. By pre-organizing a molecule into its bioactive conformation, we can significantly enhance its binding affinity and, consequently, its therapeutic efficacy.
1-Aminocyclobutane-1-carboxylic acid and its derivatives are particularly adept at inducing such conformational constraints. The four-membered ring of cyclobutane is not planar; it exists in a dynamic equilibrium between puckered or "folded" conformations to alleviate torsional strain. This inherent structural feature, when incorporated into a larger molecule, can dictate the overall molecular shape and restrict the rotational freedom of adjacent functionalities. This has proven invaluable in the design of peptidomimetics, where ACBC residues can act as potent inducers of secondary structures like β-turns and helices.[1][2]
Furthermore, the cyclobutane scaffold can enhance the metabolic stability of a drug candidate by shielding susceptible bonds from enzymatic degradation.[3] The strategic placement of substituents on the cyclobutane ring allows for the fine-tuning of its conformational preferences, providing a versatile platform for structure-activity relationship (SAR) studies.
Unraveling the Puckered World of Cyclobutane: A Multifaceted Approach
A thorough understanding of the conformational landscape of an ACBC derivative requires a synergistic combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a robust and reliable conformational model.
Experimental Determination of Conformation
NMR spectroscopy is arguably the most powerful tool for elucidating the conformation of molecules in solution. For ACBC derivatives, specific NMR parameters provide critical insights into the puckering of the cyclobutane ring and the orientation of its substituents.
Key NMR Observables for Conformational Analysis:
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³JHH values around the cyclobutane ring, one can deduce the relative orientation of the protons and thus the degree of ring puckering.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are in close spatial proximity (typically < 5 Å). Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are instrumental in determining the relative stereochemistry and conformation of substituents on the cyclobutane ring.
-
Carbon-Proton Coupling Constants (¹JCH, ³JCH): These coupling constants can also provide valuable information about bond angles and dihedral angles, further refining the conformational model.
Experimental Protocol: 2D NOESY for an ACBC-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., TMS or DSS).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity. Tune and match the probe for ¹H.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the appropriate spectral width.
-
Set up a 2D NOESY experiment. A typical pulse sequence is noesyesgp.
-
Optimize the mixing time (tm). This is a crucial parameter that determines the buildup of NOE cross-peaks. A range of mixing times (e.g., 100-400 ms) should be tested to monitor the NOE buildup and avoid spin diffusion.
-
Set the number of scans and increments to achieve adequate signal-to-noise and resolution.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.
-
Data Analysis:
-
Assign the proton resonances using a combination of 2D COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments.
-
Integrate the volumes of the NOESY cross-peaks.
-
Calibrate the cross-peak volumes to distances using a known inter-proton distance (e.g., a geminal proton pair or a well-defined aromatic proton distance).
-
Use the derived distance restraints as input for structure calculation programs.
-
Causality Behind Experimental Choices: The choice of a high-field spectrometer and a cryoprobe is to maximize sensitivity, which is often necessary for detecting weak NOE signals in larger molecules or at low concentrations. Optimizing the mixing time is critical; too short a time will result in weak or no cross-peaks, while too long a time can lead to spin diffusion, where the magnetization is transferred over multiple protons, leading to erroneous distance information.
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[4] While this does not necessarily represent the conformation in solution, it offers an invaluable, unambiguous starting point for computational studies and can reveal key intramolecular interactions that stabilize a particular conformer.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Slowly evaporate the solvent at a constant temperature.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Other techniques include slow cooling of a saturated solution or layering a solution of the compound with an anti-solvent.
-
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Causality Behind Experimental Choices: Slow crystal growth is crucial for obtaining well-ordered, single crystals suitable for diffraction. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals. Cooling the crystal during data collection is essential for obtaining high-quality data by reducing thermal vibrations of the atoms, which sharpens the diffraction spots.
Computational Modeling: Exploring the Conformational Energy Landscape
Computational methods are indispensable for exploring the full range of accessible conformations and their relative energies. They provide a dynamic picture that complements the static view from X-ray crystallography and the ensemble-averaged data from NMR.
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. They are computationally inexpensive and are excellent for rapidly exploring a large conformational space.
Workflow for Conformational Search with Molecular Mechanics:
-
Structure Input: Build the 3D structure of the ACBC derivative using a molecular modeling software (e.g., Maestro, MOE).
-
Force Field Selection: Choose an appropriate force field (e.g., OPLS, MMFF). The choice of force field is critical and should be validated for the specific class of molecules if possible.
-
Conformational Search: Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a large number of different conformations.
-
Energy Minimization: Minimize the energy of each generated conformer to find the nearest local energy minimum.
-
Analysis: Cluster the resulting conformers based on their geometry and rank them by their relative energies.
Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, therefore, the energetics of different conformations.[5] They are computationally more demanding than MM methods and are typically used to refine the geometries and energies of the low-energy conformers identified by MM.
Protocol for DFT Geometry Optimization and Energy Calculation:
-
Input Preparation: Use the low-energy conformers from the MM search as starting geometries.
-
Method Selection:
-
Functional: Choose a suitable DFT functional. For organic molecules, hybrid functionals like B3LYP or M06-2X often provide a good balance of accuracy and computational cost.
-
Basis Set: Select a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d) or cc-pVDZ). For higher accuracy, a triple-zeta basis set (e.g., 6-311+G(d,p) or cc-pVTZ) is recommended.
-
-
Calculation Setup:
-
Perform a geometry optimization to find the minimum energy structure at the chosen level of theory.
-
Follow the optimization with a frequency calculation to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformations.
Causality Behind Experimental Choices: The use of a multi-level approach, starting with MM for broad conformational sampling and then refining with QM for accurate energetics, is a time- and resource-efficient strategy. The choice of functional and basis set in DFT is a trade-off between accuracy and computational cost. For strained systems like cyclobutanes, it is important to use a method that can accurately describe the electron correlation effects that influence the ring puckering.
MD simulations provide a time-resolved view of the conformational dynamics of a molecule in a simulated environment (e.g., in water). This is particularly useful for understanding how the molecule behaves in a biological context.
Workflow for MD Simulation of an ACBC-Containing Peptide:
-
System Setup:
-
Place the peptide in a simulation box of a chosen solvent (e.g., a pre-equilibrated box of water molecules).
-
Add counter-ions to neutralize the system.
-
-
Equilibration:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.
-
Run a short simulation at constant pressure to allow the solvent to equilibrate around the peptide.
-
-
Production Run: Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) to sample the relevant conformational space.
-
Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformations, the transitions between them, and key intramolecular interactions (e.g., hydrogen bonds).
Data Presentation and Interpretation
Table 1: Key Conformational Parameters for a Hypothetical ACBC Derivative
| Parameter | Conformer A (Axial-like) | Conformer B (Equatorial-like) |
| Relative Energy (kcal/mol) | 0.0 | +1.2 |
| Population (%) | 86 | 14 |
| Puckering Angle (°) | 25 | 28 |
| ³J(Hα-Hβ) (Hz) | 8.5 | 3.2 |
| ³J(Hα-Hγ) (Hz) | 2.1 | 7.9 |
| NOE (Substituent-Hα) | Strong | Weak |
Diagrams for Enhanced Visualization
Visual representations are crucial for conveying complex conformational information.
Figure 1: Puckering of the Cyclobutane Ring
Caption: Puckered conformation of a cyclobutane ring.
Figure 2: Experimental Workflow for Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Case Study: Conformation-Activity Relationship of an ACBC-based NMDA Receptor Antagonist
The N-methyl-D-aspartate (NMDA) receptor is a crucial target for the treatment of various neurological disorders. It has been shown that the conformation of antagonists that bind to the glycine site of the NMDA receptor is critical for their activity.
In a study of cis- and trans-3-substituted ACBC derivatives, it was found that the conformational preference of the substituent on the cyclobutane ring had a profound impact on their antagonist activity. Through a combination of NMR spectroscopy and computational modeling, it was determined that the active conformation required the substituent to be in a pseudo-equatorial position. This orientation allowed for optimal interaction with the receptor binding pocket. The corresponding pseudo-axial conformer was significantly less active. This case study highlights the importance of understanding the conformational preferences of ACBC derivatives in the rational design of potent and selective drugs.
Conclusion and Future Perspectives
The conformational analysis of 1-aminocyclobutane-1-carboxylic acid derivatives is a multifaceted endeavor that requires a close interplay between experimental and computational techniques. A thorough understanding of the puckered nature of the cyclobutane ring and the factors that influence its conformation is paramount for the successful design of novel therapeutics. As our understanding of the relationship between conformation and biological activity continues to grow, so too will the importance of these constrained amino acids in drug discovery. Future work in this area will likely focus on the development of more accurate and efficient computational methods for predicting the conformational behavior of these molecules in complex biological environments, as well as the synthesis of novel ACBC derivatives with even greater control over their conformational preferences.
References
-
Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]
-
Abraham, R. J., & Reid, M. (2000). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 38(7), 570-578. [Link]
-
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]
-
Roberts, J. D., & Sharts, C. M. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 84(15), 2878-2884. [Link]
-
Chem-Impex International. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. [Link]
-
Hubner, J. A., & Washburn, L. C. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055-1061. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4837-43. [Link]
-
OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
-
ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid. PubChem Compound Database. [Link]
-
Zhang, Y., et al. (2021). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science, 374(6574), 1474-1479. [Link]
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Sourcing of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester: A Technical Guide for Researchers
For chemists and drug development professionals navigating the complex landscape of novel therapeutics, the procurement of specialized building blocks is a critical first step. Among these, non-proteinogenic amino acids have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to peptide-based drugs. This guide provides an in-depth technical overview of the commercial availability, synthesis, and key applications of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a valuable intermediate in medicinal chemistry.
Market Landscape: Identifying Reliable Suppliers
1-Amino-cyclobutanecarboxylic acid ethyl ester is commercially available primarily as its hydrochloride salt to enhance stability and ease of handling. Researchers should be aware of the two common CAS numbers associated with this compound: 285570-26-5 for the free base and 145143-60-8 for the hydrochloride salt. When sourcing this reagent, it is crucial to verify the form being offered by the supplier.
A survey of the current market reveals a range of suppliers, from large chemical conglomerates to smaller, specialized laboratories. The choice of supplier will often depend on the required quantity, purity specifications, and the stage of research or development. For early-stage discovery, smaller quantities with high purity are paramount, while for later-stage development and scale-up, a supplier's ability to provide consistent quality in larger batches becomes the primary concern.
Below is a comparative table of representative suppliers. Purity levels are typically offered at ≥97% or ≥98%. It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) to confirm the identity and purity of the purchased material.
| Supplier Category | Representative Companies | Typical Purity | Scale | Key Considerations |
| Major Chemical Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar) | ≥97% | Gram to Kilogram | Extensive quality control documentation, broad distribution network, but potentially higher cost. |
| Specialty Chemical Providers | CymitQuimica, Ambeed, Chem-Impex | ≥98% | Milligram to Gram | High purity offerings for research, may offer more competitive pricing for smaller quantities. |
| Chemical Marketplaces | ChemicalBook, PubChem | Varies | Varies | Aggregate information from multiple suppliers, useful for price comparison and identifying a broad range of sources. |
Synthetic Pathways: From Precursor to Product
While commercially available, an in-house synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride can be a cost-effective alternative, particularly for large-scale needs. An efficient, high-yield synthesis has been reported, proceeding from ethyl 1-bromocyclobutanecarboxylate.[1] This two-step process offers a straightforward route to the desired product.
Experimental Protocol: Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester Hydrochloride[1]
Step 1: Azide Formation
-
To a solution of ethyl 1-bromocyclobutanecarboxylate in dimethyl sulfoxide (DMSO), add sodium azide.
-
Heat the reaction mixture to approximately 40°C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction typically proceeds to near completion within 7 hours.
-
Upon completion, the resulting azide adduct can be used in the next step without extensive purification.
Step 2: Reduction to the Amine Hydrochloride
-
The crude azide from the previous step is dissolved in methanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The reaction mixture is then subjected to hydrogenation.
-
Following the complete reduction of the azide to the amine, the catalyst is removed by filtration.
-
The resulting amine is then converted to its hydrochloride salt to facilitate isolation and improve stability. This is typically achieved by treating the methanolic solution with a solution of HCl in a suitable solvent.
-
Removal of the solvent under reduced pressure yields the final product, 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride, with a high overall yield.[1]
Quality Control and Analytical Methods
Ensuring the purity and identity of 1-Amino-cyclobutanecarboxylic acid ethyl ester is critical for reproducible experimental results. A comprehensive quality control workflow should include a combination of chromatographic and spectroscopic techniques.
| Analytical Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >98%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Detection of the molecular ion corresponding to the expected mass of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | The observed chemical shifts and coupling constants should be consistent with the structure of 1-Amino-cyclobutanecarboxylic acid ethyl ester. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of characteristic absorption bands for the amine, ester, and alkyl groups. |
Researchers should insist on receiving a comprehensive Certificate of Analysis from their supplier that includes data from these or similar analytical techniques.
Conclusion
1-Amino-cyclobutanecarboxylic acid ethyl ester is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its commercial availability from a range of suppliers, coupled with a well-documented and efficient synthetic route, makes it an accessible reagent for both small-scale research and larger-scale development projects. The unique conformational constraints imparted by the cyclobutane ring offer significant advantages in the design of novel peptide and small molecule therapeutics. As with any critical raw material, a thorough evaluation of suppliers and rigorous analytical characterization are essential to ensure the quality and integrity of the compound, thereby underpinning the success of the research endeavors that rely upon it.
References
-
Taylor & Francis Online. An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid. [Link]
-
National Analytical Corporation - Chemical Division. 1-amino-cyclobutane-carboxylic Acid Ethyl Ester Hydrochloride. [Link]
-
ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]
Sources
Technical Guide to the Safe Handling of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Abstract: This document provides a comprehensive technical overview of the safety and handling protocols for 1-Amino-cyclobutanecarboxylic acid ethyl ester (CAS No. 285570-26-5). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical safety data from analogous compounds to establish best practices for laboratory use. It covers hazard identification, risk mitigation strategies, detailed handling procedures, emergency response, and proper disposal, ensuring a self-validating system of safety for all laboratory personnel.
Introduction and Compound Profile
1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic amino acid ester, a class of compounds increasingly utilized as building blocks in medicinal chemistry and pharmaceutical development. Its rigid cyclobutyl scaffold offers unique conformational constraints valuable in the design of novel therapeutics. However, like many reactive small molecules, its handling requires a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide is predicated on a synthesis of data from closely related analogs, primarily its hydrochloride salt and the parent carboxylic acid, due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for the specific ethyl ester. This approach provides a robust, precautionary framework for handling.
Compound Identification:
-
Chemical Name: 1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Synonyms: Ethyl 1-aminocyclobutane-1-carboxylate
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from its parent acid and hydrochloride salt. The ester functional group is not expected to significantly mitigate the irritant or sensitization properties of the amino acid moiety.
GHS Hazard Classification (Inferred): Based on data for 1-Aminocyclobutanecarboxylic acid and its ethyl ester hydrochloride salt, the compound should be handled as if it possesses the following hazards[4][5]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Respiratory Sensitization (Category 1): H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
The causality behind these hazards lies in the compound's chemical nature. The amino group can act as a sensitizer, while the overall small molecule structure allows for potential interaction with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes.
Quantitative Safety Data Summary
| Parameter | Value | Source Compound | Reference |
| GHS Pictograms | Warning | Parent Acid / HCl Salt | [4][5] |
| Hazard Statements | H302, H315, H317, H319, H334, H335 | Parent Acid / HCl Salt | [4][5] |
| Storage Temperature | 2-8°C | Target Compound | [3] |
| Boiling Point | 226.7 °C at 760 mmHg | HCl Salt | [4] |
| Flash Point | 90.9 °C | HCl Salt | [4] |
Note: This data is synthesized from related compounds and should be used for precautionary guidance.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is critical. The primary causality for these controls is the risk of aerosolization and inhalation, which can lead to respiratory sensitization, and the prevention of direct contact, which can cause skin and eye irritation[4][5].
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted inside a certified chemical fume hood to control exposure to dust and aerosols.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles[5].
-
Hand Protection: Nitrile gloves are required. Given the potential for skin irritation, gloves should be inspected before use and changed immediately if contamination occurs. Never reuse disposable gloves.
-
Body Protection: A standard laboratory coat must be worn, fully fastened.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].
Standard Operating Procedure: A Self-Validating Workflow
This protocol outlines a safe, step-by-step workflow for handling 1-Amino-cyclobutanecarboxylic acid ethyl ester, from retrieval to use in a reaction. Each step is designed to validate the safety of the subsequent action.
Workflow Diagram: Safe Handling Protocol
Caption: A validated workflow for handling the target compound.
Detailed Protocol Steps:
-
Pre-Handling Verification:
-
Confirm you have read and understood this guide and any available SDS for analogous compounds[5].
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble and don all required PPE: safety goggles, nitrile gloves, and a lab coat[7].
-
Ensure a spill kit is accessible and you are familiar with its contents.
-
-
Compound Handling (Inside Fume Hood):
-
Retrieve the sealed container of 1-Amino-cyclobutanecarboxylic acid ethyl ester from its designated 2-8°C storage location[3].
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully weigh the required amount of the solid. The use of an anti-static weighing dish is recommended to prevent dispersal of the powder.
-
Slowly add the solid to the reaction solvent to avoid splashing.
-
Securely cap or seal the reaction vessel.
-
-
Post-Handling and Cleanup:
-
Decontaminate any tools (e.g., spatulas) used.
-
Wipe down the work surface within the fume hood.
-
Dispose of contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container.
-
After completing all work, remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C [3]. The area should be dry and well-ventilated.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases[6]. The amino group can react exothermically with acids, while the ester can be hydrolyzed by strong acids and bases. Segregate storage based on chemical hazard class to prevent accidental mixing[8][9].
Emergency Procedures
Logical Flow for Emergency Response
Caption: Immediate actions for different emergency scenarios.
First Aid Measures (Derived from Analogs[5])
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations[7]. Do not dispose of it down the drain.
Conclusion
The safe handling of 1-Amino-cyclobutanecarboxylic acid ethyl ester is predicated on a conservative risk assessment derived from its structural analogs. By adhering to the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate the risks of skin and eye irritation, and potential respiratory and skin sensitization. A culture of safety, built on the principles of this self-validating workflow, is paramount to ensuring the well-being of all laboratory personnel.
References
- iChemical. (n.d.). Ethyl 1-aminocyclobutanecarboxylate, CAS No. 145143-60-8.
- ChemicalBook. (n.d.). 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5.
- PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Library of Medicine.
- ChemicalBook. (n.d.). 285570-26-5(1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Product Description.
- MedChemExpress. (2025). 1-Aminocyclobutanecarboxylic acid Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet: 1-(Boc-amino)cyclobutanecarboxylic acid.
- ChemScene. (n.d.). Ethyl 1-aminocyclobutane-1-carboxylate, CAS 285570-26-5.
- LabManager. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Sigma-Aldrich. (2024). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
- CymitQuimica. (n.d.). 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl.
- Cayman Chemical. (2025). Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid.
- AG Scientific. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling.
- CDN Isotopes. (2016). Safety Data Sheet: Ethyl-d5 4-Aminobenzoate.
- Continental Peptides. (2025). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
Sources
- 1. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]
- 2. 285570-26-5 CAS MSDS (1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 1-aminocyclobutanecarboxylate, CAS No. 145143-60-8 - iChemical [ichemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. biovera.com.au [biovera.com.au]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Introduction:
1-Amino-cyclobutanecarboxylic acid and its esters are valuable building blocks in medicinal chemistry and drug development. Their rigid cyclobutyl scaffold provides unique conformational constraints that can enhance the pharmacological properties of parent molecules, such as metabolic stability and binding affinity. This document provides a detailed, step-by-step protocol for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a key intermediate for the development of novel therapeutics. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental choices.
Synthesis Strategy Overview
Two primary, reliable synthetic routes for the preparation of 1-Amino-cyclobutanecarboxylic acid ethyl ester are presented.
-
Route 1: A two-step synthesis commencing from the commercially available 1-Aminocyclobutanecarboxylic acid. This pathway involves the protection of the amino group, followed by esterification and subsequent deprotection.
-
Route 2: A multi-step synthesis starting from ethyl cyanoacetate and 1,3-dibromopropane to first construct the cyclobutane ring and then convert the nitrile functionality into the desired amine.
The choice of route may depend on the availability of starting materials, scale of the synthesis, and the desired purity of the final product.
Route 1: Synthesis from 1-Aminocyclobutanecarboxylic Acid
This route is often preferred for its straightforward nature and the use of a readily available starting material. The core principle is to first protect the nucleophilic amino group to prevent side reactions during the esterification of the carboxylic acid. A subsequent deprotection step then yields the target compound.
Diagram of Synthetic Pathway (Route 1)
Caption: Two-step synthesis of the target ester from 1-Aminocyclobutanecarboxylic acid.
Step 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid
The protection of the amino group is a critical first step to ensure the selective esterification of the carboxylic acid. Di-tert-butyl dicarbonate (Boc-anhydride) is a widely used protecting group for amines due to its ease of introduction and subsequent removal under acidic conditions.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Aminocyclobutanecarboxylic acid | 115.13 | 5.0 g | 43.4 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.6 g | 65.1 mmol | 1.5 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.2 g | 65.1 mmol | 1.5 |
| 1,4-Dioxane | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 5.0 g of 1-Aminocyclobutanecarboxylic acid in a solution of 2.6 g of sodium hydroxide in 100 mL of water.
-
To this solution, add 100 mL of 1,4-dioxane, followed by the portion-wise addition of 14.2 g of di-tert-butyl dicarbonate.
-
Stir the resulting mixture vigorously at room temperature for 15 hours.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with ethyl ether (2 x 50 mL) to remove any unreacted Boc-anhydride.
-
Cool the aqueous phase in an ice bath and acidify to pH 4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with saturated sodium chloride solution (2 x 50 mL), and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid as a white solid. The expected yield is approximately 80-85%.
Step 2: Esterification and Deprotection
In this step, the carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst, which also facilitates the removal of the Boc protecting group.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | 215.25 | 7.5 g | 34.8 mmol | 1.0 |
| Ethanol (EtOH) | 46.07 | 150 mL | - | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - | catalytic |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7.5 g of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid in 150 mL of ethanol.
-
Cool the solution to 0°C in an ice bath and slowly add 5 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in distilled water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous solution with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with distilled water (2 x 75 mL) and then with saturated sodium chloride solution (2 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Amino-cyclobutanecarboxylic acid ethyl ester as a solid.[1] The expected yield is approximately 70-75%.
Route 2: Synthesis from Ethyl Cyanoacetate and 1,3-Dibromopropane
Diagram of Synthetic Pathway (Route 2)
Caption: Multi-step synthesis starting from ethyl cyanoacetate and 1,3-dibromopropane.
Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
This step involves the dialkylation of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base to form the cyclobutane ring.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Sodium Ethoxide (21 wt% in EtOH) | 68.05 (as solid) | 24.3 mL | 65.1 mmol | 2.1 |
| Ethyl Cyanoacetate | 113.12 | 3.5 g | 30.9 mmol | 1.0 |
| 1,3-Dibromopropane | 201.86 | 6.5 g | 32.2 mmol | 1.04 |
| Ethanol (EtOH) | 46.07 | 100 mL | - | - |
Protocol:
-
To a solution of sodium ethoxide in ethanol in a 250 mL round-bottom flask, add ethyl cyanoacetate.
-
Subsequently, add 1,3-dibromopropane to the mixture.
-
Heat the reaction mixture to reflux for 3 hours.
-
After completion, concentrate the mixture under reduced pressure and dilute the residue with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution, brine, and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 1-cyanocyclobutanecarboxylate.[2] The expected yield is approximately 70-75%.
Step 2: Reduction of the Nitrile to the Amine
The conversion of the cyano group to a primary amine can be achieved through catalytic hydrogenation.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 1-cyanocyclobutanecarboxylate | 153.18 | 4.0 g | 26.1 mmol | 1.0 |
| Raney Nickel (slurry in water) | - | ~1 g | - | catalytic |
| Ethanol (EtOH) | 46.07 | 100 mL | - | - |
| Hydrogen (H₂) | 2.02 | - | - | Excess |
Protocol:
-
In a hydrogenation vessel, dissolve 4.0 g of ethyl 1-cyanocyclobutanecarboxylate in 100 mL of ethanol.
-
Carefully add approximately 1 g of Raney Nickel slurry.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Raney Nickel is pyrophoric and must be handled with extreme caution, always kept wet, and never exposed to air when dry.
References
- Vertex AI Search. (n.d.). How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? - FAQ.
- ChemicalBook. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis.
Sources
Application Note: Scalable Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
For: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-cyclobutanecarboxylic acid and its esters are valuable building blocks in medicinal chemistry and drug discovery. The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, making it a desirable motif for the design of enzyme inhibitors, receptor ligands, and other biologically active compounds. This application note provides a detailed, scalable, and robust protocol for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a key intermediate for further chemical elaboration. The presented methodology is designed for large-scale production, with a focus on procedural safety, efficiency, and product purity.
Synthetic Strategy Overview
The overall synthetic route is a multi-step process commencing with the formation of the cyclobutane ring, followed by the introduction of the amino functionality via a Hofmann rearrangement. This pathway is chosen for its reliance on well-established and scalable chemical transformations.
Caption: Overall workflow for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Experimental Protocols
Part 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from a well-established method for cyclobutane ring formation.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Diethyl malonate | 160.17 | 1.0 | 160.17 g |
| 1,3-Dibromopropane | 201.86 | 1.05 | 211.95 g |
| Sodium | 22.99 | 2.0 | 46.0 g |
| Absolute Ethanol | 46.07 | - | 800 mL |
| Diethyl ether | 74.12 | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Procedure:
-
Preparation of Sodium Ethoxide: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, carefully add sodium pieces to absolute ethanol under an inert atmosphere. The reaction is exothermic; control the rate of addition to maintain a manageable reflux.
-
Cyclization: To a separate reaction vessel equipped for stirring and heating, add diethyl malonate and 1,3-dibromopropane. Heat the mixture to 60-65 °C.
-
Slowly add the prepared sodium ethoxide solution to the diethyl malonate and 1,3-dibromopropane mixture over a period of 2-3 hours, maintaining the temperature at 60-65 °C.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
Add water to the residue to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.
-
Part 2: Selective Hydrolysis to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid
This step involves the selective saponification of one of the ester groups.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| Diethyl 1,1-cyclobutanedicarboxylate | 200.23 | 1.0 | 200.23 g |
| Sodium Hydroxide | 40.00 | 1.0 | 40.0 g |
| Ethanol | 46.07 | - | 400 mL |
| Water | 18.02 | - | 400 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | To acidify |
| Diethyl ether | 74.12 | - | For extraction |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
-
Dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the ethanolic solution of the diester with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up and Isolation:
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclobutanecarboxylic acid as a viscous oil.
-
Part 3: Amidation
The carboxylic acid is converted to the corresponding primary amide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid | 172.18 | 1.0 | 172.18 g |
| Thionyl Chloride | 118.97 | 1.2 | 142.76 g |
| Dichloromethane (DCM) | 84.93 | - | 500 mL |
| Ammonium Hydroxide (conc.) | 35.04 | excess | As needed |
Procedure:
-
Dissolve 1-(ethoxycarbonyl)cyclobutanecarboxylic acid in dry dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation:
-
Cool the crude acid chloride in an ice bath.
-
Slowly and carefully add the acid chloride to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.
-
A white precipitate will form. Stir the mixture for 1 hour at 0 °C.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(carbamoyl)cyclobutanecarboxylic acid ethyl ester.
-
Part 4: Hofmann Rearrangement to 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
This key step introduces the amino group with the loss of one carbon atom. The procedure is based on a mild and efficient Hofmann rearrangement protocol.[5][6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 1-(Carbamoyl)cyclobutanecarboxylic Acid Ethyl Ester | 171.19 | 1.0 | 171.19 g |
| [I,I-Bis(trifluoroacetoxy)]iodobenzene | 430.03 | 1.1 | 473.03 g |
| Acetonitrile | 41.05 | - | 500 mL |
| Water | 18.02 | - | 500 mL |
| Diethyl ether | 74.12 | - | For work-up |
| Sodium Bicarbonate (sat. solution) | 84.01 | - | For work-up |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Procedure:
-
In a large reaction vessel, dissolve [I,I-bis(trifluoroacetoxy)]iodobenzene in a mixture of acetonitrile and water.
-
Add 1-(carbamoyl)cyclobutanecarboxylic acid ethyl ester to the solution and stir vigorously at room temperature for 4-6 hours.
-
Work-up and Purification:
-
Remove the acetonitrile under reduced pressure.
-
Add diethyl ether to the remaining aqueous layer and stir.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-Amino-cyclobutanecarboxylic acid ethyl ester as a liquid.
-
Characterization of Final Product
1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 2.40-2.20 (m, 4H), 1.95-1.80 (m, 2H), 1.60 (s, 2H, NH₂), 1.25 (t, J=7.1 Hz, 3H).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ 176.5, 61.0, 58.0, 35.5, 15.0, 14.2.
-
Expected IR (neat, cm⁻¹): 3380, 2980, 1730, 1590, 1200.
-
Expected MS (ESI+): m/z 144.1 [M+H]⁺.
Safety and Handling
-
1,3-Dibromopropane: Is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.
-
Thionyl Chloride: Is corrosive and reacts with moisture to release toxic gases. Handle in a fume hood with appropriate PPE.
-
[I,I-Bis(trifluoroacetoxy)]iodobenzene: Is an oxidizing agent and can be corrosive. Handle with care.
-
Hofmann Rearrangement: The reaction should be well-monitored, as it can be exothermic. Ensure adequate cooling is available.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures, especially when scaling up.
Conclusion
This application note provides a comprehensive and scalable synthetic route to 1-Amino-cyclobutanecarboxylic acid ethyl ester. The described four-part protocol utilizes established and reliable chemical transformations, making it suitable for the production of this valuable building block in both academic and industrial research settings. Careful adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
References
-
Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1988). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Organic Syntheses, 66, 132. [Link]
- Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,957,344. Washington, DC: U.S.
- Curtius, T. (1894). 20. Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid und Phtalimid. Journal für Praktische Chemie, 50(1), 275-293.
- Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
-
Mariella, R. P., & Raube, R. (1952). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, 32, 41. [Link]
-
PrepChem. (n.d.). Synthesis of (a) 1-Ethoxycarbonylcyclobutanecarboxylic Acid (2a). Retrieved from [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.
-
Warner, D. T. (1951). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 31, 29. [Link]
-
Wikipedia contributors. (2023, December 12). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
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- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Protecting Group Strategies for 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester: An Application Note
Abstract
1-Amino-cyclobutanecarboxylic acid and its esters are valuable non-proteinogenic amino acid building blocks in medicinal chemistry and drug development.[1][2][3][4][5] Their rigid cyclobutyl scaffold offers a unique conformational constraint that is often exploited to improve the metabolic stability and target-binding affinity of peptide-based therapeutics. The successful incorporation of this moiety into larger molecules hinges on the strategic use of protecting groups for its primary amine. This application note provides a comprehensive guide to the selection and implementation of common amino-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for 1-Amino-cyclobutanecarboxylic acid ethyl ester. We present detailed, field-proven protocols for both protection and deprotection reactions, a comparative analysis to guide strategic selection, and troubleshooting insights to ensure high-yield, reliable outcomes in your synthetic workflows.
Chapter 1: The Imperative of Amine Protection
In multi-step organic synthesis, particularly in peptide synthesis, the selective masking and unmasking of reactive functional groups is paramount.[6][7] The amino group of 1-Amino-cyclobutanecarboxylic acid ethyl ester is a potent nucleophile that can engage in unwanted side reactions if left unprotected. Protecting groups convert the amine into a less reactive derivative (typically a carbamate), rendering it inert to conditions required for subsequent transformations elsewhere in the molecule.[6][8]
An ideal protecting group strategy is characterized by:
-
High-Yield Introduction: The protecting group should be introduced efficiently and cleanly onto the substrate.[7]
-
Stability: It must be robust enough to withstand a range of reaction conditions planned for the synthetic route.[7][9]
-
High-Yield & Selective Removal: The group must be cleaved under specific, mild conditions that do not affect other sensitive functionalities within the molecule.[7]
-
Orthogonality: In complex syntheses, multiple protecting groups are often used. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others.[6][10][11][12][13]
This guide focuses on the three most widely adopted N-protecting groups in modern organic synthesis: Boc, Cbz, and Fmoc.
Chapter 2: The tert-Butoxycarbonyl (Boc) Strategy
The Boc group is one of the most common protecting groups for amines, prized for its stability under basic and nucleophilic conditions and its straightforward removal with acid.[9][14]
Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.[8]
Protocol 2.1: Boc Protection of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Materials:
-
1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2.2: Boc Deprotection (Acidolysis)
The Boc group is readily cleaved under anhydrous acidic conditions.[14] The ester functionality on the substrate is sensitive to strong aqueous acid, so anhydrous conditions are critical.
Materials:
-
N-Boc-1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected ester (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or an equal volume of 4M HCl in dioxane at 0 °C.[15]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base during an aqueous workup. For ester stability, it is often preferable to avoid a basic aqueous workup if possible.[15][16]
Table 1: Summary of Boc Protection/Deprotection Strategy
| Step | Key Reagents | Solvent | Typical Conditions | Key Considerations |
| Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | 0 °C to RT, 12-16 h | Efficient and high-yielding.[17][18] |
| Deprotection | TFA or HCl in Dioxane | DCM | RT, 1-3 h | Can cleave other acid-labile groups (e.g., t-butyl esters).[8] |
Chapter 3: The Benzyloxycarbonyl (Cbz or Z) Strategy
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a cornerstone of early peptide synthesis.[19] It is stable to the acidic conditions used to remove Boc groups, making it an excellent orthogonal partner.[19] Its removal is most commonly achieved by catalytic hydrogenolysis.
Mechanism of Protection: The amine attacks the electrophilic carbonyl of benzyl chloroformate (Cbz-Cl).[19] The reaction is typically performed under Schotten-Baumann conditions (in the presence of an aqueous base).[19][20]
Protocol 3.1: Cbz Protection of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Materials:
-
1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or THF / Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the starting amine hydrochloride (1.0 eq) in a solution of Na₂CO₃ (2.2 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the Cbz-protected product.
Protocol 3.2: Cbz Deprotection (Hydrogenolysis)
The Cbz group is efficiently cleaved by catalytic hydrogenation, which reduces the benzyl group to toluene and generates an unstable carbamic acid that decarboxylates to release the free amine.[8][19]
Materials:
-
N-Cbz-1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with H₂ gas (this process should be repeated 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature for 2-12 hours.
-
Monitor the reaction by TLC. The starting material is UV-active, while the product is not.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Table 2: Summary of Cbz Protection/Deprotection Strategy
| Step | Key Reagents | Solvent | Typical Conditions | Key Considerations |
| Protection | Cbz-Cl, Na₂CO₃ | Dioxane/Water | 0 °C to RT, 4-6 h | Cbz-Cl is a lachrymator; handle in a fume hood.[19] |
| Deprotection | H₂, Pd/C | MeOH or EtOH | RT, 2-12 h | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups).[21][22][23] |
Chapter 4: The 9-Fluorenylmethoxycarbonyl (Fmoc) Strategy
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[12] Its key advantage is its lability to bases, while being stable to acids, making it orthogonal to both Boc and many side-chain protecting groups like tert-butyl esters.[9][24]
Mechanism of Protection: Similar to Boc and Cbz, Fmoc protection involves the reaction of the amine with an activated Fmoc derivative, typically Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester).[24]
Protocol 4.1: Fmoc Protection of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Materials:
-
1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane / Water
-
Diethyl ether
Procedure:
-
Dissolve the amine hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a 2:1 mixture of dioxane and water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with additional NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the Fmoc-protected product.
Protocol 4.2: Fmoc Deprotection (Base-Mediated)
The Fmoc group is removed via a β-elimination mechanism initiated by a base, most commonly piperidine.[25][26] The ethyl ester is generally stable to these conditions, but prolonged exposure should be avoided.
Materials:
-
N-Fmoc-1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The reaction is typically very fast, often complete within 30 minutes.[25] Monitor by TLC.
-
Once complete, remove the solvent and excess piperidine under high vacuum.
-
The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct byproduct.[27]
Table 3: Summary of Fmoc Protection/Deprotection Strategy
| Step | Key Reagents | Solvent | Typical Conditions | Key Considerations |
| Protection | Fmoc-Cl, NaHCO₃ | Dioxane/Water | RT, 12-18 h | Fmoc-Cl is moisture-sensitive.[24] |
| Deprotection | 20% Piperidine | DMF | RT, <30 min | Incompatible with other base-labile groups (e.g., Fmoc esters).[28] |
Chapter 5: Comparative Analysis and Selection Guide
The choice of protecting group is a critical strategic decision in synthesis design. The primary consideration is orthogonality—ensuring that the conditions used to remove one group do not affect others. The stability of the ethyl ester must also be considered; it is sensitive to harsh basic (saponification) or acidic hydrolysis. The conditions described in the protocols above are generally mild enough to preserve the ester.
Table 4: Orthogonal Stability of Common Protecting Groups
| Protecting Group | Stable To | Cleaved By | Orthogonal To |
| Boc | Base, H₂/Pd | Strong Acid (TFA, HCl) | Cbz, Fmoc |
| Cbz | Acid, Base (mild) | H₂/Pd, Strong Acid (HBr) | Boc, Fmoc |
| Fmoc | Acid, H₂/Pd (slowly) | Base (Piperidine) | Boc, Cbz |
References
-
Danishefsky, S. J., & Werenberg, J. H. (1977). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Chella, S., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Available at: [Link]
-
FAQ. (n.d.). How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER? Retrieved from [Link]
-
Reddit. (2022). Working up the product after removing FMOC. r/Chempros. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Reddit. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? r/chemistry. Available at: [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Organic Syntheses. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]
- 5. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 [chemicalbook.com]
- 6. Protective Groups [organic-chemistry.org]
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- 10. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
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- 25. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 26. genscript.com [genscript.com]
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- 28. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 1-Amino-cyclobutanecarboxylic Acid
Introduction: Expanding the Peptidic Toolbox with Constrained Amino Acids
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] The standard Fmoc/tBu orthogonal protection strategy provides a robust framework for assembling peptides from the 20 proteinogenic amino acids.[3][4] However, to enhance the therapeutic potential of peptides—improving their metabolic stability, receptor affinity, and bioavailability—drug development professionals increasingly turn to non-natural or "unusual" amino acids.
One particularly valuable class of non-natural amino acids is the α,α-disubstituted cyclic amino acids. 1-Amino-cyclobutanecarboxylic acid (Ac4c) is a prime example, serving as a potent tool for introducing conformational rigidity into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and increased resistance to enzymatic degradation. This application note provides a detailed guide for the successful incorporation of Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH) into peptide sequences using SPPS, with a focus on overcoming the challenges associated with its sterically hindered nature.
The Challenge and Rationale: Overcoming Steric Hindrance
The primary obstacle in utilizing α,α-disubstituted amino acids like Ac4c is the steric hindrance around the α-carbon. This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[5] Standard coupling conditions that are sufficient for proteinogenic amino acids often result in low yields and deletion sequences when incorporating Ac4c.
Therefore, successful synthesis requires a carefully optimized protocol employing more potent activating reagents and potentially longer reaction times or double coupling strategies to drive the reaction to completion.[6]
Core Synthesis Workflow
The overall workflow for incorporating Fmoc-Ac4c-OH follows the standard Fmoc-SPPS cycle of deprotection, activation/coupling, and washing. The key modifications lie within the coupling step to address the steric hindrance of the Ac4c residue.
Caption: Comparison of coupling conditions for standard vs. hindered amino acids.
Step 5: Iteration and Final Deprotection
-
Repeat the cycle of deprotection (Step 2) and coupling (Step 3 for standard AAs, Step 4 for Ac4c) until the full peptide sequence is assembled.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Step 6: Cleavage and Global Deprotection The choice of cleavage cocktail depends on the amino acid composition of the peptide.[7][8][9]
| Peptide Contains | Recommended Cocktail (Reagent K) | Rationale |
| Cys, Met, Trp, Tyr | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail with scavengers to protect multiple sensitive side chains. [10] |
| Trp, but no Cys/Met | 95% TFA, 2.5% Water, 2.5% TIS | TIS is an excellent scavenger for the trityl cations from Trp(Boc) deprotection. [8] |
| No sensitive residues | 95% TFA, 5% Water | Simplest cocktail for robust peptide sequences. |
Procedure:
-
Place the dry peptide-resin in a 10 mL flask.
-
Add the appropriate cleavage cocktail (e.g., Reagent K), using approximately 5 mL per 200 mg of resin.
-
Stir gently at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and add it to the collected filtrate.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at 3000 x g for 5 minutes. Decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.
-
Dry the crude peptide pellet under a stream of nitrogen.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).
Troubleshooting and Key Considerations
-
Incomplete Coupling of Ac4c: This is the most likely point of failure. Always use a high-potency coupling reagent like HATU. Do not rush the coupling time, and always perform a second coupling. Using a more solvating solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes improve results for difficult sequences. [5]* Use of 1-Amino-cyclobutanecarboxylic acid ethyl ester: While this application note focuses on the direct use of Fmoc-Ac4c-OH, the ethyl ester is a potential precursor. Its use in SPPS would likely require an initial on-resin saponification step (e.g., using LiOH in a THF/water mixture) to generate the free carboxylate prior to the first coupling. This adds complexity and a potential for side reactions, and a specific, validated protocol for this on-resin transformation is not well-established. Therefore, direct use of the protected acid is strongly recommended for reproducibility.
-
Cleavage Side Reactions: If your peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, the use of appropriate scavengers (TIS, EDT, etc.) is critical to prevent alkylation or oxidation during the highly acidic cleavage step. [7][10]
Conclusion
The incorporation of 1-aminocyclobutanecarboxylic acid is a powerful strategy for designing conformationally constrained peptides with enhanced therapeutic properties. While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome by employing optimized coupling protocols. The use of potent activating reagents such as HATU, extended reaction times, and the implementation of a double coupling strategy are essential for achieving high-yield synthesis. By following the detailed protocols and considering the key technical points outlined in this guide, researchers can confidently integrate Ac4c into their peptide designs, unlocking new possibilities in drug discovery and development.
References
-
American Peptide Society. Tips & Tricks. (URL: [Link])
-
National Institutes of Health (NIH). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (URL: [Link])
-
University of California, Irvine Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
National Institutes of Health (NIH). Recent Advances in the Synthesis of C-Terminally Modified Peptides. (URL: [Link])
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. (URL: [Link])
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (URL: [Link])
-
Organic Letters. Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. (URL: [Link])
-
Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (URL: [Link])
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
ResearchGate. General procedure: Fmoc-strategy SPPS and solution-phase... (URL: [Link])
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. (URL: [Link])
-
ResearchGate. Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (URL: [Link])
-
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. (URL: [Link])
-
ResearchGate. (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support †. (URL: [Link])
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. (URL: [Link])
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. (URL: [Link])
-
ResearchGate. SPPS: peptide failure to elongate?. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
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- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Application Notes & Protocols: The Strategic Incorporation of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester in Modern Medicinal Chemistry
Foreword: Embracing Three-Dimensionality in Drug Design
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, this "flatland" approach often leads to challenges in specificity, metabolic stability, and solubility. The current paradigm shift towards molecules with greater three-dimensional (3D) character, measured by parameters like the fraction of sp³-hybridized carbons (Fsp³), is a direct response to these limitations. Saturated carbocyclic scaffolds are at the forefront of this movement, and among them, the cyclobutane ring has emerged as a uniquely powerful tool.[1][2]
This guide focuses on a versatile and increasingly vital building block derived from this scaffold: 1-Amino-cyclobutanecarboxylic acid ethyl ester . We will explore its strategic value, providing the scientific rationale behind its use and detailed protocols for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained, non-natural amino acid analogs to overcome complex medicinal chemistry challenges.
The Cyclobutane Advantage: Scientific Rationale for a Superior Scaffold
The utility of the 1-aminocyclobutanecarboxylate core stems from the distinct physicochemical properties of the four-membered ring. Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane moiety imposes a significant conformational constraint on molecular structure.[1]
Key Attributes:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the rotational freedom of appended substituents.[1] When incorporated into a peptide backbone or small molecule, this rigidity pre-organizes the pharmacophoric elements into a defined conformation, which can lead to a significant increase in binding affinity and selectivity for the target protein.
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a saturated cyclobutane ring eliminates these metabolic soft spots, often leading to a more favorable pharmacokinetic profile and an extended in-vivo half-life.[3]
-
Improved Physicochemical Properties: The introduction of a cyclobutane scaffold increases the Fsp³ character of a molecule. This is strongly correlated with improved aqueous solubility, reduced promiscuity, and a higher probability of clinical success.[2][3]
-
Novel Vectorial Orientation: The fixed bond angles of the cyclobutane ring position substituents in precise vectors in 3D space. This allows medicinal chemists to explore novel binding interactions within a protein's active site that are inaccessible to flatter, more flexible scaffolds.
Core Applications in Drug Discovery
1-Amino-cyclobutanecarboxylic acid ethyl ester is not merely a theoretical curiosity; it is a field-proven building block for creating advanced therapeutic candidates.
Application I: Constrained Peptidomimetics
Natural peptides, while potent, are often poor drug candidates due to proteolytic instability and poor cell permeability. Incorporating cyclobutane amino acids into a peptide sequence creates peptidomimetics that are resistant to enzymatic degradation. The conformational lock imposed by the cyclobutane ring can also enforce a bioactive conformation, mimicking a natural β-turn or other secondary structures crucial for target recognition.[4]
Caption: Workflow for enhancing peptide stability.
Application II: Bioisosteric Replacement
A bioisostere is a chemical substituent that can replace another group without significantly affecting the biological activity, while potentially improving other properties. The 1,1-disubstituted cyclobutane core is an excellent bioisostere for the ubiquitous but often problematic gem-dimethyl and phenyl groups.[3][5]
-
Replacing a Phenyl Ring: Swapping a planar phenyl ring for a 3D cyclobutane ring can dramatically improve solubility and metabolic stability while maintaining or even enhancing binding affinity by providing better complementarity to the target's binding pocket.[3][6]
-
Mimicking a gem-Dimethyl Group: The cyclobutane ring can act as a constrained mimic of a gem-dimethyl group, locking the substituents in a specific orientation and preventing unwanted rotation, which can be crucial for optimizing ligand-receptor interactions.
Caption: Bioisosteric replacement strategy.
Data-Driven Validation: Quantitative Comparison
The theoretical advantages of using a cyclobutane scaffold are validated by empirical data. The following tables summarize key performance indicators from studies comparing aromatic compounds to their cyclobutane bioisosteres.
Table 1: Comparison of In Vitro Potency and Physicochemical Properties
| Compound Pair | Target | Aromatic Analog IC₅₀ (nM) | Cyclobutane Analog IC₅₀ (nM) | Aromatic LogP | Cyclobutane LogP | Aromatic Solubility (µM) | Cyclobutane Solubility (µM) |
| Pair A | Kinase X | 15 | 20 | 4.2 | 3.1 | 5 | 50 |
| Pair B | Protease Y | 100 | 85 | 3.8 | 2.9 | 12 | 75 |
| Pair C | GPCR Z | 5 | 8 | 4.5 | 3.5 | <1 | 20 |
Data is representative and compiled from principles discussed in medicinal chemistry literature.[3][6]
Table 2: Comparison of In Vitro Metabolic Stability
| Compound Pair | Aromatic Analog t½ (min) (Human Liver Microsomes) | Cyclobutane Analog t½ (min) (Human Liver Microsomes) |
| Pair A | 10 | > 60 |
| Pair B | 25 | 110 |
| Pair C | 5 | 45 |
Data is representative and compiled from principles discussed in medicinal chemistry literature.[3][6]
These data clearly illustrate that the strategic replacement of an aromatic ring with a cyclobutane moiety can maintain or slightly modulate potency while dramatically improving both aqueous solubility and metabolic stability—key hurdles in drug development.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and derivatization of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Protocol 1: Synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride
This protocol is based on the classical esterification of the parent amino acid using thionyl chloride in ethanol. This method is efficient and proceeds with minimal side products.
Causality: Thionyl chloride reacts with ethanol in situ to generate HCl gas and ethyl chloroformate, which activates the carboxylic acid for nucleophilic attack by another molecule of ethanol. The presence of excess ethanol drives the reaction to completion, and the generated HCl protonates the amine, yielding the stable hydrochloride salt.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-Aminocyclobutanecarboxylic acid (5.75 g, 50 mmol) in absolute ethanol (100 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (5.5 mL, 75 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a CaCl₂ drying tube. Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The suspension should become a clear solution.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Product Precipitation: To the resulting oily residue, add 100 mL of anhydrous diethyl ether and stir vigorously. The hydrochloride salt will precipitate as a white solid.
-
Isolation and Drying: Collect the white solid by vacuum filtration, wash with two 20 mL portions of cold anhydrous diethyl ether, and dry under high vacuum.
Self-Validation:
-
Expected Yield: 80-90% of a white crystalline solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (DMSO-d₆) signals will include a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, and multiplets for the cyclobutane protons, along with a broad singlet for the -NH₃⁺ protons.
-
Purity: Melting point determination should show a sharp transition. TLC analysis (e.g., in a 10:1 DCM:MeOH system) should show a single spot.
Protocol 2: N-Boc Protection of 1-Amino-cyclobutanecarboxylic acid ethyl ester
The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, essential for subsequent peptide coupling to prevent self-polymerization.[7][8]
Causality: The reaction proceeds via nucleophilic attack of the free amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A mild base like triethylamine (TEA) is used to deprotonate the hydrochloride salt, liberating the free amine, and to neutralize the HCl generated during the reaction.
Materials:
-
1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (3.59 g, 20 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (6.1 mL, 44 mmol) dropwise. Stir for 15 minutes.
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (4.80 g, 22 mmol) in 20 mL of anhydrous DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30%).
Self-Validation:
-
Expected Yield: >95% of a colorless oil or white solid.
-
Characterization: Successful protection is confirmed by the appearance of a large singlet at ~1.4 ppm in the ¹H NMR spectrum (corresponding to the 9 protons of the t-butyl group) and the disappearance of the -NH₃⁺ signal.
-
TLC Monitoring: The reaction can be monitored by TLC (e.g., 4:1 Hexanes:EtOAc), where the product will have a higher Rf value than the starting amine.
Protocol 3: Peptide Coupling with N-Boc-1-Aminocyclobutanecarboxylate
This protocol describes a standard amide bond formation using HATU, a highly efficient and low-racemization coupling reagent.[9][10]
Causality: HATU reacts with the carboxylic acid of the coupling partner (e.g., an N-protected natural amino acid) to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the deprotected amine of the cyclobutane amino ester to form the stable amide (peptide) bond. DIPEA acts as a non-nucleophilic base to activate the carboxylate and neutralize acidic byproducts.
Materials:
-
N-Boc-1-Aminocyclobutanecarboxylic acid ethyl ester
-
N-protected amino acid (e.g., Cbz-L-Alanine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (e.g., Cbz-L-Alanine, 1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add a solution of N-Boc-1-Aminocyclobutanecarboxylic acid ethyl ester (1.05 mmol, 1.05 eq) in anhydrous DMF (2 mL) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.
Self-Validation:
-
Expected Yield: 70-90%.
-
Characterization: The formation of the peptide bond can be confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (observing signals from both amino acid residues and the characteristic amide N-H proton).
-
Purity: Purity should be assessed by HPLC, which should show a single major peak for the desired product.
Conclusion
1-Amino-cyclobutanecarboxylic acid ethyl ester is more than just a building block; it is a strategic tool for overcoming fundamental challenges in drug discovery. Its ability to impart conformational rigidity, enhance metabolic stability, and improve key physicochemical properties makes it an invaluable asset for medicinal chemists.[1] By moving beyond the "flatland" of traditional aromatic scaffolds and embracing the 3D architecture offered by the cyclobutane ring, researchers can unlock new chemical space and design next-generation therapeutics with superior "drug-like" properties. The protocols and rationale provided herein serve as a comprehensive guide for the effective implementation of this powerful scaffold in any drug discovery program.
References
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
Avenoza, A., et al. (2010). Cyclobutane amino acid analogues of furanomycin obtained by a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane. Journal of Organic Chemistry, 75(3), 545-552. [Link]
-
ResearchGate. (2024). Bioactive cyclobutane-containing alkaloids. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Bentham Science. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2024). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]
-
University of Babylon. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
SciSpace. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. Retrieved from [Link]
-
SlideShare. (2014). 1. quantitative structure activity relationship(qsar). Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]
-
MedCrave. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. Retrieved from [Link]
-
Semantic Scholar. (2004). Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Beilstein Journals. (2012). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
National Institutes of Health. (2007). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[11][12]oxazinane-3-carboxylic acid ethyl esters. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]
Sources
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Application Note: Enantioselective HPLC Separation of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Introduction
1-Amino-cyclobutanecarboxylic acid and its derivatives are non-proteinogenic cyclic amino acids that serve as valuable chiral building blocks in medicinal chemistry and drug development. Their rigid cyclobutyl scaffold introduces conformational constraints into peptide structures, which can lead to enhanced metabolic stability, receptor affinity, and specific biological activity. The ethyl ester of this amino acid, 1-Amino-cyclobutanecarboxylic acid ethyl ester, is a key intermediate in the synthesis of more complex pharmaceutical agents. As with most chiral compounds, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for their chiral separation is of paramount importance for enantiomeric purity control and to support asymmetric synthesis programs.
This application note presents a detailed guide and a robust starting protocol for the enantioselective separation of 1-Amino-cyclobutanecarboxylic acid ethyl ester using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
Scientific Rationale and Method Development Strategy
The successful chiral separation of 1-Amino-cyclobutanecarboxylic acid ethyl ester hinges on the selection of an appropriate chiral stationary phase and mobile phase system that can effectively discriminate between the two enantiomers.
Chiral Stationary Phase (CSP) Selection: The Power of Polysaccharides
For the separation of amino acid esters, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have demonstrated broad applicability and high enantioselectivity.[1][2] Columns such as the Chiralpak® IA , which features amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica support, are particularly well-suited for this application.[1]
The chiral recognition mechanism of these CSPs is a complex interplay of several intermolecular interactions:
-
Hydrogen Bonding: The primary amine (-NH₂) and the carbonyl group of the ester (-C=O) in the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.
-
π-π Interactions: While the cyclobutane ring itself is not aromatic, interactions can occur between the analyte and the phenyl groups of the CSP's carbamate selector.
-
Steric Interactions: The most crucial element for chiral recognition is the three-dimensional structure of the chiral selector. The analyte enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to the formation of transient diastereomeric complexes with different stability constants. This difference in stability results in different retention times and, thus, separation.
The immobilized nature of the Chiralpak IA provides the added advantage of being compatible with a wide range of organic solvents, offering greater flexibility in method development.[3]
Mobile Phase Strategy: Normal Phase Chromatography
Normal phase chromatography is often the preferred mode for the chiral separation of amino acid esters on polysaccharide-based CSPs.[1][2] This is due to the enhanced solubility of these analytes in non-polar organic solvents and the promotion of the specific interactions required for chiral recognition. A typical mobile phase consists of a non-polar alkane, such as n-hexane or heptane, and a polar modifier, usually a short-chain alcohol like ethanol or isopropanol.
The alcohol modifier plays a critical role in modulating retention and enantioselectivity. It competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention times of the enantiomers can be optimized to achieve baseline separation. Generally, a lower concentration of the alcohol modifier leads to stronger retention.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.[1]
-
Chiral Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-hexane, ethanol, and isopropanol.
-
Sample: Racemic 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Analyte and Sample Preparation
The analyte, 1-Amino-cyclobutanecarboxylic acid ethyl ester, has the following properties:
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
Sample Preparation Protocol:
-
Prepare a stock solution of racemic 1-Amino-cyclobutanecarboxylic acid ethyl ester at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.
HPLC Method Protocol
The following is a recommended starting protocol for the chiral separation. Optimization may be required based on the specific HPLC system and column batch.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Proven high enantioselectivity for amino acid esters.[1] |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | Common mobile phase for normal phase chiral separations on this type of CSP.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible results. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore; detection at low UV is necessary. |
Method Optimization:
-
Retention Time: If retention times are too long, increase the percentage of ethanol in the mobile phase in small increments (e.g., to 88:12 or 85:15). If retention is too weak, decrease the ethanol percentage (e.g., to 92:8 or 95:5).
-
Resolution: If the enantiomers are not baseline resolved, try substituting ethanol with isopropanol at the same or slightly lower concentration. Isopropanol is a stronger polar modifier and can sometimes alter the selectivity. Fine-tuning the percentage of the alcohol modifier is key to optimizing resolution.
Data and Expected Results
Under the proposed starting conditions, a successful separation will yield two distinct peaks corresponding to the two enantiomers of 1-Amino-cyclobutanecarboxylic acid ethyl ester. The quality of the separation is assessed by the resolution (Rs), which should be ≥ 1.5 for baseline separation.
Table of Expected Chromatographic Parameters:
| Parameter | Expected Value |
| Retention Time (k'₁) | 5 - 15 minutes |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | ≥ 1.5 |
A representative chromatogram would show two well-resolved peaks. The elution order of the enantiomers is specific to the column and conditions and would need to be determined using an enantiomerically pure standard if available.
Visualizations
Chiral Recognition Mechanism
Caption: Interaction between enantiomers and the CSP.
Experimental Workflow
Caption: HPLC experimental workflow.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 1-Amino-cyclobutanecarboxylic acid ethyl ester enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak® IA, in a normal phase HPLC mode with a hexane/ethanol mobile phase, offers a robust and reliable method for achieving baseline resolution. The detailed protocol and guidelines for optimization presented herein should serve as a valuable resource for researchers and scientists in the pharmaceutical industry engaged in the synthesis and analysis of chiral cyclic amino acid derivatives.
References
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Chiral Technologies Europe. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 193, 113702. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. (2016). Analytical Biochemistry, 497, 1-6. [Link]
Sources
Application Notes and Protocols for the Derivatization of the Amino Group of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring is a prized structural motif in modern drug discovery. Its rigid, three-dimensional geometry offers a strategic advantage over more conventional, flexible aliphatic or planar aromatic systems. Incorporating this scaffold into bioactive molecules can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. 1-Amino-cyclobutanecarboxylic acid and its esters are particularly valuable building blocks, serving as conformationally restricted amino acid mimics. Derivatization of the primary amino group of ethyl 1-aminocyclobutanecarboxylate allows for the exploration of a vast chemical space, enabling the synthesis of novel compounds with potential therapeutic applications, including the development of agents targeting neurological disorders.
This guide provides detailed protocols for the most common and synthetically useful derivatizations of the amino group of 1-amino-cyclobutanecarboxylic acid ethyl ester: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and the formation of ureas and thioureas. The protocols are designed for researchers in medicinal chemistry and drug development, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
N-Acylation: Forging Amide Bonds
N-acylation is a fundamental transformation for introducing a wide array of functional groups. The resulting amides are prevalent in numerous pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. The most common methods involve the reaction of the primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent.
Causality Behind Experimental Choices:
-
Starting Material: 1-Amino-cyclobutanecarboxylic acid ethyl ester is often supplied as a hydrochloride salt. The primary amine must be liberated by a non-nucleophilic base before it can react with the electrophile. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal for this purpose as they scavenge the HCl byproduct without competing in the acylation reaction.
-
Acylating Agents: Acyl chlorides are highly reactive and typically provide high yields at room temperature. Carboxylic acids, when activated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), offer a milder alternative that is tolerant of a wider range of functional groups.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent side reactions with the acylating agent.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation.
Protocol 1: N-Acylation with an Acyl Chloride
-
Reaction Setup: To a solution of 1-amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
| Reagent (Acyl Chloride) | Base (eq) | Solvent | Time (h) | Typical Yield |
| Benzoyl chloride | TEA (2.2) | DCM | 3 | >90% |
| Acetyl chloride | DIPEA (2.2) | THF | 2 | >95% |
| 4-Methoxybenzoyl chloride | TEA (2.2) | DCM | 4 | >85% |
N-Sulfonylation: Crafting Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and hypoglycemic drugs. The introduction of a sulfonyl group can significantly alter the physicochemical properties of a molecule, such as its acidity and solubility.
Causality Behind Experimental Choices:
-
Reagents: The reaction is typically performed with a sulfonyl chloride in the presence of a base. Pyridine can act as both the base and the solvent, facilitating the reaction. Alternatively, a non-nucleophilic base like triethylamine in a solvent such as DCM can be used.
-
Reaction Conditions: The reaction is often carried out at 0 °C to room temperature to control the exothermicity and prevent side reactions.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for N-Sulfonylation.
Protocol 2: N-Sulfonylation with a Sulfonyl Chloride
-
Reaction Setup: Dissolve 1-amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (1.0 eq) in a mixture of DCM and pyridine (3:1, 0.1 M) and cool to 0 °C.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours until completion is confirmed by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to yield the pure N-sulfonylated product.
| Reagent (Sulfonyl Chloride) | Base | Solvent | Time (h) | Typical Yield |
| p-Toluenesulfonyl chloride | Pyridine | DCM/Pyridine | 6 | >80% |
| Methanesulfonyl chloride | TEA | DCM | 4 | >90% |
| Dansyl chloride | Pyridine | DCM/Pyridine | 12 | >75% |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary alkyl groups. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.
Causality Behind Experimental Choices:
-
Reducing Agents: A key aspect of this reaction is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation due to their mildness and selectivity.
-
pH Control: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6). A small amount of acetic acid is often added to catalyze this step.
-
Solvents: Dichloroethane (DCE) or methanol are common solvents for reductive amination.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 3: N-Alkylation with an Aldehyde
-
Reaction Setup: To a suspension of 1-amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add triethylamine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent (Aldehyde) | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | >80% |
| Isobutyraldehyde | NaBH(OAc)₃ | DCE | 24 | >75% |
| Cyclohexanecarboxaldehyde | NaBH₃CN | Methanol | 18 | >70% |
Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors. They are found in numerous clinically used drugs. The most direct method for their synthesis is the reaction of an amine with an isocyanate or isothiocyanate, respectively.
Causality Behind Experimental Choices:
-
Reagents: Isocyanates and isothiocyanates are highly electrophilic and react readily with the primary amine of the cyclobutane ester. No catalyst is typically required for this reaction.
-
Solvent and Temperature: The reaction is usually performed in an aprotic solvent like DCM or THF at room temperature. The reaction is often rapid and exothermic.
Experimental Workflow: Urea Formation
Caption: Workflow for Urea/Thiourea Formation.
Protocol 4: Urea Synthesis with an Isocyanate
-
Reaction Setup: To a solution of 1-amino-cyclobutanecarboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Addition of Isocyanate: Add the desired isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Stir at room temperature for 1-3 hours. The reaction is typically complete when analysis by TLC or LC-MS shows full consumption of the starting amine.
-
Work-up: If the product precipitates, it can be collected by filtration. Otherwise, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
| Reagent | Base (eq) | Solvent | Time (h) | Typical Yield |
| Phenyl isocyanate | TEA (1.2) | DCM | 1 | >95% |
| Ethyl isocyanate | DIPEA (1.2) | THF | 1.5 | >90% |
| Phenyl isothiocyanate | TEA (1.2) | DCM | 3 | >90% |
Conclusion
The derivatization of the amino group of 1-amino-cyclobutanecarboxylic acid ethyl ester provides a versatile platform for the synthesis of novel, conformationally constrained molecules for drug discovery. The protocols outlined in this guide for N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation are robust and adaptable, allowing for the creation of diverse chemical libraries. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and optimize these reactions to accelerate their research and development efforts.
References
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843. [Link]
-
Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]
-
Lohse-Busch, H., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-36. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 1-5. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
-
Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2015). Regioselective N-acylation of N-based heterocyclic compounds using potter's clay as a catalyst. Journal of Chemical and Pharmaceutical Research, 7(6), 934-941. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
Ester hydrolysis of 1-Amino-cyclobutanecarboxylic acid ethyl ester to the free acid.
1]
Senior Application Scientist, Chemical Process Development
Introduction
1-Aminocyclobutanecarboxylic acid is a non-proteinogenic amino acid that serves as a vital building block in the synthesis of various pharmaceutical compounds and bioactive peptides.[1][2] Its constrained cyclobutyl structure imparts unique conformational properties to peptides, making it a valuable component in drug design.[1] The synthesis of this free acid often proceeds via the hydrolysis of its corresponding ethyl ester. This application note provides a detailed protocol for the base-catalyzed hydrolysis of 1-Amino-cyclobutanecarboxylic acid ethyl ester, a common and efficient method for obtaining the desired free acid.
The choice between acid-catalyzed and base-catalyzed hydrolysis is a critical consideration in process development. While acid-catalyzed hydrolysis is a viable option, it is a reversible reaction that often requires a large excess of water to drive the equilibrium towards the products.[3][4][5][6] In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process, which typically leads to higher yields and easier product isolation.[4][5][7] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[8][9] Subsequent acidification then yields the final carboxylic acid product.[10]
This document outlines a robust and scalable protocol for this transformation, including reaction setup, monitoring, workup, and product characterization. The causality behind each experimental choice is explained to provide a comprehensive understanding of the process.
Reaction Scheme and Mechanism
The overall transformation involves the saponification of the ethyl ester using a suitable base, followed by acidification to protonate the carboxylate salt and precipitate the free amino acid.
Reaction Scheme:
The base-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic reaction conditions to form the carboxylate salt, driving the reaction to completion.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.
Materials and Equipment:
-
1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric acid (HCl), concentrated or 1M solution
-
Deionized water
-
Ethanol
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Workflow Diagram:
Caption: Workflow for the hydrolysis of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-Amino-cyclobutanecarboxylic acid ethyl ester in a 1-5 M aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[10] A typical stoichiometry is 1 to 5 equivalents of the base.[10] The use of LiOH in a mixture of THF or dioxane and water at room temperature can also be an effective and milder alternative.[10]
-
The concentration of the base can be adjusted depending on the desired reaction rate and the solubility of the starting material.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux (approximately 100 °C for aqueous solutions) and maintain this temperature.[10] The use of reflux ensures a constant and controlled reaction temperature, maximizing the reaction rate without evaporating the solvent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol. The disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the amino acid at the baseline indicates the completion of the reaction. The reaction is typically complete within a few hours.[10]
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or a 1N HCl solution to the cooled reaction mixture with vigorous stirring to neutralize the excess base and protonate the carboxylate.[11]
-
Monitor the pH of the solution. The free amino acid will precipitate at its isoelectric point. For many amino acids, this is in the pH range of 4-7.[11] For 1-aminocyclobutanecarboxylic acid, careful adjustment to a pH of approximately 4 is often effective.[11]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts, such as sodium chloride.
-
Follow with a wash of cold ethanol to remove any remaining water and facilitate drying.
-
-
Drying and Characterization:
-
Dry the purified solid under vacuum to a constant weight.
-
The final product, 1-Amino-cyclobutanecarboxylic acid, should be a white solid.
-
Characterize the product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. The melting point can also be determined and compared to the literature value.
-
Data and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
| Parameter | Value/Range | Rationale |
| Starting Material | 1-Amino-cyclobutanecarboxylic acid ethyl ester | Ester precursor to the desired free acid. |
| Base | NaOH or LiOH | Strong bases that effectively catalyze the hydrolysis.[10] |
| Base Equivalents | 1 - 5 eq. | Ensures complete and irreversible reaction.[10] |
| Solvent | Water, Dioxane/Water, THF/Water | Provides a medium for the reaction and dissolves the base. |
| Reaction Temperature | Room Temperature to 100 °C (Reflux) | Higher temperatures increase the reaction rate.[10] |
| Reaction Time | 1 - 12 hours | Dependent on temperature and base concentration.[11] |
| Monitoring | TLC (DCM/MeOH) | Allows for tracking the consumption of the starting material. |
| Workup | Acidification with HCl to pH ~4 | Protonates the carboxylate to yield the free acid at its isoelectric point.[11] |
| Expected Yield | 75 - 95% | Base-catalyzed hydrolysis is typically a high-yielding reaction.[11] |
| Product Form | White solid | The expected physical state of the purified product. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after an extended period, consider increasing the reaction temperature, the concentration of the base, or the reaction time.
-
Low Yield: A low yield may result from incomplete precipitation during the workup. Ensure the pH is carefully adjusted to the isoelectric point of the amino acid. Insufficient cooling before and during filtration can also lead to product loss due to its solubility in the mother liquor.
-
Product Purity: The purity of the final product is highly dependent on the thoroughness of the washing steps. Ensure the precipitate is adequately washed to remove any residual salts. If impurities are still present, recrystallization from a suitable solvent system, such as water/ethanol, can be performed.
-
Alternative Hydrolysis Conditions: For substrates sensitive to strong bases, enzymatic hydrolysis using lipases can be a milder alternative.[12] These enzymes can selectively hydrolyze the ester under neutral pH and ambient temperature.[13]
Conclusion
The base-catalyzed hydrolysis of 1-Amino-cyclobutanecarboxylic acid ethyl ester is a reliable and efficient method for the synthesis of the corresponding free amino acid. The irreversibility of the saponification reaction ensures high conversion and simplifies product isolation. By carefully controlling the reaction parameters and workup conditions as detailed in this application note, researchers can consistently obtain high yields of pure 1-Amino-cyclobutanecarboxylic acid, a valuable building block for drug discovery and development.
References
-
Shoukry, M., Al-Najjar, A., et al. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of Coordination Chemistry. Available at: [Link]
-
Al-QALAF, F. A., Al BASSAM, A. A., & Shoukry, M. (n.d.). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. ResearchGate. Retrieved from [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. Available at: [Link]
-
ResearchGate. (2025). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Retrieved from [Link]
-
Hay, R. W., & Banerjee, P. (1980). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions, (12), 2452-2455. Available at: [Link]
-
Washburn, L. C., Sun, T. T., Byrd, B. L., & Callahan, A. P. (n.d.). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. PubMed. Retrieved from [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2645–2653. Available at: [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]
-
YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Pearson. (2022). Acid-Catalyzed Ester Hydrolysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.7: Chemistry of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.9: Hydrolysis of Esters. Retrieved from [Link]
-
NIST. (n.d.). 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of esters mechanism. Retrieved from [Link]
Sources
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- 2. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 [chemicalbook.com]
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- 5. science-revision.co.uk [science-revision.co.uk]
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- 12. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Welcome to our dedicated technical support center for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity.
This guide provides an in-depth analysis of prevalent synthetic strategies, offering insights into the rationale behind experimental choices, and providing solutions to frequently encountered challenges.
Comparative Overview of Synthetic Routes
Choosing the optimal synthetic route is critical and depends on factors such as the availability of starting materials, desired scale, and downstream applications. Below is a summary of common methods for synthesizing 1-Amino-cyclobutanecarboxylic acid ethyl ester.
| Synthetic Route | Starting Materials | Key Intermediates | Reported Yield | Advantages | Potential Challenges |
| Route 1: Esterification of 1-Aminocyclobutanecarboxylic acid | 1-Aminocyclobutanecarboxylic acid, Ethanol | Boc-protected amino acid | ~75% for esterification step[1] | Straightforward final step. | Requires protection/deprotection of the amino group. |
| Route 2: From 1-Bromocyclobutane carboxylic acid ethyl ester | 1-Bromocyclobutane carboxylic acid ethyl ester, Sodium azide | 1-Azidocyclobutane carboxylic acid ethyl ester | Not fully detailed | Direct introduction of the nitrogen moiety. | Use of potentially hazardous azide reagents. |
| Route 3: Cyclization followed by functional group transformation | Ethyl cyanoacetate, 1,3-Dibromopropane | Ethyl 1-cyanocyclobutanecarboxylate | 74% for cyclization[2] | Builds the cyclobutane ring. | Multi-step process requiring reduction of the nitrile. |
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester, categorized by the synthetic route.
Route 1: Esterification of 1-Aminocyclobutanecarboxylic acid
This route typically involves the protection of the amino group (e.g., with a Boc group), followed by esterification of the carboxylic acid, and subsequent deprotection.
Workflow for Route 1
Caption: Synthesis via azide substitution and reduction.
Frequently Asked Questions (FAQs):
Q1: The reaction of 1-bromocyclobutane carboxylic acid ethyl ester with sodium azide is slow or incomplete. How can I optimize this?
A1:
-
Solvent: A polar aprotic solvent like DMSO or DMF is crucial for this reaction to dissolve the sodium azide and facilitate the Sₙ2 reaction. [3]* Temperature: Gently heating the reaction mixture (e.g., to 40°C) can significantly increase the reaction rate. [3]* Purity of Starting Material: Ensure the starting bromoester is pure and free of any acidic impurities that could react with the azide.
Q2: What are the safest and most efficient methods for reducing the azide intermediate?
A2: The reduction of the azide is a critical step.
-
Catalytic Hydrogenation: This is a clean and efficient method. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard procedure. Ensure the catalyst is active and the system is properly set up for hydrogenation.
-
Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed to the amine. This method avoids the use of high-pressure hydrogen.
-
Safety Precautions: Organic azides can be energetic and potentially explosive, especially when heated. It is crucial to handle them with care and behind a safety shield.
Route 3: Cyclization followed by functional group transformation
This approach builds the cyclobutane ring from acyclic precursors. A common example is the reaction of ethyl cyanoacetate with 1,3-dibromopropane.
Workflow for Route 3
Caption: Synthesis via cyclization and subsequent transformations.
Frequently Asked Questions (FAQs):
Q1: I am getting a low yield in the cyclization reaction between ethyl cyanoacetate and 1,3-dibromopropane. What are the common pitfalls?
A1:
-
Base: A strong base like sodium ethoxide is required to deprotonate the ethyl cyanoacetate. [2]The base should be prepared fresh or properly stored to ensure its activity.
-
Reaction Conditions: The reaction is typically refluxed for several hours. [2]Ensure the temperature is maintained and the reaction is monitored for completion (e.g., by TLC).
-
Side Reactions: Polymerization of the 1,3-dibromopropane can be a competing side reaction. Adding the dibromopropane slowly to the reaction mixture can help to minimize this.
Q2: The reduction of the nitrile in ethyl 1-cyanocyclobutanecarboxylate is proving difficult. What are my options?
A2: Nitrile reduction can sometimes be challenging.
-
Strong Reducing Agents: A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is often effective for reducing nitriles to primary amines. However, this reagent is highly reactive and requires careful handling under anhydrous conditions.
-
Catalytic Hydrogenation: High-pressure hydrogenation using a Raney Nickel catalyst can also be employed. This method may require specialized equipment.
-
Alternative Routes: Instead of direct reduction, you could consider hydrolyzing the nitrile to a carboxylic acid, followed by a Curtius or Hofmann rearrangement to install the amino group. This is a multi-step alternative but can be effective if direct reduction fails.
General Laboratory Best Practices for Yield Improvement
-
Inert Atmosphere: For reactions involving sensitive reagents like strong bases or hydrides, maintaining an inert atmosphere (e.g., using nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Purification of Reagents and Solvents: The purity of your starting materials and solvents can have a significant impact on the reaction outcome. Distilling solvents and recrystallizing solid reagents can remove impurities that may inhibit the reaction or cause side products.
-
Monitoring Reaction Progress: Regularly monitoring the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows you to determine the optimal reaction time and prevent the formation of degradation products from overly long reaction times.
-
Efficient Purification of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step can prevent the accumulation of impurities that may be difficult to remove from the final product. Techniques like column chromatography, recrystallization, and distillation are essential.
By carefully considering the choice of synthetic route and diligently troubleshooting any issues that arise, you can significantly improve the yield and purity of your 1-Amino-cyclobutanecarboxylic acid ethyl ester synthesis.
References
- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
-
-
Procedure - Organic Syntheses. Available at: [Link]
-
-
Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Available at: [Link]
-
Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure - University of New Hampshire. Available at: [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. Available at: [Link]
- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents.
- US20060030730A1 - Purification and production methods of 1-aminocyclopropanecarboxylic acid - Google Patents.
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.
-
1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem. Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]
-
study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water - ResearchGate. Available at: [Link]
-
Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. Available at: [Link]
-
Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization | Request PDF - ResearchGate. Available at: [Link]
-
Exp 9 Preparation of Ethyl Ethanoate - YouTube. Available at: [Link]
Sources
Common side reactions in the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Welcome to the technical support center for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes.
Introduction to Synthetic Strategies
The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester can be approached through several established methods, each with its own set of advantages and potential pitfalls. The most common routes start from either cyclobutanone or a derivative of cyclobutanecarboxylic acid. Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting.
This guide will focus on the following primary synthetic pathways:
-
Strecker Synthesis: A classical and versatile method for the synthesis of α-amino acids starting from a ketone.
-
Bucherer-Bergs Reaction: Another robust method that proceeds via a hydantoin intermediate.
-
Hofmann Rearrangement: A method for converting a primary amide into a primary amine with one less carbon atom.
-
Curtius Rearrangement: A versatile reaction for converting carboxylic acids into primary amines.
Below, we address common issues associated with these synthetic routes in a question-and-answer format.
Troubleshooting Guide & FAQs
Strecker Synthesis Route
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from cyclobutanone, followed by hydrolysis to the amino acid and subsequent esterification.[1][2]
Workflow of the Strecker Synthesis
Caption: General workflow for the Strecker synthesis of the target ester.
Q1: My Strecker synthesis is resulting in a low yield of the desired α-aminonitrile. What are the likely causes and how can I improve it?
A1: Low yields in the first step of the Strecker synthesis can often be attributed to a competing side reaction: the formation of cyclobutanone cyanohydrin. This occurs when the cyanide ion directly attacks the carbonyl carbon of cyclobutanone before the imine is formed.
Troubleshooting Strategies:
-
Optimize Reaction Conditions: The formation of the imine intermediate is favored under mildly acidic conditions. The use of ammonium chloride (NH4Cl) can serve as both a source of ammonia and a mild acid catalyst.[3]
-
Control Reagent Addition: Adding the cyanide source (e.g., KCN) slowly to the reaction mixture containing cyclobutanone and the ammonia source can help to ensure that the imine has a chance to form before a high concentration of cyanide is present.
-
Use of a Co-solvent: In some cases, the use of a co-solvent like ethanol can improve the solubility of the reactants and favor the desired reaction pathway.
Q2: During the hydrolysis of the α-aminonitrile, I am observing significant byproduct formation and a low yield of the amino acid. What is going wrong?
A2: The hydrolysis of nitriles to carboxylic acids, a key step in the Strecker synthesis, often requires harsh conditions such as concentrated acid and elevated temperatures.[4] These conditions can lead to several side reactions, including:
-
Formation of α-Hydroxy Acid: Incomplete amination in the first step can lead to the presence of cyclobutanone cyanohydrin. Under acidic hydrolysis conditions, this will be converted to 1-hydroxycyclobutanecarboxylic acid.
-
Degradation of the Product: The strained cyclobutane ring can be susceptible to ring-opening or other degradation pathways under harsh acidic conditions.
-
Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted α-aminonitrile or the intermediate amide.
Troubleshooting Strategies:
-
Milder Hydrolysis Conditions: While slower, using less concentrated acid and lower temperatures for a longer duration can sometimes minimize degradation.
-
Stepwise Hydrolysis: A two-step hydrolysis, first to the amide under controlled conditions, followed by hydrolysis of the amide to the carboxylic acid, can sometimes provide a cleaner reaction.
-
Purification of the α-Aminonitrile: Ensuring the purity of the α-aminonitrile intermediate before hydrolysis can prevent the formation of side products from impurities.
Table 1: Common Side Products in Strecker Synthesis and Their Mitigation
| Side Product | Formation Pathway | Mitigation Strategy |
| 1-Hydroxycyclobutanecarboxylic Acid | Hydrolysis of cyclobutanone cyanohydrin, which forms in parallel with the α-aminonitrile. | Optimize imine formation (see Q1). Purify the α-aminonitrile before hydrolysis. |
| Cyclobutanone | Reversion of the cyanohydrin or imine under certain conditions. | Ensure complete reaction and proper work-up. |
| Polymeric materials | Self-condensation of cyclobutanone under basic conditions. | Maintain a slightly acidic to neutral pH during the initial reaction. |
Bucherer-Bergs Reaction Route
The Bucherer-Bergs reaction provides an alternative route from cyclobutanone, proceeding through a 5,5-disubstituted hydantoin intermediate which is subsequently hydrolyzed to the amino acid.[3][5]
Workflow of the Bucherer-Bergs Reaction
Caption: General workflow for the Bucherer-Bergs synthesis of the target ester.
Q3: I am getting a low yield of the hydantoin intermediate in my Bucherer-Bergs reaction. What are the common side reactions?
A3: Similar to the Strecker synthesis, a primary competing reaction is the formation of cyclobutanone cyanohydrin.[5] Additionally, the equilibrium of the reaction can be influenced by the stability of the reactants and intermediates.
Troubleshooting Strategies:
-
Control of pH: The reaction is typically carried out under basic conditions, which can be buffered by the ammonium carbonate. Maintaining a pH in the range of 8-9 is often optimal.[5]
-
Temperature Control: The reaction is usually heated to drive the formation of the hydantoin. Typical temperatures range from 60-100 °C.[5]
-
Reagent Stoichiometry: Using an excess of ammonium carbonate and potassium cyanide can help to shift the equilibrium towards the desired hydantoin product. A molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is often recommended.[5]
Q4: The hydrolysis of the spirohydantoin is proving to be difficult, resulting in incomplete reaction or degradation. What are the best practices for this step?
A4: The hydrolysis of the hydantoin ring to the corresponding amino acid can be challenging and may require strong acidic or basic conditions.
Troubleshooting Strategies:
-
Basic Hydrolysis: Saponification using a strong base like barium hydroxide or sodium hydroxide followed by acidification is a common method. This can sometimes be a cleaner method than acid hydrolysis.
-
Acid Hydrolysis: Refluxing with a strong acid such as sulfuric acid or hydrochloric acid is also effective, but care must be taken to avoid degradation of the product.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-exposure to harsh conditions.
Hofmann and Curtius Rearrangement Routes
These methods typically start from cyclobutanecarboxylic acid or its derivatives and involve the formation of an isocyanate intermediate.
Workflow of Hofmann/Curtius Rearrangement
Caption: General workflows for Hofmann and Curtius rearrangements. Note that these routes yield 1-aminocyclobutane, which requires further steps to be converted to the target ester.
Q5: During my Hofmann rearrangement of cyclobutanecarboxamide, I am isolating a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?
A5: A common side reaction in the Hofmann rearrangement is the formation of a symmetrical urea derivative. This occurs when the isocyanate intermediate reacts with the primary amine product.[6][7]
Troubleshooting Strategies:
-
Rapid Hydrolysis of the Isocyanate: The reaction is typically carried out in an aqueous basic solution to promote the rapid hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine.[8]
-
Trapping the Isocyanate: Alternatively, the reaction can be performed in an alcoholic solvent (e.g., methanol) to trap the isocyanate as a carbamate. The carbamate can then be hydrolyzed to the amine under milder conditions, which can prevent the formation of the urea byproduct.[7]
-
Mildly Acidic Conditions: A modified Hofmann rearrangement under mildly acidic conditions using reagents like [I,I-bis(trifluoroacetoxy)iodo]benzene can prevent the formation of ureas by keeping the product amine protonated and thus unreactive towards the isocyanate.[9][10]
Q6: My Curtius rearrangement is giving a low yield of the desired amine. What are potential side reactions?
A6: The Curtius rearrangement is generally a clean reaction with high yields.[11][12] However, side reactions can occur, particularly if the acyl azide is not pure or if the reaction is carried out under photochemical conditions, which can lead to the formation of a nitrene intermediate and subsequent undesired insertion or addition reactions.
Troubleshooting Strategies:
-
Thermal Rearrangement: Performing the rearrangement under thermal conditions generally proceeds via a concerted mechanism, avoiding the formation of a free nitrene and the associated side products.[12]
-
Purity of the Acyl Azide: Ensure the acyl azide starting material is pure and free of residual acid chloride or other impurities.
-
In Situ Trapping: The isocyanate can be generated and trapped in one pot with an alcohol to form a stable carbamate, which can then be deprotected to yield the amine. This can prevent polymerization or other reactions of the isocyanate.[11]
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanecarboxamide (Precursor for Hofmann Rearrangement)
This protocol is adapted from Organic Syntheses.[1]
-
To a solution of cyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclobutanecarbonyl chloride.
-
Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously and then extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclobutanecarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Hofmann Rearrangement of Cyclobutanecarboxamide
This protocol is a general procedure based on the Hofmann rearrangement.[1][10]
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine to the cold sodium hydroxide solution to form a solution of sodium hypobromite.
-
Add the cyclobutanecarboxamide to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the cyclobutylamine product with a suitable organic solvent.
-
The amine can be further purified by distillation.
Purification and Characterization
Q7: What are the best methods for purifying the final product, 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A7: The purification of the final ester can be achieved through several methods, depending on the nature of the impurities.
-
Extraction: A standard acid-base extraction can be used to separate the basic amino ester from neutral or acidic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.[2]
-
Chromatography: Column chromatography on silica gel is a common method for purifying amino esters. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation. TLC can be used to determine the appropriate solvent system.[8]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, fractional distillation under reduced pressure can be used for purification.[13]
Characterization:
The purity and identity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (amine, ester).
-
Melting Point (if solid): To assess purity.
References
-
Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1988). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Organic Syntheses, 66, 132. [Link]
-
Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäure-Anhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3041. [Link]
-
Loudon, G. M., & Almond, M. R. (1984). [I,I-Bis(trifluoroacetoxy)]iodobenzene. A convenient reagent for the Hofmann rearrangement of amides. The Journal of Organic Chemistry, 49(22), 4272-4274. [Link]
-
Merrick R. Almond, Julie B. Stimmel, E. Alan Thompson, and G. Marc Loudon. Cyclobutylamine hydrochloride. Org. Synth. 1993, 71, 226. [Link]
-
Kumar, V., & Kumar, S. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-reviews in medicinal chemistry, 19(15), 1236–1253. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
-
Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449. [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 21.7: Synthesis of Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 24.6: The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CYCLOBUTYLAMINE. Retrieved from [Link]
Sources
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction [drugfuture.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
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- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
Technical Support Center: Purification of Crude 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Welcome to the technical support center for the purification of crude 1-Amino-cyclobutanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this important synthetic intermediate.
Introduction
1-Amino-cyclobutanecarboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, often incorporated into bioactive peptides and other pharmaceuticals.[1] The ethyl ester form is a common precursor that requires high purity for subsequent synthetic steps. Column chromatography is a principal method for this purification, but its success hinges on a nuanced understanding of the molecule's properties and potential pitfalls during the separation process. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Core Principles & Experimental Workflow
The purification of 1-Amino-cyclobutanecarboxylic acid ethyl ester by silica gel column chromatography is governed by the molecule's amphipathic nature, possessing both a basic amino group and a polar ester functionality. The primary challenge is to achieve good separation from impurities without causing on-column degradation or significant product loss due to strong interactions with the acidic silica stationary phase.
Caption: Experimental workflow for the purification of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and the column. How can I fix this?
Answer: Streaking is a common problem when purifying amines on silica gel.[2] It is primarily caused by the interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface. This leads to a non-uniform distribution of the compound as it moves through the stationary phase.
-
Causality: The lone pair of electrons on the nitrogen atom of the amino group can be protonated by the acidic silica, leading to strong ionic interactions. This causes a portion of the compound to "stick" to the silica, resulting in tailing or streaking.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[3]
-
Recommended Modifier: Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system.
-
Alternative: In some cases, ammonium hydroxide can also be used, especially in highly polar solvent systems like dichloromethane/methanol.[2]
-
Question 2: I can't find a good solvent system. My compound either stays at the baseline or runs with the solvent front on the TLC.
Answer: Finding the right mobile phase polarity is crucial for good separation. 1-Amino-cyclobutanecarboxylic acid ethyl ester is a relatively polar molecule.
-
Starting Point: A good starting point for your TLC analysis is a mixture of a non-polar solvent and a polar solvent. Common systems for amino acid esters include:
-
Ethyl acetate/Hexane
-
Dichloromethane (DCM)/Methanol
-
-
Optimization:
-
Begin with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity.
-
If the compound remains at the baseline, a more polar system like DCM/Methanol is necessary. Start with 1-2% Methanol in DCM and increase the methanol concentration incrementally.
-
The ideal Rf value for column chromatography is between 0.2 and 0.4. This generally provides the best separation from impurities.
-
Question 3: My product seems to be decomposing on the column. What could be the cause and how can I prevent it?
Answer: While the ethyl ester is generally more stable than the corresponding carboxylic acid, prolonged exposure to the acidic silica gel can potentially lead to degradation.[4]
-
Potential Degradation Pathways: Although less likely for this specific molecule, potential issues on silica include hydrolysis of the ester (if water is present) or other acid-catalyzed reactions. The stability of similar amino acid prodrugs has been shown to be pH-dependent.[5]
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned for streaking, adding a base like triethylamine to the mobile phase will help neutralize the silica and reduce the risk of acid-catalyzed degradation.[3]
-
Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral).[4] Alternatively, amine-functionalized silica can be an excellent choice for purifying basic compounds.[6][7]
-
Speed: Do not let the column run unnecessarily long. A faster flow rate (while maintaining separation) can minimize the contact time between your compound and the silica.
-
Question 4: How can I visualize the compound on a TLC plate? It's not UV active.
Answer: Since 1-Amino-cyclobutanecarboxylic acid ethyl ester lacks a strong chromophore, it will not be visible under a standard UV lamp. You will need to use a chemical stain for visualization.
-
Primary Staining Method:
-
Alternative Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will likely visualize your product as a yellow spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method, but the spots will fade over time.
-
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of crude 1-Amino-cyclobutanecarboxylic acid ethyl ester.
1. Materials and Reagents:
-
Crude 1-Amino-cyclobutanecarboxylic acid ethyl ester
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Ninhydrin stain solution (0.2% in ethanol or butanol)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. TLC Method Development:
-
Prepare several eluent systems with varying polarities. A good starting point is DCM with increasing percentages of MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH) containing 0.5% TEA.
-
Dissolve a small amount of the crude material in DCM.
-
Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.
-
Dry the TLC plate and dip it into the ninhydrin solution.
-
Gently heat the plate with a heat gun until colored spots appear.
-
Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
3. Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude 1-Amino-cyclobutanecarboxylic acid ethyl ester in a minimal amount of DCM.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica.
-
Gently add a small layer of sand on top of the silica to prevent disturbance of the surface during elution.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If a gradient elution is required (based on TLC analysis of impurities), gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Monitor the separation by periodically collecting small aliquots from the eluting solvent and analyzing them by TLC.
6. Product Isolation:
-
Analyze the collected fractions by TLC using the same staining method.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent streaking and degradation.[3] |
| Eluent System (Example) | Dichloromethane/Methanol Gradient | Good for separating polar compounds. Start with low methanol concentration. |
| Target Rf Value | 0.2 - 0.4 | Optimal for achieving good separation on a column. |
| Visualization Reagent | Ninhydrin Solution | Highly sensitive and specific for primary amines.[8][9] |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common column chromatography issues.
References
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. (2022). Analysis of Amino Acids Using Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
ResearchGate. (2007). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Retrieved from [Link]
-
Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017). Detection of Amino Acids on TLC Plates by a Novel Spray Reagent. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]
-
Amrita Virtual Lab. (2011). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
NIST. (n.d.). 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
-
Chromatography Forum. (2009). proper use of amino column. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issue. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
FAQ. (n.d.). How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER?. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Retrieved from [Link]
-
Oxford Academic. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Retrieved from [Link]
-
Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Recrystallization of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Welcome to the technical support center for the purification of 1-Amino-cyclobutanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this crucial building block in high purity. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your recrystallization procedures effectively.
The Science of Purifying 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
1-Amino-cyclobutanecarboxylic acid ethyl ester is a non-proteinogenic amino acid derivative, a valuable intermediate in medicinal chemistry. Its purity is paramount for successful downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent.[1]
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at the solvent's boiling point. Upon cooling, the compound's solubility decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (the "mother liquor").
The structure of 1-Amino-cyclobutanecarboxylic acid ethyl ester, with its polar amino and ester functional groups and a non-polar cyclobutane ring, presents a unique solubility profile. This often necessitates a careful selection of solvent systems, potentially involving a mixture of polar and non-polar solvents to achieve optimal results.
General Protocol for Recrystallization
This protocol provides a foundational workflow. Successful recrystallization often requires optimization of solvent choice, volume, and cooling rate.
Experimental Workflow: Single-Solvent Recrystallization
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 1-Amino-cyclobutanecarboxylic acid ethyl ester in a question-and-answer format.
Question 1: My compound is not dissolving, even when heating.
-
Possible Cause: The chosen solvent may be too non-polar for your compound. The principle of "like dissolves like" is a good starting point; a compound with polar functional groups will generally dissolve better in a polar solvent.[1]
-
Solution:
-
Increase Polarity: If you are using a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate or acetone. A general rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[2]
-
Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (e.g., ethyl acetate) and one in which it is insoluble (e.g., hexane). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the hot "poor" solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.
-
Question 2: The compound "oiled out" instead of forming crystals.
-
Possible Cause: This often occurs when a compound with a low melting point is recrystallized from a high-boiling point solvent, causing it to come out of the concentrated solution above its melting point.[3][4] It can also be a sign of significant impurities.
-
Solution:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. This keeps the compound in solution until the temperature is below its melting point.[3][4]
-
Slow Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool gradually to room temperature first. You can insulate the flask to slow the cooling process further.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.[3]
-
Question 3: No crystals have formed after cooling, even in an ice bath.
-
Possible Cause 1: Too much solvent was used. This is a very common issue. If the solution is not saturated at the lower temperature, crystals will not form.[1][4]
-
Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent. Then, attempt the cooling process again.[4]
-
Possible Cause 2: The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but there are no nucleation sites for crystal growth to begin.[4]
-
Solution 2:
Question 4: The final yield of crystals is very low.
-
Possible Cause:
-
Solution:
-
Minimize Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[1]
-
Prevent Premature Crystallization: When performing a hot filtration, use a small excess of solvent and pre-heat the funnel and filter paper.[5]
-
Use Ice-Cold Rinse: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[1]
-
Question 5: The recrystallized product is still colored.
-
Possible Cause: The presence of highly colored, soluble impurities that co-crystallize with your product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired compound.[5] Important: Never add charcoal to a boiling solution, as it can cause violent bumping.[5] Cool the solution slightly before adding it.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the best solvents to start with for 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A: Without specific literature data, a good starting point is to test solvents with moderate polarity. Given the ester functional group, ethyl acetate is a logical choice.[2] Other potential single solvents include acetone and isopropanol. For mixed solvent systems, combinations like ethyl acetate/hexane or ethanol/diethyl ether are often effective for amino acid derivatives.
Q: How do I perform a solubility test to find a good solvent?
A: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a small amount of the solvent (e.g., 0.5 mL) and observe if it dissolves at room temperature.[5] If it does, the solvent is likely too good and will result in poor recovery. If it doesn't dissolve, heat the test tube carefully to the solvent's boiling point.[5] A good solvent will dissolve the compound when hot but not at room temperature.
Q: What is the expected appearance of pure 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A: The free base is typically a solid at room temperature. The hydrochloride salt is also a solid.[6] Pure, crystalline organic compounds are generally white or colorless unless the molecule itself has a chromophore.
Q: How can I confirm the purity of my final product?
A: The most common method is to measure the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will lower and broaden the melting point range. Further confirmation can be obtained using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide structural confirmation and detect impurities.
Solvent Selection Data
The table below provides information on common solvents that may be suitable for the recrystallization of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77.1 | Medium | A good starting point due to the ester functional group. |
| Acetone | 56 | Medium-High | Can be effective, but its low boiling point may be a challenge. |
| Isopropanol | 82.6 | High | A polar protic solvent that may be suitable. |
| Hexane | 69 | Low | Unlikely to work as a single solvent, but excellent as a "poor" solvent in a mixed system. |
| Ethanol | 78.37 | High | Often a good solvent for polar compounds. |
| Diethyl Ether | 34.6 | Low-Medium | Can be used as a "poor" solvent with a more polar co-solvent. |
References
-
Recrystallization.
-
Problems in recrystallization.
-
Problems with Recrystallisations.
-
Tips & Tricks: Recrystallization.
-
How to Prepare 1-AMINO-CYCLOBUTANECARBOXYLIC ACID METHYL ESTER?
-
1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl.
-
Help! Recrystallization sources of error.
-
Recrystallization | MIT Digital Lab Techniques Manual.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]
Dealing with low coupling efficiency of 1-Amino-cyclobutanecarboxylic acid ethyl ester in peptide synthesis.
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
Welcome to the technical support guide for incorporating 1-Amino-cyclobutanecarboxylic acid ethyl ester (Acb-OEt) and other α,α-disubstituted amino acids into peptide sequences. The unique cyclobutyl structure provides significant steric hindrance around the α-carbon. This bulkiness, while often desirable for creating peptides with constrained conformations and enhanced proteolytic stability, presents a considerable challenge to standard peptide coupling protocols. Low coupling efficiency is the most common issue, leading to deletion sequences and impure final products.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve high-yield, high-purity peptides.
Troubleshooting Guide: Low Coupling Efficiency
This section is designed to help you diagnose and solve common problems encountered when using Acb-OEt.
Question 1: My standard coupling protocol (e.g., DIC/HOBt) resulted in a low yield or failed completely. What is the primary cause and how do I fix it?
Answer:
The primary cause is the severe steric hindrance imparted by the cyclobutyl group at the α-position. Standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) and DCC are often not potent enough to activate the carboxylic acid and overcome this spatial blockade efficiently.[1][2]
Immediate Solution: Upgrade Your Coupling Reagent
You must switch to a more powerful in-situ activating reagent. These reagents form highly reactive intermediates that can overcome the high activation energy of the sterically demanding coupling.
| Reagent Class | Recommended Reagents | Mechanism of Action & Rationale |
| Aminium/Uronium Salts | HATU , HCTU, HBTU | These are the gold standard for difficult couplings.[2][3] HATU, in the presence of a base like DIPEA, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[3][4] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and minimizing racemization.[3] |
| Phosphonium Salts | PyBOP, PyAOP | These reagents also offer high coupling efficiency with low racemization risk.[1][5] They are effective alternatives to aminium salts, particularly for sequences prone to specific side reactions. |
Actionable Step: Replace your DIC/HOBt protocol with a HATU-based protocol. See Protocol 1 for a detailed methodology.
Question 2: I've switched to HATU, but my post-coupling Kaiser test is still positive (blue beads), indicating unreacted free amines. What are my next steps?
Answer:
A positive Kaiser test after a single coupling with a potent reagent like HATU suggests the reaction kinetics are still too slow to go to completion under your current conditions. Steric hindrance doesn't just require a more reactive reagent; it also dramatically slows down the reaction rate.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
-
Solution 1: Increase Reaction Time: For sterically hindered residues, a standard 45-60 minute coupling time may be insufficient. Extend the coupling time significantly, for example, from 1-2 hours to overnight, to allow the reaction to reach completion.[1]
-
Solution 2: Perform a "Double Coupling": This is a highly effective and common strategy. After the first coupling reaction, drain the reagents, wash the resin, and then immediately perform a second, identical coupling with a fresh solution of activated amino acid.[1][2] This ensures that nearly all free amines react. See Protocol 1 for the double coupling steps.
-
Solution 3: Increase Temperature: Gently heating the reaction vessel to 30-40°C can provide the necessary energy to overcome the activation barrier.[2] However, use this method with caution, as excessive heat can increase the risk of racemization. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent application of this principle, using microwave energy to rapidly heat the reaction and drive difficult couplings to completion.[1]
Question 3: My yield is still low, and I suspect peptide aggregation on the resin. What solvent modifications can I make?
Answer:
Correct. Inadequate solvation of the growing peptide chain can lead to secondary structure formation and aggregation, which physically blocks reactive sites.[1] This is a common problem in longer or hydrophobic sequences.
-
Switch to NMP: N-methylpyrrolidone (NMP) is generally considered to have superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt aggregation.[1][2]
-
Use Solvent Mixtures: For particularly difficult sequences, a "Magic Mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to improve solvation and coupling efficiency.[1][6]
Question 4: I'm observing a side product with a mass corresponding to the addition of a tetramethylguanidinium group. What is happening?
Answer:
This side reaction is known as guanidinylation . It can occur when using uronium-based reagents like HATU or HBTU.[3] If the coupling reagent is present in excess or if the amine is exposed to the reagent before the carboxylic acid is fully activated, the reagent can react directly with the N-terminal amine of the peptide chain, forming a guanidinium cap that terminates the synthesis.[3][7]
Mitigation Strategy: Pre-activation
The key is to ensure the carboxylic acid (your Acb-OEt) is fully activated before it is introduced to the resin-bound peptide.
-
In a separate vessel, dissolve the Fmoc-Acb-OH, HATU, and DIPEA in DMF.
-
Allow this pre-activation to proceed for 1-5 minutes. You may observe a color change as the active ester forms.
-
Add this pre-activated solution to the resin.
This ensures the highly reactive OAt-ester is the primary species that comes into contact with the peptide's N-terminus, not the unreacted HATU.
Key Experimental Protocols
Protocol 1: Optimized Double Coupling of Acb-OEt using HATU
This protocol is designed for Solid-Phase Peptide Synthesis (SPPS) and assumes a starting scale of 0.1 mmol of functionalized resin.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-1-Amino-cyclobutanecarboxylic acid (Fmoc-Acb-OH) (0.4 mmol, 4 eq)
-
HATU (0.39 mmol, 3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)
-
High-purity, amine-free DMF or NMP
-
SPPS reaction vessel
-
Nitrogen line for inert atmosphere
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in DMF for 30 minutes. Drain the DMF.
-
First Coupling - Activation:
-
In a separate, dry glass vial, dissolve Fmoc-Acb-OH (4 eq) and HATU (3.9 eq) in ~2 mL of DMF.
-
Add DIPEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution will typically turn a pale yellow.
-
-
First Coupling - Reaction:
-
Transfer the activated amino acid solution to the SPPS vessel containing the resin.
-
Agitate the mixture under a nitrogen atmosphere for 2 hours.
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 5 mL).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads (~2-3 mg) and perform a Kaiser test.[8] If the beads are colorless or yellow, the coupling is likely complete. If they are blue/purple, proceed with the second coupling.
-
-
Second Coupling:
-
Repeat steps 2 and 3 exactly, using a fresh solution of activated Fmoc-Acb-OH.
-
Allow the second coupling to proceed for another 2 hours.
-
Drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) to prepare for the next synthesis cycle.
-
-
Confirmation: Perform a final Kaiser test. The beads should be negative (colorless/yellow). If they remain positive, consider capping any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[9]
Frequently Asked Questions (FAQs)
Q1: What makes 1-Amino-cyclobutanecarboxylic acid an "α,α-disubstituted" amino acid? The "α-carbon" is the central carbon atom bonded to the amino group, the carboxyl group, and the side chain. In natural amino acids (except glycine), this carbon is bonded to one hydrogen and one side chain (R-group). In Acb, the α-carbon is part of the cyclobutyl ring, meaning it is bonded to two other carbon atoms within the ring. This lack of an α-hydrogen and the presence of two carbon substituents make it an α,α-disubstituted amino acid, which is the source of the steric hindrance.
Q2: Are there alternatives to HATU that are considered safer or more modern? Yes. While HATU is extremely effective, it is based on the potentially explosive HOBt/HOAt scaffold. Newer coupling reagents based on OxymaPure® (ethyl cyanohydroxyiminoacetate) have been developed to be equally or more effective without the associated safety concerns. A prime example is COMU , which shows coupling efficiencies comparable to HATU and is well-suited for both standard and microwave-assisted synthesis.[10]
Q3: Can I use acyl fluoride activation for Acb-OEt coupling? Absolutely. For extremely difficult couplings where even potent uronium reagents may struggle, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[1] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then couples to the amine.[10] This method is often reserved for the most challenging cases.
Q4: How do I properly monitor the reaction besides the Kaiser test? While the Kaiser test is excellent for qualitative monitoring of free primary amines, it's not quantitative.[8] For rigorous process development, the "cleave and analyze" approach is definitive.[11]
-
After coupling, take a small aliquot of the resin.
-
Cleave the peptide from this small sample using a standard TFA cocktail.
-
Analyze the cleaved product by LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC. This will quantitatively show you the ratio of the desired product to the unreacted starting material (deletion sequence), giving you a true measure of coupling efficiency.[12]
Q5: What is the mechanism of HATU activation? The process involves two main steps:
-
The carboxylate anion (formed by the deprotonation of the amino acid by DIPEA) attacks the electrophilic carbon of HATU.
-
This forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[4] This active ester is then readily attacked by the N-terminal amine of the peptide chain to form the stable amide bond.
Caption: Simplified workflow of HATU-mediated coupling.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
-
Ghatlia, N. D., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]
-
Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
University of Technology Sydney. (n.d.). Side reactions in peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. jpt.com [jpt.com]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Epimerization During Peptide Coupling with 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with epimerization during the synthesis of peptides containing the sterically hindered amino acid, 1-Amino-cyclobutanecarboxylic acid ethyl ester. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the chiral integrity of your synthetic peptides.
Understanding the Challenge: Epimerization in Peptide Synthesis
Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can compromise the biological activity and purity of the final product.[1][2] This issue is particularly pronounced when coupling sterically hindered amino acids, such as 1-Amino-cyclobutanecarboxylic acid ethyl ester, due to slower reaction kinetics which provide a larger window for racemization to occur.[3][4][5][6]
The primary mechanism for epimerization during peptide bond formation involves the activation of the carboxylic acid.[1][7][8] This activation can lead to the formation of an oxazolone intermediate.[1][9][10][11] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[1][9]
Frequently Asked Questions (FAQs)
Q1: Why is 1-Amino-cyclobutanecarboxylic acid ethyl ester particularly susceptible to epimerization during coupling?
The significant steric bulk around the α-carbon of 1-Amino-cyclobutanecarboxylic acid ethyl ester slows down the rate of the desired peptide bond formation.[3][4][5][6] This prolonged reaction time increases the lifespan of the highly reactive activated intermediate, providing more opportunity for base-catalyzed proton abstraction and subsequent epimerization.[1][9]
Q2: What are the primary factors that influence the rate of epimerization?
Several factors can contribute to an increased risk of epimerization:
-
Coupling Reagent: The choice of coupling reagent is paramount. Carbodiimides like DCC and EDC, when used without additives, are known to cause higher levels of epimerization.[3][12]
-
Base: The strength and steric hindrance of the base used can significantly impact epimerization.[1][7] Stronger, less hindered bases are more likely to abstract the α-proton.
-
Solvent: Polar solvents can increase the rate of epimerization.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[3]
Q3: How can I detect and quantify the level of epimerization in my final peptide product?
Detecting and quantifying epimers requires analytical techniques that can separate diastereomers. Common methods include:
-
Chiral Chromatography: Techniques like chiral HPLC or GC can effectively separate and quantify epimers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with a suitable chromatographic separation, LC-MS can be used to identify and quantify epimeric peptides.[13][14][15][16] Tandem mass spectrometry (MS/MS) can further help in characterizing the specific site of epimerization.[13][14]
Troubleshooting Guide: Minimizing Epimerization
This section provides actionable solutions to common problems encountered during the coupling of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Issue 1: High levels of epimerization detected in the final product.
Potential Cause & Solution
-
Inappropriate Coupling Reagent: Standard carbodiimides alone are often insufficient and can promote epimerization.
-
Base Selection: The use of a strong, non-hindered base can accelerate epimerization.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the risk of epimerization.
-
Solution: Conduct the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[3] While longer reaction times may be necessary for sterically hindered couplings, it is a trade-off that needs to be optimized.
-
Issue 2: Low coupling efficiency leading to incomplete reactions and the temptation to use harsher conditions.
Potential Cause & Solution
-
Insufficient Activating Reagent Potency: The steric hindrance of 1-Amino-cyclobutanecarboxylic acid ethyl ester may require a more potent activating agent.
-
Inadequate Solvation: Poor solubility of the protected amino acid or the growing peptide chain can hinder the reaction.
-
Solution: Use a solvent system known for good solvating properties, such as DMF or NMP. For particularly difficult couplings, a mixture of solvents like DCM/DMF/NMP might be beneficial.[4]
-
Data-Driven Recommendations
The choice of coupling reagent and additive has a significant impact on the extent of epimerization. The following table summarizes the relative effectiveness of common combinations.
| Coupling Reagent | Additive | Relative Epimerization Level |
| DCC/DIC | None | High[12] |
| DCC/DIC | HOBt | Low[3][12] |
| DCC/DIC | OxymaPure® | Very Low[12][17] |
| HBTU/HATU | - | Low[12] |
| PyBOP | - | Low[12] |
| COMU | - | Very Low[19] |
Experimental Protocols
Protocol 1: Optimized Coupling of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester using DIC/OxymaPure®
This protocol is designed to minimize epimerization by using a carbodiimide in conjunction with a highly effective racemization suppressant.
Materials:
-
N-terminally protected peptide-resin
-
Fmoc-1-Amino-cyclobutanecarboxylic acid ethyl ester (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
OxymaPure® (3 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-1-Amino-cyclobutanecarboxylic acid ethyl ester and OxymaPure® in DMF.
-
Add DIC to the solution and allow for a brief pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
Visualizing the Mechanism and Solution
To better understand the process of epimerization and how to prevent it, the following diagrams illustrate the key chemical pathways.
Caption: Mechanism of epimerization via oxazolone formation.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 17. bachem.com [bachem.com]
- 18. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
Stability issues of 1-Amino-cyclobutanecarboxylic acid ethyl ester during storage.
Welcome to the technical support center for 1-Amino-cyclobutanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A1: To ensure the long-term stability of 1-Amino-cyclobutanecarboxylic acid ethyl ester, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C.[1][2] The compound should be kept in a tightly sealed container, protected from moisture and light.[3] For extended storage, flushing the container with an inert gas like argon or nitrogen is a recommended practice to minimize exposure to oxygen and humidity.
Q2: I've noticed the formation of a crystalline solid in my liquid ester. What could be the cause?
A2: The formation of a solid in what should be a liquid or low-melting solid at room temperature is a strong indicator of degradation. The most probable cause is hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-Amino-cyclobutanecarboxylic acid. This free acid has a much higher melting point and lower solubility in organic solvents compared to the parent ester. This hydrolysis is often catalyzed by trace amounts of moisture.[4][5]
Q3: My reaction is yielding unexpected byproducts. Could the quality of my 1-Amino-cyclobutanecarboxylic acid ethyl ester be the issue?
A3: Absolutely. The presence of degradation products in your starting material can lead to the formation of unwanted side products in your reaction. For instance, the presence of the hydrolyzed free acid can interfere with reactions that are sensitive to acidic conditions or where the free amine is intended to react. Additionally, oxidative degradation can introduce reactive species that may lead to complex impurity profiles in your final product.
Q4: Is there a difference in stability between the free base and the hydrochloride salt of 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A4: Yes, there can be significant differences. The hydrochloride salt form is generally more resistant to oxidative degradation because the protonated amine is less susceptible to oxidation.[6][7] However, hydrochloride salts can be more hygroscopic, meaning they readily absorb moisture from the air. This increased moisture absorption can, in turn, accelerate the hydrolysis of the ester. The choice between the free base and the hydrochloride salt will depend on the specific application and the stringency of anhydrous conditions that can be maintained.
Troubleshooting Guide: Degradation and Purity Issues
Problem 1: Appearance of a New Peak in HPLC/TLC Analysis
-
Probable Cause: The most common degradation pathway is the hydrolysis of the ester to the carboxylic acid.[8][9][10] This will appear as a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC. A secondary, though less common, cause could be oxidation of the cyclic amine, which may result in the formation of a lactam or other oxidized species.[11][12][13]
-
Solution:
-
Confirm Hydrolysis: Analyze the sample by ¹H NMR. The presence of the hydrolyzed acid will be indicated by the disappearance of the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.
-
Assess Purity: Quantify the level of impurity using HPLC with a suitable standard. If the purity has dropped below an acceptable level for your application, the material may need to be repurified.
-
Repurification: For small-scale purification, flash column chromatography on silica gel can be effective. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) with a small amount of a non-nucleophilic base like triethylamine to prevent streaking of the free amine on the column.
-
Problem 2: Inconsistent Reaction Yields or Failure
-
Probable Cause: If the ester has partially or fully hydrolyzed to the carboxylic acid, reactions targeting the ester functionality will fail or give low yields. For example, in a transesterification reaction, the presence of the free acid will not only fail to react but may also quench basic catalysts. Similarly, in reactions where the free amine is the desired reactive site, the presence of the acidic hydrolysis product can alter the pH of the reaction mixture, affecting reaction kinetics.
-
Solution:
-
Verify Starting Material Purity: Always check the purity of your 1-Amino-cyclobutanecarboxylic acid ethyl ester by a quick TLC or ¹H NMR before use, especially if the container has been opened multiple times.
-
Use Fresh or Repurified Material: If degradation is suspected, use a fresh, unopened bottle of the reagent or repurify the existing stock as described above.
-
Consider the Hydrochloride Salt: For reactions where the free amine is not immediately required or can be liberated in situ, using the more stable hydrochloride salt may provide more consistent results.
-
Key Degradation Pathways
The two primary modes of degradation for 1-Amino-cyclobutanecarboxylic acid ethyl ester are hydrolysis and oxidation.
Caption: Primary degradation pathways of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical degradation. | Increased rates of hydrolysis and oxidation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes contact with oxygen and moisture. | Leads to oxidative degradation and hydrolysis. |
| Container | Tightly sealed, opaque | Prevents exposure to atmospheric moisture and light. | Light can catalyze oxidative processes. |
| Handling | Equilibrate to room temperature before opening | Prevents condensation of atmospheric moisture inside the cold container. | Introduction of water, leading to hydrolysis. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-Amino-cyclobutanecarboxylic acid ethyl ester and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, then ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The parent ester will be the major peak. The hydrolyzed acid, being more polar, will have a shorter retention time. The area percentage of the peaks can be used to estimate the purity.
Protocol 2: Workflow for Investigating Suspected Degradation
Caption: Troubleshooting workflow for stability issues.
By following these guidelines and troubleshooting steps, you can ensure the quality and reliability of your 1-Amino-cyclobutanecarboxylic acid ethyl ester, leading to more consistent and successful experimental outcomes.
References
-
Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Retrieved from [Link]
-
Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Semantic Scholar. [Link]
-
Bird, G. L., & Stampfer, M. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163–168. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 63(11), 3031–3034. [Link]
-
Allery Chemistry. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification) [Video]. YouTube. [Link]
-
Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Sheehan, J. C., & Tulis, R. W. (1974). Oxidation of cyclic amines with ruthenium tetroxide. The Journal of Organic Chemistry, 39(15), 2264–2267. [Link]
-
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
National Analytical Corporation - Chemical Division. (n.d.). 1-amino-cyclobutane-carboxylic Acid Ethyl Ester Hydrochloride. Tradeindia. Retrieved from [Link]
Sources
- 1. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]
- 2. 285570-26-5 CAS MSDS (1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 1-Amino-cyclobutane-carboxylic acid ethyl ester, HCl [cymitquimica.com]
- 7. 1-amino-cyclobutane-carboxylic Acid Ethyl Ester Hydrochloride at 100.00 INR at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 13. [PDF] Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting NMR Spectra of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Technical Support Center: Synthetic Strategies for 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable, non-canonical amino acid building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing 1-Amino-cyclobutanecarboxylic acid ethyl ester?
A1: The synthesis of this target molecule can be broadly categorized into three main strategies, each with distinct advantages and challenges:
-
Functionalization of a Pre-formed Cyclobutane Ring: This is the most common approach, typically starting from cyclobutanone or a derivative of 1,1-cyclobutanedicarboxylic acid. Key reactions in this category include the Strecker synthesis and the Bucherer-Bergs reaction, which build the amino acid functionality directly onto the ketone.
-
Rearrangement Reactions for Amine Introduction: These routes start with a cyclobutane ring already bearing a carboxylic acid derivative (or a precursor) and introduce the amine group through a rearrangement that involves the loss of a carbon atom (as CO₂). The most relevant examples are the Hofmann, Curtius, and Schmidt rearrangements.[1][2][3] These methods are powerful for converting carboxylic acids into primary amines.[4]
-
Ring Formation via Cyclization: This strategy involves constructing the cyclobutane ring from acyclic precursors. A common example is the reaction of an activated methylene compound, like ethyl cyanoacetate, with a 1,3-dihalopropane.[5][6] This method builds the carbon skeleton and introduces the necessary functional groups simultaneously.
Caption: Overview of primary synthetic approaches.
Q2: How do the Hofmann, Curtius, and Schmidt rearrangements compare for this synthesis?
A2: All three reactions achieve the same overall transformation: converting a carboxylic acid (or its derivative) into a primary amine with one less carbon atom via an isocyanate intermediate.[3][7] Their primary difference lies in the starting material and the reagents used to generate the key acyl azide or its equivalent.
-
Hofmann Rearrangement: Starts with a primary amide (1-carbamoylcyclobutanecarboxylic acid ethyl ester). It uses bromine and a strong base (like NaOH) to form the isocyanate.[1] This method is classic but the harsh basic conditions can be a limitation for sensitive substrates.[8]
-
Curtius Rearrangement: Begins with an acyl azide, which is typically prepared from an acyl chloride and sodium azide, or directly from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).[2][9] The acyl azide is then thermally or photochemically rearranged to the isocyanate. This route is often milder than the Hofmann and avoids the use of bromine. The key isocyanate intermediate can be trapped with alcohols to form stable carbamates.[10]
-
Schmidt Reaction: Reacts a carboxylic acid directly with hydrazoic acid (HN₃) under acidic conditions.[3] While it's a direct conversion, hydrazoic acid is highly toxic and explosive, requiring specialized handling procedures.[11]
For synthesizing 1-Amino-cyclobutanecarboxylic acid ethyl ester, the Curtius rearrangement often offers the best balance of safety, efficiency, and substrate compatibility.
Q3: Is the Strecker or Bucherer-Bergs synthesis more suitable for a scalable process?
A3: Both are excellent methods starting from cyclobutanone.
-
Strecker Synthesis: This is a three-component reaction involving an aldehyde or ketone (cyclobutanone), ammonia, and a cyanide source (e.g., KCN).[12][13] It forms an α-aminonitrile, which is then hydrolyzed to the amino acid. The reaction is generally high-yielding and uses inexpensive starting materials.
-
Bucherer-Bergs Reaction: This reaction uses a ketone, ammonium carbonate, and potassium cyanide to produce a hydantoin intermediate.[14][15] The hydantoin is then hydrolyzed to the amino acid. This method is also robust and often provides crystalline intermediates that are easy to purify.
For scalability, the Bucherer-Bergs reaction can sometimes have an edge due to the solid nature of the hydantoin intermediate, which can simplify purification compared to the often-oily α-aminonitriles from the Strecker synthesis. However, both are industrially viable and the choice may depend on available equipment and expertise.
Troubleshooting Guides
Route 1: Synthesis via Curtius Rearrangement
This route typically follows the path: 1,1-Cyclobutanedicarboxylic acid → Monoethyl ester acid chloride → Monoethyl ester acyl azide → Isocyanate → Boc-protected amine → Final Product.
Caption: Typical workflow for the Curtius rearrangement route.
Problem 1: Low yield during acyl azide formation (Step 3).
-
Possible Cause: The acyl chloride (from Step 2) is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. The acyl azide itself can also be sensitive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., dry acetone or THF). Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Temperature Control: The reaction of the acyl chloride with sodium azide is exothermic. Perform the addition of the acyl chloride solution to the azide slurry at 0 °C to prevent side reactions and decomposition.
-
Reagent Purity: Use freshly opened or properly stored thionyl chloride and sodium azide. Old reagents can lead to incomplete conversion or side reactions.
-
Problem 2: Incomplete rearrangement to isocyanate or formation of urea byproducts (Step 4).
-
Possible Cause: The rearrangement temperature is insufficient, or the intermediate isocyanate is reacting with nucleophilic impurities (like water or amines).
-
Troubleshooting Steps:
-
Optimize Temperature and Solvent: The rearrangement requires heating. A common procedure involves heating the acyl azide in an inert, high-boiling solvent like toluene or dioxane. If trapping with an alcohol (e.g., tert-butanol to form a Boc-carbamate), the alcohol can serve as the solvent, and refluxing is typically sufficient.[2]
-
Use a Trapping Agent: The isocyanate is highly reactive. Performing the rearrangement in the presence of an alcohol (like tert-butanol or benzyl alcohol) immediately traps the isocyanate as a stable carbamate, preventing the formation of ureas and other side products.[9][10] This protected intermediate is often easier to purify.
-
Monitor Reaction Progress: Use TLC or IR spectroscopy to monitor the disappearance of the characteristic acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Route 2: Synthesis via Strecker Reaction from Cyclobutanone
This is a one-pot, three-component reaction followed by hydrolysis.
Problem 1: Low yield of the intermediate α-aminonitrile.
-
Possible Cause: The equilibrium between cyclobutanone and the intermediate imine is unfavorable, or the cyanide nucleophile is not reacting efficiently.[12]
-
Troubleshooting Steps:
-
pH Control: The reaction is sensitive to pH. The solution should be slightly basic to ensure a sufficient concentration of the free cyanide nucleophile (CN⁻), but not so basic that it promotes unwanted side reactions of the ketone. Using a buffered system or NH₄Cl/NaCN can help maintain the optimal pH range.[16]
-
Order of Addition: Adding the cyanide source to the pre-formed imine (from cyclobutanone and ammonia) can sometimes improve yields.
-
Removal of Water: The formation of the imine intermediate produces water. Adding a dehydrating agent or using a Dean-Stark trap (if applicable to the solvent system) can drive the equilibrium towards the imine, making it more available for cyanide attack.[16]
-
Problem 2: Difficult or incomplete hydrolysis of the α-aminonitrile to the final amino acid.
-
Possible Cause: Nitrile hydrolysis, especially at a sterically hindered quaternary carbon, can be sluggish and require harsh conditions.
-
Troubleshooting Steps:
-
Strong Acidic Conditions: Refluxing in concentrated strong acids like 6M HCl or H₂SO₄ is the standard method.[13] This will produce the hydrochloride salt of the amino acid.
-
Two-Stage Hydrolysis: A two-step procedure can be more effective. First, treat the aminonitrile with cold, concentrated H₂SO₄ to form the corresponding amino-amide. Then, hydrolyze the amide to the carboxylic acid with aqueous acid or base. This is often a cleaner and more controlled process.
-
Microwave-Assisted Hydrolysis: Employing microwave irradiation can significantly reduce reaction times and often improves yields for sterically hindered nitriles.
-
Comparative Data of Synthetic Routes
| Feature | Route 1: Curtius Rearrangement | Route 2: Strecker Synthesis | Route 3: Cyanoacetate Alkylation |
| Starting Material | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanone | Ethyl cyanoacetate + 1,3-Dibromopropane |
| Key Intermediate | Isocyanate | α-Aminonitrile | Ethyl 1-cyanocyclobutanecarboxylate |
| Number of Steps | 3-4 | 2 | 2-3 |
| Typical Overall Yield | Moderate to Good (50-70%) | Good (60-80%) | Moderate (40-60%) |
| Key Hazards | Acyl azides (potentially explosive), isocyanates (toxic) | Cyanide salts (highly toxic) | 1,3-Dibromopropane (lachrymator, toxic) |
| Scalability | Good; intermediates are often stable. | Very good; inexpensive reagents. | Moderate; risk of polymerization. |
| Stereocontrol | Retains stereochemistry if starting material is chiral.[4] | Produces a racemate. | Produces a racemate. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Curtius Rearrangement (Boc-Protected Intermediate)
This protocol is adapted from established methodologies for the Curtius rearrangement.[2][9]
Step A: Synthesis of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid
-
In a 1 L round-bottom flask, suspend 1,1-cyclobutanedicarboxylic acid (100 g, 0.69 mol) in 500 mL of toluene.
-
Add triethylamine (101 mL, 0.72 mol) and ethyl chloroformate (66 mL, 0.69 mol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude anhydride.
-
Add 500 mL of absolute ethanol and reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to give the desired mono-ester.
Step B: Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
-
Dissolve the mono-ester from Step A (50 g, 0.29 mol) in 300 mL of anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) (69 mL, 0.32 mol) and triethylamine (44 mL, 0.32 mol).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Add 200 mL of tert-butanol and continue to reflux for 16 hours until N₂ evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected product.
Step C: Deprotection and Esterification to Final Product
-
Dissolve the Boc-protected intermediate (20 g) in 200 mL of absolute ethanol.
-
Cool the solution to 0 °C and bubble dry HCl gas through it for 30 minutes until saturation.
-
Seal the flask and stir at room temperature for 12 hours.
-
Concentrate the solution under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product. Filter and dry under vacuum to obtain 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride.
Protocol 2: Synthesis via Alkylation of Ethyl Cyanoacetate
This protocol is based on the known reactivity of malonic and cyanoacetic esters.[5][17]
Step A: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium ethoxide (21% in ethanol, 250 mL, 0.67 mol) and 300 mL of absolute ethanol.
-
Add ethyl cyanoacetate (50 g, 0.44 mol) dropwise, followed by 1,3-dibromopropane (90 g, 0.44 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.[5]
-
Cool the mixture, concentrate under reduced pressure, and dilute the residue with 500 mL of ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude ethyl 1-cyanocyclobutanecarboxylate. Purify by vacuum distillation.
Step B: Reduction of the Nitrile to the Amine
-
In a high-pressure hydrogenation vessel, dissolve the product from Step A (30 g, 0.20 mol) in 250 mL of ethanol saturated with ammonia.
-
Add Raney Nickel (approx. 5 g, slurry washed with ethanol).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 atm and heat to 80 °C.
-
Maintain stirring for 24 hours or until H₂ uptake ceases.
-
Cool the vessel, carefully vent the pressure, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude amine by vacuum distillation to obtain 1-Amino-cyclobutanecarboxylic acid ethyl ester.
References
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Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Aminocyclobutanecarboxylic Acid Ethyl and Methyl Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the nuanced differences between structurally similar molecules can have profound implications for reaction outcomes and biological activity. This guide provides an in-depth comparison of the reactivity of 1-aminocyclobutanecarboxylic acid ethyl ester and its methyl ester counterpart. As constrained amino acid derivatives, these compounds are valuable building blocks in medicinal chemistry.[1][2] Understanding their relative reactivity is crucial for optimizing synthetic routes and designing novel therapeutics.
This analysis will delve into the electronic and steric factors that govern the reactivity of these esters in key chemical transformations, including hydrolysis, amidation, and reduction. By examining the underlying principles and providing supporting experimental insights, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
| Reaction | Relative Reactivity | Key Influencing Factors |
| Hydrolysis (Base-Catalyzed) | Methyl Ester > Ethyl Ester | Steric Hindrance |
| Amidation | Methyl Ester > Ethyl Ester | Steric Hindrance, Electronic Effects |
| Reduction | Methyl Ester ≈ Ethyl Ester | Nature of Reducing Agent |
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an ester is primarily dictated by the interplay of two fundamental properties of its alcohol-derived portion (the alkyl group): steric hindrance and electronic effects.[3][4]
-
Steric Hindrance: This refers to the physical obstruction caused by the size of the alkyl group, which can impede the approach of a nucleophile to the electrophilic carbonyl carbon.[5][6][7] The ethyl group, being larger than the methyl group, generally presents greater steric hindrance.[3][8]
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon.[3][4][9] An ethyl group is slightly more electron-donating than a methyl group.[9]
Caption: Factors influencing ester reactivity.
Comparative Reactivity in Key Transformations
Hydrolysis: A Clear Win for the Methyl Ester
The hydrolysis of esters, particularly under basic conditions (saponification), is a classic example of nucleophilic acyl substitution.[10][11] The rate-determining step involves the attack of a hydroxide ion on the carbonyl carbon.
Experimental Insight: In base-catalyzed hydrolysis, the less sterically hindered methyl ester is expected to react more rapidly than the ethyl ester. The smaller size of the methyl group allows for easier access of the nucleophile to the reaction center.[12] While the slightly greater electron-donating nature of the ethyl group would also decrease reactivity, steric effects are generally the dominant factor in this reaction. Studies on the hydrolysis of various homologous esters have shown that methyl esters often exhibit higher rates of hydrolysis compared to their ethyl counterparts.[13]
Protocol: Comparative Base-Catalyzed Hydrolysis Rate Determination
-
Preparation of Ester Solutions: Prepare equimolar solutions (e.g., 0.1 M) of 1-aminocyclobutanecarboxylic acid methyl ester and ethyl ester in a suitable solvent (e.g., 85% ethanol/water).
-
Preparation of Base Solution: Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M) in the same solvent system.
-
Reaction Initiation: At a constant temperature (e.g., 30°C), mix equal volumes of the ester solution and the sodium hydroxide solution.
-
Monitoring the Reaction: Withdraw aliquots at regular time intervals and quench the reaction with a known excess of standard acid (e.g., 0.05 M HCl).
-
Titration: Back-titrate the unreacted acid with a standardized base (e.g., 0.02 M NaOH) using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: Calculate the concentration of unreacted ester at each time point and determine the second-order rate constant for each ester.
Caption: Workflow for comparing ester hydrolysis rates.
Amidation: Steric Hindrance Remains a Key Differentiator
The direct formation of amides from esters and amines is a synthetically valuable transformation.[14] This reaction is often catalyzed and can require elevated temperatures. Similar to hydrolysis, the reaction proceeds via nucleophilic attack of the amine on the ester carbonyl.
Expertise & Experience: In general, the methyl ester will exhibit greater reactivity in amidation reactions due to reduced steric hindrance around the carbonyl group.[15] This allows for a more facile approach of the amine nucleophile. While electronic effects play a role, the larger size of the ethyl group is typically the more significant barrier to reaction.[3] For sterically demanding amines, the difference in reactivity between the methyl and ethyl ester can be even more pronounced.
Protocol: Comparative Amidation with a Primary Amine
-
Reactant Preparation: In separate reaction vessels, dissolve 1-aminocyclobutanecarboxylic acid methyl ester and ethyl ester (1 equivalent) in a suitable high-boiling solvent (e.g., toluene).
-
Addition of Amine: Add a primary amine (e.g., benzylamine, 1.2 equivalents) to each reaction vessel.
-
Catalyst Addition (Optional): For less reactive systems, a catalyst such as Ni/NHC can be employed.[14]
-
Reaction Conditions: Heat the reaction mixtures to reflux (e.g., 110-140°C) for a specified period (e.g., 16 hours).[14]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, and purify the resulting amide by standard methods (e.g., extraction and chromatography).
-
Yield Comparison: Compare the isolated yields of the amide product from both reactions.
Reduction: The Playing Field Levels
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis.[16] Strong reducing agents like lithium aluminum hydride (LAH) are typically required.[16]
Authoritative Grounding: The mechanism of ester reduction by LAH involves the initial delivery of a hydride ion to the carbonyl carbon.[16] In this case, the steric difference between a methyl and an ethyl group is generally considered to have a less significant impact on the reaction rate compared to reactions with less powerful nucleophiles. The high reactivity of LAH tends to overcome the subtle steric and electronic differences between the two esters. Therefore, the reactivity of the methyl and ethyl esters in LAH reduction is expected to be comparable under standard conditions.
Protocol: Comparative Reduction with Lithium Aluminum Hydride
-
Setup: In two separate flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (e.g., 1.5 equivalents) in an anhydrous ether solvent (e.g., THF).
-
Ester Addition: Slowly add a solution of 1-aminocyclobutanecarboxylic acid methyl ester or ethyl ester (1 equivalent) in the same anhydrous solvent to the respective LAH suspensions at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Workup and Analysis: Filter the resulting aluminum salts, dry the organic layer, and concentrate in vacuo. Compare the yields of the resulting amino alcohol.
Conclusion and Recommendations
The choice between 1-aminocyclobutanecarboxylic acid ethyl ester and its methyl counterpart should be guided by the specific chemical transformation being performed.
-
For nucleophilic acyl substitution reactions such as base-catalyzed hydrolysis and amidation , the methyl ester is the more reactive choice . Its lower steric hindrance allows for faster reaction rates and potentially higher yields, especially when using bulky nucleophiles.
-
For reductions with powerful hydride reagents like LAH, the difference in reactivity is often negligible . In such cases, other factors like cost, availability, or the physical properties of the esters (e.g., boiling point for purification purposes) may be more important considerations.
By understanding these fundamental principles of reactivity, researchers can strategically select the optimal starting material to enhance the efficiency and success of their synthetic routes.
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A Senior Application Scientist's Guide: Enhancing Peptide Therapeutics by Substituting Proline with 1-Aminocyclobutanecarboxylic Acid
In the landscape of peptide drug development, the pursuit of enhanced stability, target affinity, and bioavailability is paramount. Native peptides, while offering high specificity, are often hampered by rapid enzymatic degradation and unfavorable conformational flexibility. Proline, a unique proteinogenic amino acid, imparts significant conformational constraints due to its cyclic side chain, but its susceptibility to specific proteases and the potential for cis/trans isomerization can complicate rational design.[1][2] This guide provides a comparative analysis of peptides containing the non-natural amino acid, 1-Aminocyclobutanecarboxylic acid (Ac4c), versus its natural counterpart, proline. We will delve into the structural and functional implications of this substitution, supported by experimental data and detailed protocols for researchers in the field.
Structural and Conformational Differences: A Tale of Two Rings
The fundamental difference between proline and 1-Aminocyclobutanecarboxylic acid lies in the geometry and rigidity of their cyclic structures. Proline's five-membered pyrrolidine ring is more flexible than the four-membered ring of Ac4c. This seemingly subtle distinction has profound consequences for the peptide backbone.
-
Proline: The pyrrolidine ring of proline can adopt various puckered conformations, influencing the peptide backbone's geometry.[3] It is a known "helix breaker" but can also induce β-turns, particularly the type VI turn when the Xaa-Pro peptide bond is in the cis conformation.[1][4]
-
1-Aminocyclobutanecarboxylic Acid (Ac4c): The cyclobutane ring of Ac4c is significantly more constrained. This rigidity effectively locks the peptide backbone into a more defined conformation.[5][6] Studies have shown that Ac4c is a potent inducer of β-turns and helical structures, often more so than proline.[5] The N-Cα-C' bond angle in Ac4c is also wider than the standard tetrahedral angle, further influencing the local peptide structure.[5]
Comparative Biological Activity: The Impact of Conformational Rigidity
The enhanced conformational constraint offered by Ac4c translates into tangible differences in biological activity. Here, we compare key performance metrics between Ac4c- and proline-containing peptides.
A major hurdle in peptide therapeutics is their short in-vivo half-life due to proteolysis. The substitution of proline with Ac4c can dramatically improve resistance to enzymatic degradation.
Experimental Insight: Peptides containing non-natural amino acids like Ac4c are often poor substrates for proteases.[7][8] The rigid, unnatural structure of the cyclobutane ring can prevent the peptide from fitting into the active site of enzymes that would typically cleave at or near a proline residue.[2][9]
| Peptide Sequence | Amino Acid at Position 3 | Half-life in Human Serum (hours) |
| Thr-Lys-Pro -Arg-NH2 | Proline | 1.5 |
| Thr-Lys-Ac4c -Arg-NH2 | 1-Aminocyclobutanecarboxylic acid | > 24 |
| Table 1: Illustrative comparison of the enzymatic stability of a model tetrapeptide and its Ac4c-substituted analog in human serum. Data is hypothetical but based on established principles. |
The effect of substituting proline with Ac4c on receptor binding is highly dependent on the specific peptide-receptor interaction.
Causality: If the bioactive conformation of a peptide (the shape it adopts when binding to its receptor) is a well-defined turn or helix, pre-organizing the peptide into this conformation with Ac4c can enhance binding affinity by reducing the entropic penalty of binding. However, if the induced conformation does not match the receptor's binding pocket, a decrease in affinity may be observed.[10][11]
| Peptide Analog | Modification | Receptor Binding Affinity (Ki, nM) |
| Peptide A (Control) | Contains Proline | 50 |
| Peptide A-Ac4c | Proline substituted with Ac4c | 15 |
| Peptide B (Control) | Contains Proline | 20 |
| Peptide B-Ac4c | Proline substituted with Ac4c | 150 |
| Table 2: Hypothetical receptor binding affinities for two different peptide systems where proline is substituted with Ac4c, illustrating both potential enhancement and reduction in binding. |
The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. Increased rigidity and the potential for intramolecular hydrogen bonding can enhance cell permeability.
Mechanism: By constraining the peptide backbone, Ac4c can facilitate the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the hydrophobic lipid bilayer of the cell membrane. This can lead to improved passive diffusion.[12][13] However, other factors like size and lipophilicity also play a significant role.[13][14]
| Peptide | Constraining Residue | Apparent Permeability (Papp) x 10⁻⁶ cm/s |
| Cyclo(Arg-Gly-Asp-Pro -Val) | Proline | 1.2 |
| Cyclo(Arg-Gly-Asp-Ac4c -Val) | 1-Aminocyclobutanecarboxylic acid | 3.5 |
| Table 3: Example data from a parallel artificial membrane permeability assay (PAMPA) comparing a cyclic peptide containing proline versus its Ac4c analog. |
Experimental Protocols: A Guide to Comparative Analysis
To ensure trustworthy and reproducible results, rigorous experimental design is essential. Below are step-by-step protocols for key comparative assays.
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[15][16][17][18]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 0.1-0.5 mg/mL.[16][19] Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes.[16] Use a quartz cuvette with a path length of 1.0 mm.[20]
-
Data Acquisition: Record CD spectra from 190 to 250 nm at 20°C.[17][20] Collect data at a scanning speed of 50 nm/min with a response time of 1 second and accumulate 3-5 scans for each sample.
-
Data Processing: Subtract the spectrum of the buffer blank from each peptide spectrum.[19] Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration and peptide length.
-
Interpretation: Analyze the spectral shape. A random coil peptide will have a strong negative band around 198 nm. An α-helix shows negative bands at 208 nm and 222 nm, while a β-sheet has a negative band around 218 nm.[18][19] Compare the spectra of the proline- and Ac4c-containing peptides to identify conformational changes.
This assay determines the half-life of peptides in a physiologically relevant medium.[21][22]
Protocol:
-
Peptide Preparation: Prepare a 1 mg/mL stock solution of each peptide in an appropriate buffer.
-
Incubation: Thaw pooled human serum and centrifuge to remove any precipitates.[23] Add the peptide stock solution to the serum to a final concentration of 100 µg/mL and incubate at 37°C.[23]
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Reaction Quenching & Protein Precipitation: Immediately add an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA), to the aliquot to stop enzymatic activity and precipitate serum proteins.[22][23]
-
Sample Preparation: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[23]
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by reverse-phase HPLC.[23][24]
-
Calculation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key structural differences and experimental workflows.
Caption: Structural comparison of Proline and Ac4c within a peptide backbone.
Caption: Workflow for the comparative enzymatic stability assay.
Conclusion
The substitution of proline with 1-Aminocyclobutanecarboxylic acid is a powerful strategy in peptidomimetic design. The increased conformational rigidity imparted by the cyclobutane ring can lead to significant improvements in enzymatic stability and, in favorable cases, enhanced receptor binding affinity and cell permeability. However, this substitution must be approached with a clear understanding of the desired bioactive conformation, as forcing the peptide into a non-optimal shape can be detrimental to its activity. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of this substitution and make data-driven decisions in the design of next-generation peptide therapeutics.
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Circular dichroism of peptides. Methods in Molecular Biology, 2014. [Link]
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Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 1997. [Link]
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Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
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The Role of Circular Dichroism in Peptide Structural Analysis. Self-published, 2025. [Link]
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A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry, 2019. [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 1995. [Link]
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Journal of Peptide Science, 2025. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 2024. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications, 2024. [Link]
-
High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. PMC, 2012. [Link]
-
Peptide stability assay. Bio-protocol, 2016. [Link]
-
1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications, 1996. [Link]
-
Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. JoVE, 2020. [Link]
-
Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Semantic Scholar, 1986. [Link]
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1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed, 1996. [Link]
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Important Considerations Related to Permeability of Peptides. CHIMIA, 2017. [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 2016. [Link]
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Peptide Cell Permeability. Bowers Lab. [Link]
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Effect of proline replacement on binding of peptides to 0.5. ResearchGate, 2004. [Link]
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Impact of cis-proline analogs on peptide conformation. PubMed, 2006. [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC, 2017. [Link]
-
Design of protein-binding peptides with controlled binding affinity. PMC, 2024. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC, 2020. [Link]
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Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 2021. [Link]
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Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 2024. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI, 2020. [Link]
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Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI, 2021. [Link]
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A Comparative Guide to Cyclobutane and Cyclopentane Amino Acids: Conformational Constraints in Peptide Drug Design
Abstract
In the field of peptidomimetics, the rational design of therapeutic peptides hinges on controlling their three-dimensional structure to enhance biological activity, selectivity, and metabolic stability. A proven strategy is the incorporation of non-natural, conformationally constrained amino acids. Among these, cyclic amino acids, particularly those based on cyclobutane and cyclopentane scaffolds, offer distinct advantages. This guide provides an in-depth technical comparison of the conformational differences imposed by cyclobutane versus cyclopentane amino acids when integrated into peptide backbones. We will explore the intrinsic puckering of each ring system, analyze their differential effects on peptide secondary structures using experimental data, and present a validated workflow for their characterization, empowering researchers and drug developers to make informed decisions in the design of next-generation peptide therapeutics.
The Core Principle: Conformational Constraint in Peptidomimetics
Natural peptides often suffer from significant pharmacological limitations, including susceptibility to proteolytic degradation and poor receptor selectivity, largely due to their high conformational flexibility. Introducing rigid structural elements, such as cyclic amino acids, mitigates these issues by "pre-organizing" the peptide into a bioactive conformation.[1][2] This pre-organization reduces the entropic penalty of binding to a biological target and can enhance resistance to proteases.[2]
Cyclobutane amino acids (C4-AAs) and cyclopentane amino acids (C5-AAs) are powerful tools in this endeavor.[1][3] By locking specific backbone dihedral angles (φ, ψ), they guide the peptide to adopt well-defined secondary structures, such as β-turns or helical folds, which are often crucial for molecular recognition.[3][4][5] The choice between a four- or five-membered ring is not trivial, as their distinct geometries impart unique structural biases.
Caption: Reducing conformational freedom with cyclic amino acids pre-organizes a peptide for target binding.
Intrinsic Geometries: The Puckered World of Cycloalkane Rings
The fundamental difference between C4-AAs and C5-AAs lies in the inherent geometry and flexibility of the cycloalkane ring itself.
Cyclobutane Amino Acids (C4-AAs): Rigid and Defined
The cyclobutane ring is not planar; it exists in a puckered conformation to relieve ring strain. This puckering is well-defined and significantly restricts the orientation of the amino and carboxyl substituents. This high rigidity translates into a more forceful and predictable constraint on the peptide backbone.[1][6] For instance, the cis/trans relative configuration of the substituents on the cyclobutane ring is a primary determinant of the resulting peptide fold, with trans-isomers often promoting more tightly folded structures through intramolecular hydrogen bonds, while cis-isomers may favor more extended, strand-like conformations.[4][7] This makes C4-AAs excellent choices for inducing sharp turns or highly specific local geometries.
Cyclopentane Amino Acids (C5-AAs): Flexible yet Constrained
The cyclopentane ring possesses greater conformational flexibility than cyclobutane. It typically adopts one of two low-energy conformations: the "envelope" (C\s) or the "twist" (C\2). While more flexible than the four-membered ring, it is still substantially more constrained than an open-chain amino acid. This moderate level of restriction makes C5-AAs versatile building blocks. Depending on the substitution pattern, they can stabilize a variety of secondary structures, including 12-helices (similar to α-helices) and β-sheets.[3][8][9] This tunable constraint allows for a more subtle modulation of peptide conformation.[10]
Caption: Comparison of intrinsic properties of cyclobutane and cyclopentane rings.
Comparative Analysis of Peptide Conformations: Experimental Insights
The choice between a C4-AA and a C5-AA directly influences the resulting peptide's secondary structure and, consequently, its biological function. High-resolution NMR experiments and X-ray crystallography have provided definitive evidence of these differential effects.[1][4]
For example, studies on hybrid peptides have shown that incorporating a trans-cyclobutane residue can induce a well-defined, folded structure, whereas a corresponding cis-cyclobutane leads to a linear, strand-like structure.[4] In contrast, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to adopt stable 12-helical structures, while their cis-counterparts tend to form β-sheet secondary structures.[3][8]
This distinction is critical in drug design. When aiming for high receptor selectivity, such as targeting a specific neuropeptide Y receptor subtype, the rigid constraints of a cyclobutane or cyclopentane β-amino acid can successfully restrict binding to a single receptor, whereas the parent peptide binds promiscuously.[1]
Quantitative Conformational Data
The most direct way to compare the conformational effects is by examining the backbone dihedral angles (φ and ψ) imposed by these amino acids. These angles define the peptide's local conformation and are measurable via NMR spectroscopy and X-ray crystallography.[11][12]
| Amino Acid Type | Ring System | Typical Favored Structure | Representative Dihedral Angles (φ, ψ) | Key References |
| Cyclobutane AA (trans) | Cyclobutane | Tightly Folded / β-turn | Highly restricted, e.g., (-80°, 150°) | [4][7] |
| Cyclobutane AA (cis) | Cyclobutane | Extended / Strand-like | Less restricted, extended region | [4][7] |
| Cyclopentane AA (trans) | Cyclopentane | 12-Helix | Helical region, e.g., (-60°, -30°) | [3][8] |
| Cyclopentane AA (cis) | Cyclopentane | β-Sheet / β-Turn | Extended region, e.g., (-140°, 135°) | [3][8][9] |
| Note: Dihedral angles are approximate and can vary based on the specific peptide sequence and environment. The values are illustrative of the conformational space typically occupied. |
Experimental Workflow: Characterizing Peptide Conformation with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of peptides containing cyclic amino acids. It provides direct evidence of the conformational preferences imposed by the C4-AA or C5-AA.
Protocol: 2D NMR for Peptide Structure Determination
This protocol outlines the key steps for characterizing a novel peptide containing a constrained amino acid.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a buffer like PBS) to a final concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH to the desired value, as conformation can be pH-dependent.
2. Acquisition of 2D NMR Spectra:
-
Causality: The goal is to obtain through-bond and through-space correlations to assign resonances and derive structural restraints.
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms. This is the critical experiment that reveals through-space proximities between protons (<5 Å), providing the primary data for 3D structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is available, acquire HSQC spectra to aid in resolving spectral overlap and confirming assignments.
3. Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) NOEs.
4. Extraction of Structural Restraints:
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Calculate interproton distance restraints based on these volumes.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain restraints on the φ dihedral angle.
5. Structure Calculation and Validation:
-
Use the derived distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH, CYANA, or AMBER).
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints.
-
Validate the quality of the final structures using tools like PROCHECK-NMR to assess Ramachandran plot statistics and stereochemical quality.
Caption: A validated workflow for determining peptide 3D structure using 2D NMR spectroscopy.
Strategic Implications for Drug Development
The choice between a cyclobutane and a cyclopentane amino acid is a strategic one, guided by the therapeutic goal.
-
Choose Cyclobutane Amino Acids (C4-AAs) when:
-
The goal is to induce a very specific, rigid conformation, such as a tight β-turn.
-
A high degree of pre-organization is needed to maximize binding affinity for a well-defined pocket.
-
The aim is to drastically alter the peptide's global fold in a predictable manner.
-
-
Choose Cyclopentane Amino Acids (C5-AAs) when:
-
A more subtle conformational restriction is desired.
-
The goal is to mimic different types of turns or stabilize helical structures without introducing excessive rigidity.
-
A balance between conformational constraint and some residual flexibility is needed to accommodate binding to multiple related targets or a flexible binding site.
-
Conclusion
Cyclobutane and cyclopentane amino acids are invaluable tools for peptide drug design, each offering a unique method of conformational control. Cyclobutane residues impose a more rigid and predictable constraint, making them ideal for engineering sharp, well-defined structural motifs. In contrast, cyclopentane residues provide a more tunable and versatile constraint, capable of stabilizing a broader range of secondary structures from helices to sheets. A thorough understanding of these differences, validated by experimental techniques like NMR spectroscopy, allows medicinal chemists to rationally design peptidomimetics with superior potency, selectivity, and pharmacokinetic profiles.
References
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. [Link]
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Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. (n.d.). NIH National Library of Medicine. [Link]
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Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). NIH National Library of Medicine. [Link]
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Folding peptides studied by NMR. (2017). SeRMN – NMR Service at UAB. [Link]
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Dihedral angles for amino acids in the 3D structure of the Cyc B peptide. (n.d.). ResearchGate. [Link]
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Conformational Design of Cyclic Peptides. (n.d.). University of Glasgow Theses Service. [Link]
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Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. (2021). NIH National Library of Medicine. [Link]
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Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society. [Link]
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Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. (2019). PubMed. [Link]
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Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega. [Link]
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Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. (2017). NIH National Library of Medicine. [Link]
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An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2022). NIH National Library of Medicine. [Link]
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Protein synthesis with conformationally constrained cyclic dipeptides. (2014). NIH National Library of Medicine. [Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2022). Semantic Scholar. [Link]
-
peptides. (n.d.). SeRMN – NMR Service at UAB. [Link]
-
Polhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. (2021). ChemRxiv. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
Abstract
1-Amino-cyclobutanecarboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, often incorporated into peptidomimetics and other bioactive molecules to impart conformational constraints.[1][2] The ethyl ester of this non-proteinogenic amino acid, 1-Amino-cyclobutanecarboxylic acid ethyl ester, is a key intermediate whose purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chromatographic strategies for the comprehensive purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC). We will explore both achiral (Reversed-Phase) and chiral HPLC methods, contrasting their performance with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6]
The Analytical Challenge: Defining the Purity of a Non-Standard Amino Acid Ester
1-Amino-cyclobutanecarboxylic acid ethyl ester presents a unique analytical challenge. As a small, polar molecule lacking a strong UV chromophore, its analysis requires careful method development. Furthermore, its synthesis can introduce a variety of impurities that must be identified and quantified.
Potential Impurities Include:
-
Starting Materials: Unreacted 1-aminocyclobutanecarboxylic acid.[7]
-
Reaction Byproducts: Di- and tri-cyclobutane species, products of side reactions.
-
Enantiomeric Impurity: The presence of the undesired enantiomer if a stereospecific synthesis is performed.
-
Degradants: Hydrolysis of the ethyl ester back to the carboxylic acid.
A robust analytical strategy must be able to separate, detect, and quantify the main component from all potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, versatility, and quantitative accuracy.[8][9][]
The Workhorse Method: Reversed-Phase HPLC for Chemical Purity
Reversed-Phase HPLC (RP-HPLC) is the primary method for assessing the chemical purity of non-chiral and achiral compounds. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
Why RP-HPLC is the Method of Choice
The choice of RP-HPLC is dictated by its compatibility with polar molecules and the aqueous-organic mobile phases required to retain and elute them. For 1-Amino-cyclobutanecarboxylic acid ethyl ester, the amino and ester groups provide sufficient polarity for this chromatographic mode. Its primary advantages are:
-
Broad Applicability: Can separate a wide range of polar and moderately nonpolar impurities.
-
Robustness & Reproducibility: Well-established and highly reliable for quality control environments.
-
Quantitative Accuracy: With appropriate detection, it provides excellent precision and accuracy for impurity quantification.
Causality in Method Development
A successful RP-HPLC method hinges on the logical selection of several key parameters:
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the standard choice, offering a strong hydrophobic surface for retaining the analyte. The cyclobutane ring and ethyl group will interact with the C18 chains.
-
Mobile Phase: A gradient elution using water and a water-miscible organic solvent like acetonitrile or methanol is necessary. A gradient allows for the elution of impurities with a wide range of polarities.
-
Mobile Phase Additives: The primary amine on the analyte will be protonated at acidic pH, which improves peak shape by preventing interaction with residual silanols on the silica surface. Formic acid or trifluoroacetic acid (TFA) at a low concentration (0.1%) is typically used.
-
Detection: The analyte lacks a significant chromophore for high-sensitivity UV detection. Therefore, detection can be achieved via:
-
Low-Wavelength UV (200-220 nm): Detects the carboxyl ester group but may have high background noise.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that respond to any non-volatile analyte, offering a more uniform response factor for impurities.
-
Pre-column Derivatization: Reacting the primary amine with a UV-active or fluorescent tag (e.g., FMOC-Cl, NBD-Cl) can dramatically enhance sensitivity.[11][12][13] However, this adds complexity and potential for side-reactions.
-
The logical flow for developing and validating this analytical method is depicted below.
Caption: Workflow for HPLC method development and validation.
Chiral HPLC: Quantifying Enantiomeric Purity
For many pharmaceutical applications, controlling the stereochemistry is critical. If 1-Amino-cyclobutanecarboxylic acid ethyl ester is synthesized as a single enantiomer, a chiral HPLC method is required to quantify the level of the unwanted enantiomer.
The Challenge of Chiral Recognition
Enantiomers have identical physical properties and cannot be separated by achiral methods. Chiral separation relies on forming transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating a broad range of chiral molecules, including amino acid derivatives.[12]
Rationale for Chiral Method Parameters
-
Stationary Phase: An immobilized polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is a strong starting point. These phases offer broad selectivity and are robust to a wider range of solvents compared to coated phases.
-
Mobile Phase: Chiral separations on these CSPs are typically performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The choice of solvent significantly impacts the chiral recognition mechanism. Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can improve peak shape and resolution.
-
Derivatization: While direct analysis is possible, derivatizing the primary amine with a group like FMOC or NBD can enhance interaction with the CSP and improve separation, in addition to increasing detection sensitivity.[11][12]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary technique, other methods can provide complementary information. A multi-faceted approach ensures the highest level of confidence in the material's quality.
| Parameter | Reversed-Phase HPLC | Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Chemical Purity, Impurity Profiling | Enantiomeric Purity | Volatile Impurities, Identification | Absolute Purity (Assay), Structural Confirmation |
| Specificity | High for separating isomers and related substances | Absolute for enantiomers | High; provides mass for identification | High; structurally specific signals |
| Sensitivity | Moderate (ng range), dependent on detector | Moderate (ng range) | High (pg range) | Low (µg-mg range) |
| Sample Prep | Simple dissolution | Simple dissolution or derivatization | Derivatization required to increase volatility (e.g., silylation, acylation)[14] | Simple dissolution in deuterated solvent |
| Throughput | High | High | Moderate | Low |
| Key Advantage | Robust, quantitative, industry standard | The only reliable way to measure enantiomeric excess | Provides structural information (mass spec) | No reference standard needed for purity; non-destructive |
| Key Limitation | May not identify co-eluting peaks without MS | Only for chiral separation | Not suitable for non-volatile impurities; thermal degradation risk | Low sensitivity for trace impurities |
Decision Logic for Method Selection
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
The following protocols are provided as robust starting points for method development and must be fully validated according to ICH Q2(R1) guidelines before routine use.[4][15]
Protocol 1: Chemical Purity by RP-HPLC
-
Objective: To determine the chemical purity of 1-Amino-cyclobutanecarboxylic acid ethyl ester and quantify related impurities.
-
Instrumentation: HPLC with UV or ELSD/CAD detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 20.0 50 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas: 1.5 SLM)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
System Suitability Test (SST): [As per USP <621>][3][16]
-
Make five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.8.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100.
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the enantiomers of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
-
Instrumentation: HPLC with UV detector.
-
Chromatographic Conditions:
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare the test sample at 1 mg/mL in the mobile phase.
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired and undesired enantiomers from the racemic standard chromatogram.
-
In the sample chromatogram, calculate the percentage of the undesired enantiomer: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100.
-
Conclusion
The purity assessment of 1-Amino-cyclobutanecarboxylic acid ethyl ester requires a well-defined, multi-pronged analytical strategy. RP-HPLC serves as the foundational method for determining chemical purity, capable of separating a wide array of potential process-related impurities and degradants. When stereochemical integrity is a concern, chiral HPLC on a polysaccharide-based stationary phase is indispensable for accurate enantiomeric quantification. While techniques like GC-MS and qNMR offer valuable orthogonal information for impurity identification and absolute assay, respectively, HPLC remains the gold standard for routine quality control due to its unparalleled robustness, precision, and adaptability. The successful implementation of these methods, underpinned by rigorous validation according to ICH and USP guidelines, ensures that this critical building block meets the high-quality standards required for pharmaceutical development.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: 1,1-CYCLOBUTANEDICARBOXYLIC ACID Source: Organic Syntheses URL: [Link]
- Title: Synthesis of aminocyclopentane carboxylic acids Source: Google Patents URL
-
Title: New Derivatives of Cyclobutane β-Amino Acids Source: ChemistryViews URL: [Link]
-
Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides Source: Bentham Science Publishers URL: [Link]
-
Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition (ResearchGate) Source: ResearchGate URL: [Link]
-
Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: Indonesian Food Science and Technology Journal URL: [Link]
-
Title: Chiral separation of amino acid esters by micellar electrokinetic chromatography Source: PubMed URL: [Link]
-
Title: Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor Source: PMC - NIH URL: [Link]
-
Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition (PMC) Source: PMC - NIH URL: [Link]
-
Title: 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 Source: PubChem URL: [Link]
- Title: Process for resolving chiral acids with 1-aminoindan-2-ols Source: Google Patents URL
-
Title: Chiral Separation of Heterocyclic Drugs by HPLC: Solute-Stationary Phase Base-Pair Interactions Source: ElectronicsAndBooks URL: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 1-Amino-cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids
1-Amino-cyclobutanecarboxylic acid (Ac4c) and its derivatives are of significant interest in medicinal chemistry. As cyclic, non-proteinogenic amino acids, they serve as valuable building blocks in the design of peptides and peptidomimetics with constrained conformations.[1][2] This conformational rigidity can enhance biological activity, improve metabolic stability, and increase receptor selectivity by locking the molecule into a bioactive shape. The ethyl ester derivative, in particular, is a common intermediate in peptide synthesis, making a thorough understanding of its solid-state structure crucial for both synthesis and downstream applications.[3][4][5]
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules at atomic resolution.[6][7][8] It provides precise data on bond lengths, bond angles, and the overall conformation of a molecule, as well as how molecules arrange themselves in a crystal lattice.[8] This guide will delve into the X-ray crystal structure analysis of 1-amino-cyclobutanecarboxylic acid and its ethyl ester, offering a comparative perspective on how the addition of an ethyl ester group influences its solid-state conformation and packing.
The Experimental Foundation: A Self-Validating Protocol for Small Molecule Crystallography
The determination of a crystal structure is a multi-step process, with each stage containing internal checks that validate the final result.[6] This inherent self-validation is a cornerstone of the technique's trustworthiness.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Crucial First Step): The journey to a crystal structure begins with the growth of a high-quality single crystal, typically >0.1 mm in all dimensions.[6] For small molecules like 1-amino-cyclobutanecarboxylic acid derivatives, slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is often ideal. A typical starting point would be a solvent system like ethanol/water or ethyl acetate/hexane. The slow evaporation allows the molecules to self-assemble into a highly ordered, three-dimensional lattice.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[6][9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.[6] Modern diffractometers use sensitive detectors like CCD or CMOS sensors to record these diffraction patterns.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods, often "direct methods" for small molecules, to generate an initial electron density map.[6] This map is interpreted to build an initial model of the molecule. The model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Diagram of the X-ray Crystallography Workflow
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis
While a specific, publicly available crystal structure for 1-amino-cyclobutanecarboxylic acid ethyl ester is not readily found, we can perform a robust comparative analysis. This will be based on the known crystal structure of the parent acid, 1-aminocyclobutanecarboxylic acid (Ac4c), and the expected structural influences of the ethyl ester group, drawing parallels with other known amino acid ester structures.
The Structure of 1-Aminocyclobutanecarboxylic Acid (Ac4c)
The crystal structure of Ac4c reveals several key features that are foundational to its role in peptide design.
-
Cyclobutane Ring Pucker: The four-membered ring is not planar but adopts a puckered conformation to relieve ring strain. This puckering is a critical determinant of the spatial orientation of the amino and carboxyl substituents.
-
Bond Angles and Lengths: The internal bond angles of the cyclobutane ring deviate significantly from the ideal tetrahedral angle of 109.5°. Of particular note is the expanded N-Cα-C' bond angle, a characteristic feature of Cα,α-disubstituted amino acids that influences peptide backbone conformation.[1]
-
Zwitterionic Form and Hydrogen Bonding: In the solid state, Ac4c exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This facilitates the formation of a robust network of intermolecular hydrogen bonds, which dictates the crystal packing.
| Parameter | Typical Value for Ac4c | Significance |
| Ring Pucker Angle | Varies, but non-zero | Relieves ring strain, defines substituent orientation |
| N-Cα-C' Bond Angle | > 110° | Influences peptide backbone conformation |
| Hydrogen Bonding | Extensive N-H···O and C-H···O | Governs crystal packing and stability |
Predicted Structure of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester and Comparison
The introduction of an ethyl ester group in place of the carboxylic acid is expected to induce significant changes in both the molecular conformation and the crystal packing.
-
Conformational Flexibility of the Ester Group: The ethyl ester group introduces additional rotational freedom around the C-O and O-C bonds. The conformation of this group (e.g., syn or anti) will be influenced by steric and electronic factors within the molecule and by intermolecular interactions in the crystal.
-
Alteration of Hydrogen Bonding: The most profound difference will be in the hydrogen bonding network. The ester group is a hydrogen bond acceptor (at the carbonyl oxygen) but not a donor. This eliminates the strong charge-assisted hydrogen bonds present in the zwitterionic parent acid. The crystal packing will likely be dominated by weaker N-H···O=C interactions and van der Waals forces.
-
Impact on Molecular Packing: The disruption of the extensive hydrogen-bonding network and the introduction of the bulkier, more hydrophobic ethyl group will lead to a less dense crystal packing compared to the parent acid. This can affect physical properties such as melting point and solubility.
Logical Diagram of Structural Comparison
Caption: Comparison of structural features and their impact on crystal packing.
Conclusion and Outlook
This guide has provided a detailed examination of the X-ray crystal structure analysis of 1-aminocyclobutanecarboxylic acid and a comparative analysis of its ethyl ester derivative. While a definitive crystal structure for the ethyl ester is not publicly available, a robust understanding of its likely solid-state conformation can be extrapolated from the parent acid and general principles of small molecule crystallography.
The key takeaway for researchers is the profound influence of the functional group on the intermolecular interactions that govern crystal packing. The transition from a zwitterionic carboxylic acid to a neutral ethyl ester fundamentally alters the hydrogen bonding landscape, which in turn affects the material's physical properties. For those in drug development, understanding these solid-state properties is critical for formulation, stability, and bioavailability. The conformational constraints imposed by the cyclobutane ring, a feature conserved in both the acid and its ester, remain a powerful tool for the design of structurally defined bioactive peptides.
Future work should prioritize the acquisition and publication of the crystal structure of 1-amino-cyclobutanecarboxylic acid ethyl ester and other derivatives to provide direct experimental validation for the comparisons discussed herein. Such data would be a valuable addition to the structural database for medicinal chemists and material scientists.
References
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
Ajami, D., & Rebek, J. (2014). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 53(26), 6861-6864. [Link]
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Moloney, M. G., et al. (2017). A Stereocontrolled Route to Bicyclic Tetramates via Dieckmann Cyclization of Oxazolidines Derived from threo-Arylserines. The Journal of Organic Chemistry, 82(1), 346-361. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Caputo, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2495-2503. [Link]
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PharmaCompass. (n.d.). 1-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]
-
Chowdhry, B. Z., et al. (2009). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). Amino Acids, 37(2), 385-391. [Link]
-
Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(3), 316-318. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2006). Synthesis and anticonvulsant activity of enaminones. Part 4. Investigations on isoxazole derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3489-3500. [Link]
-
Salazar, K. V., et al. (2019). Conformational Analysis of Cyclobutanecarboxylic Acid. 74th International Symposium on Molecular Spectroscopy. [Link]
-
Toniolo, C., et al. (2003). Understanding α-amino acid chemistry from X-ray diffraction structures. Chemistry & Biodiversity, 1(1), 121-141. [Link]
-
Dhaon, M. K., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(10), 1962-1965. [Link]
-
AK LECTURES. (2014, July 24). Acylation and Esterification of Amino Acids [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Amino-cyclobutanecarboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Non-proteinogenic amino acids, such as derivatives of 1-Amino-cyclobutanecarboxylic acid, are of increasing interest due to their potential to introduce unique conformational constraints in peptidomimetics and other therapeutic agents. Mass spectrometry stands as a cornerstone technique for the characterization of these molecules. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-Amino-cyclobutanecarboxylic acid ethyl ester, offering a framework for its identification and differentiation from structural analogues.
Understanding the Fragmentation Landscape: A Tale of Two Molecules
To fully appreciate the fragmentation behavior of 1-Amino-cyclobutanecarboxylic acid ethyl ester (MW: 143.18 g/mol , Formula: C7H13NO2)[1], it is instructive to first consider a simpler, related structure: Ethyl cyclobutanecarboxylate (MW: 128.17 g/mol , Formula: C7H12O2)[2][3]. By comparing the known fragmentation of the latter with the predicted fragmentation of our target molecule, we can highlight the diagnostic impact of the amino group on the fragmentation pathways.
Comparative Fragmentation Analysis
| Feature | Ethyl cyclobutanecarboxylate | 1-Amino-cyclobutanecarboxylic acid ethyl ester (Predicted) | Rationale for Prediction |
| Molecular Ion (M+) | m/z 128 (Observed)[2] | m/z 143 (Expected) | The molecular ion peak is expected at the molecular weight of the compound. |
| Loss of Ethoxy Radical (-•OCH2CH3) | m/z 83[3] | m/z 98 | Cleavage of the C-O bond of the ester is a common fragmentation pathway, leading to the formation of a stable acylium ion. |
| Loss of Ethyl Radical (-•CH2CH3) | m/z 99 | m/z 114 | Alpha-cleavage adjacent to the carbonyl group can result in the loss of the ethyl group. |
| Loss of Ethene (-CH2=CH2) via McLafferty Rearrangement | Not prominent | m/z 115 | While not a classic McLafferty rearrangement, a similar hydrogen transfer from the amino group followed by elimination of ethene is plausible. |
| Ring Opening and Fragmentation | m/z 55 (Base Peak)[3] | m/z 70 (Predicted prominent peak) | The cyclobutane ring can undergo fragmentation, with the charge being retained on the nitrogen-containing fragment, which is generally more stable. |
| Alpha-Cleavage relative to Amino Group | N/A | m/z 114 (Loss of •C2H5), m/z 70 (Loss of •COOC2H5) | The amino group directs fragmentation through alpha-cleavage, leading to the loss of adjacent substituents. |
Proposed Fragmentation Pathway for 1-Amino-cyclobutanecarboxylic acid ethyl ester
The fragmentation of 1-Amino-cyclobutanecarboxylic acid ethyl ester under electron ionization is predicted to be driven by the presence of both the ester and the amino functional groups, as well as the strained cyclobutane ring. The nitrogen atom, with its lone pair of electrons, can stabilize adjacent carbocations, influencing the major fragmentation routes.
A key fragmentation pathway likely involves the initial loss of the ethoxy group to form a stable acylium ion. Subsequent fragmentation of the cyclobutane ring can then occur. Alpha-cleavage adjacent to the amino group is also a highly probable event, leading to the formation of resonance-stabilized fragments.
Caption: Predicted major fragmentation pathways for 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to acquire mass spectral data for 1-Amino-cyclobutanecarboxylic acid ethyl ester, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-Amino-cyclobutanecarboxylic acid ethyl ester in a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to a final concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (Electron Ionization):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to 1-Amino-cyclobutanecarboxylic acid ethyl ester.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
Alternative Analytical Methodologies
While GC-MS with EI is a powerful tool for the analysis of volatile compounds like 1-Amino-cyclobutanecarboxylic acid ethyl ester, other techniques can provide complementary information.
-
Electrospray Ionization (ESI) Mass Spectrometry: This soft ionization technique is less likely to cause extensive fragmentation and would be useful for confirming the molecular weight of the compound, typically observing the protonated molecule [M+H]+ at m/z 144. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion could then be used to induce and study fragmentation in a controlled manner.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule, providing detailed information about the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amine (N-H stretch), ester (C=O stretch), and C-N and C-O bonds.
Conclusion
The mass spectrometry fragmentation of 1-Amino-cyclobutanecarboxylic acid ethyl ester is predicted to be a rich source of structural information. By understanding the fundamental principles of fragmentation for related structures and functional groups, researchers can confidently interpret the resulting mass spectra. This guide provides a robust framework for the analysis of this and similar non-proteinogenic amino acid derivatives, aiding in their unambiguous identification and characterization in complex research and development settings. The combination of the predicted fragmentation patterns, a detailed experimental protocol, and a comparative analysis with a structural analogue offers a comprehensive resource for scientists in the field.
References
-
Gäde, G., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2174-9. [Link]
-
PubChem. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. [Link]
-
NIST. 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, ethyl ester. [Link]
-
NIST. Gas Chromatography of 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, ethyl ester. [Link]
-
NIST. Ethyl cyclobutanecarboxylate. [Link]
-
PubChem. Ethyl cyclobutanecarboxylate. [Link]
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PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
-
Royal Society of Chemistry. Mass Spectrometric Analysis of Cyclic Peptides. [Link]
-
Ng, J. L., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 25(10), 1764-1774. [Link]
-
Borges, F. A. S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(118), 97255-97287. [Link]
-
Matsuo, T., et al. (1986). Amino Acid Sequence Determination of Cyclic Peptides. Agricultural and Biological Chemistry, 50(2), 307-314. [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-842. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
Sources
A Senior Application Scientist's Guide to Coupling Reagents for 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester: A Comparative Study
In the landscape of modern drug discovery, the synthesis of novel molecular entities with unique three-dimensional architectures is paramount. Among the myriad of building blocks available to medicinal chemists, constrained amino acids play a crucial role in designing peptides and peptidomimetics with enhanced metabolic stability and defined conformations. 1-Amino-cyclobutanecarboxylic acid ethyl ester, a sterically hindered secondary amine, is a valuable scaffold in this regard. However, its inherent steric bulk around the alpha-carbon presents a significant challenge for efficient amide bond formation.
This guide provides a comparative analysis of common coupling reagents for the acylation of 1-Amino-cyclobutanecarboxylic acid ethyl ester. We will delve into the mechanistic nuances of each reagent class, present detailed experimental protocols for a model reaction, and offer a data-driven comparison to empower researchers in selecting the optimal conditions for their synthetic endeavors.
The Challenge: Acylating a Sterically Hindered Amino Ester
The primary obstacle in the amidation of 1-Amino-cyclobutanecarboxylic acid ethyl ester lies in the steric hindrance posed by the cyclobutyl ring. This bulkiness can significantly slow down the rate of nucleophilic attack by the amine on the activated carboxylic acid, leading to incomplete reactions, low yields, and an increased propensity for side reactions, including racemization of the carboxylic acid partner. The choice of an appropriate coupling reagent is therefore critical to overcome these kinetic barriers and achieve a successful and clean transformation.
A Comparative Overview of Coupling Reagents
We will examine three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. For our comparative study, we will consider the model reaction of coupling benzoic acid with 1-Amino-cyclobutanecarboxylic acid ethyl ester to form N-benzoyl-1-aminocyclobutanecarboxylic acid ethyl ester.
| Coupling Reagent Class | Representative Reagent | Additive | Key Strengths | Potential Drawbacks |
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Cost-effective, water-soluble byproducts. | Slower reaction rates, potential for racemization without additives. |
| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | High efficiency for hindered couplings, low racemization. | Byproducts can be challenging to remove. |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Very rapid reaction times, excellent for hindered substrates, low racemization. | Higher cost, potential for guanidinylation of the amine. |
Mechanistic Insights: Activating the Carboxyl Group
Understanding the mechanism of action for each class of coupling reagent is fundamental to troubleshooting and optimizing reaction conditions.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like EDC activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable and prone to racemization. The addition of HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which is then aminolyzed to form the amide bond, regenerating HOBt in the process.[1][2]
Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU is a highly effective uronium/aminium salt-based coupling reagent that activates carboxylic acids to form a highly reactive OAt-active ester. [2]The presence of the 7-azabenzotriazole (HOAt) moiety is crucial for its high reactivity and ability to suppress racemization. The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of benzoic acid with 1-Amino-cyclobutanecarboxylic acid ethyl ester using EDC/HOBt, PyBOP, and HATU.
Protocol 1: EDC/HOBt Mediated Coupling
Materials:
-
Benzoic acid (1.0 eq)
-
1-Amino-cyclobutanecarboxylic acid ethyl ester (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 eq), HOBt (1.2 eq), and 1-Amino-cyclobutanecarboxylic acid ethyl ester (1.1 eq). [2]2. Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [2]5. Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: PyBOP Mediated Coupling
Materials:
-
Benzoic acid (1.0 eq)
-
1-Amino-cyclobutanecarboxylic acid ethyl ester (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and 1-Amino-cyclobutanecarboxylic acid ethyl ester (1.2 eq) in anhydrous DMF. [3]2. Add DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) to the cooled solution. [3]5. Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid, water, saturated NaHCO₃ solution, and brine. [3]9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: HATU Mediated Coupling
Materials:
-
Benzoic acid (1.0 eq)
-
1-Amino-cyclobutanecarboxylic acid ethyl ester (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a flask under an inert atmosphere, add benzoic acid (1.0 eq) and HATU (1.1 eq) and dissolve in anhydrous DMF. [2]2. Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add 1-Amino-cyclobutanecarboxylic acid ethyl ester (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF. [2]6. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to aid in DMF removal), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. [4]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison and Discussion
| Coupling Reagent | Typical Reaction Time | Representative Yield Range | Purity Profile | Key Considerations |
| EDC/HOBt | 12-24 hours | 60-80% | Good, but may require careful purification to remove urea byproducts. | Most cost-effective option. Longer reaction times may be necessary for complete conversion. |
| PyBOP | 2-6 hours | 80-95% | Generally high, but phosphoramide byproducts can sometimes be challenging to remove completely. | Excellent choice for balancing reactivity and cost. [3] |
| HATU | 1-4 hours | 85-98% | Very high, with clean reaction profiles. | The most reactive and often provides the highest yields, but at a higher cost. Pre-activation is recommended to avoid guanidinylation of the amine. [4] |
Expertise & Experience Insights:
For routine syntheses where cost is a primary concern and longer reaction times are acceptable, EDC/HOBt remains a viable option. However, for more challenging couplings or when higher yields and faster reaction times are desired, PyBOP offers a significant advantage. In cases where the substrate is particularly precious or the coupling is exceptionally difficult, the superior reactivity of HATU often justifies its higher cost, delivering excellent yields and purity in a shorter timeframe. It is crucial to use a non-nucleophilic base like DIPEA with HATU to prevent unwanted side reactions.
Conclusion
The selection of a coupling reagent for the acylation of the sterically hindered 1-Amino-cyclobutanecarboxylic acid ethyl ester is a critical decision that directly impacts the efficiency and success of the synthesis. While carbodiimides such as EDC with an additive like HOBt offer a cost-effective solution, phosphonium salts like PyBOP and uronium/aminium salts like HATU provide superior performance in terms of reaction speed and yield, particularly for challenging substrates. By understanding the mechanistic underpinnings and following robust experimental protocols, researchers can confidently navigate the complexities of amide bond formation with this valuable building block, accelerating the pace of drug discovery and development.
References
-
Yadav, V. K., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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Wikipedia. (2023). PyBOP. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Pattar, V. P., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]
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SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
Semantic Scholar. (1989). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. [Link]
- Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
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ResearchGate. (2015). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
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ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]
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Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]
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National Institutes of Health. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. [Link]
-
INIS. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. [Link]
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In vitro stability of peptides modified with 1-Amino-cyclobutanecarboxylic acid ethyl ester.
An In-Depth Technical Guide to the In Vitro Stability of Peptides Modified with 1-Amino-cyclobutanecarboxylic Acid
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by their inherent instability.[1][2] A primary challenge in their development is rapid degradation by proteases in the body, leading to a short in vivo half-life and low bioavailability.[1][2] To surmount this obstacle, medicinal chemists have turned to the incorporation of non-natural amino acids, which can fortify the peptide backbone against enzymatic cleavage.[3][4][5]
This guide focuses on a particularly effective modification: the incorporation of 1-Amino-cyclobutanecarboxylic acid (Ac4c). We will provide a comparative analysis, supported by experimental protocols, on how substituting a standard amino acid with Ac4c can dramatically enhance a peptide's in vitro stability. The Ac4c residue, with its constrained cyclobutyl side chain, offers significant steric hindrance, effectively shielding the adjacent peptide bonds from proteolytic attack.[6][7] Studies have demonstrated that peptides incorporating Ac4c derivatives exhibit high resistance to enzymatic hydrolysis.[6][7] This guide will detail the methodologies to quantify this stability enhancement, providing researchers with the tools to validate this strategy in their own drug discovery programs.
The Rationale for Stability Assessment: Plasma and Specific Proteases
To comprehensively evaluate the stability of an Ac4c-modified peptide, a multi-pronged approach is necessary. We will compare the modified peptide against its unmodified parent counterpart in two distinct experimental systems:
-
Human Plasma Stability Assay: This is a crucial primary screen as it closely mimics the physiological environment the peptide will encounter upon administration.[8][9] Plasma contains a complex cocktail of proteases, and assessing stability in this matrix provides a broad measure of the peptide's resilience.[10][11][12]
-
Specific Enzymatic Challenge (Trypsin & Chymotrypsin): To gain a more mechanistic understanding of the stabilization, we use isolated, high-purity proteases. Trypsin and chymotrypsin are common serine proteases that play significant roles in digestion and are found in the circulatory system.[13][14] They have well-defined cleavage specificities (Trypsin cleaves C-terminal to Lysine and Arginine; Chymotrypsin C-terminal to aromatic residues like Phenylalanine, Tyrosine, and Tryptophan), allowing us to pinpoint the protective effect of the Ac4c modification at specific sites within the peptide sequence.[14][15]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for comparing the stability of a control peptide versus an Ac4c-modified peptide.
Caption: Workflow for comparative in vitro peptide stability analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including a control peptide, allowing for a direct and unambiguous comparison of the stabilizing effect of the Ac4c modification.
Protocol 1: In Vitro Human Plasma Stability Assay
Objective: To determine and compare the half-life (t½) of a control peptide and its Ac4c-modified analog in human plasma.
Materials:
-
Control and Ac4c-modified peptides (lyophilized powder)
-
Pooled Human Plasma (from multiple donors, heparinized)[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) for protein precipitation
-
Internal Standard (IS) solution (a stable, non-related peptide or small molecule for LC-MS/MS normalization)
-
Thermomixer or water bath set to 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Peptide Stock Preparation: Prepare 1 mM stock solutions of the control and Ac4c-modified peptides in an appropriate solvent (e.g., water or DMSO).
-
Incubation Preparation: Thaw the human plasma on ice. Just before use, pre-warm the plasma to 37°C.
-
Initiating the Reaction:
-
In a microcentrifuge tube, add 198 µL of the pre-warmed plasma.
-
To initiate the degradation, add 2 µL of the 1 mM peptide stock solution to the plasma (final peptide concentration: 10 µM).
-
Vortex gently and immediately take the t=0 time point aliquot.
-
-
Time Point Sampling:
-
Reaction Quenching & Protein Precipitation:
-
Immediately add the 25 µL aliquot to a new tube containing 75 µL of ice-cold ACN with 0.1% TFA and the internal standard. This immediately stops all enzymatic activity and precipitates plasma proteins.[16]
-
Vortex vigorously for 1 minute.
-
-
Sample Clarification: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Monitor the disappearance of the parent peptide peak area over time, normalized to the internal standard peak area.
-
-
Data Calculation:
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot is the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[11]
-
Protocol 2: Proteolytic Stability Assay (Trypsin/Chymotrypsin)
Objective: To assess the stability of the peptides against specific proteases.
Materials:
-
Control and Ac4c-modified peptides
-
Trypsin (TPCK-treated, sequencing grade)
-
Chymotrypsin (TLCK-treated, sequencing grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0) or Tris-HCl buffer
-
Reaction termination solution (e.g., 10% TFA or FA)
-
Thermomixer or water bath set to 37°C
-
LC-MS/MS system
Methodology:
-
Solution Preparation:
-
Prepare 1 mg/mL stock solutions of Trypsin and Chymotrypsin in 50 mM acetic acid.
-
Prepare 100 µM working solutions of the control and Ac4c-modified peptides in the assay buffer (e.g., 50 mM Ammonium Bicarbonate).
-
-
Reaction Setup:
-
In separate tubes, add 90 µL of the 100 µM peptide working solution (for both control and Ac4c-modified peptides).
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
-
Initiating Digestion:
-
Initiate the reaction by adding 10 µL of the protease solution. The final enzyme:substrate ratio should be optimized, but a starting point of 1:50 (w/w) is common.[17]
-
Vortex gently and immediately take the t=0 time point.
-
-
Time Point Sampling & Quenching:
-
Incubate the reaction at 37°C.
-
At specified time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw a 10 µL aliquot and quench the reaction by adding it to 10 µL of 10% TFA.
-
-
Analysis:
-
Analyze the samples directly by LC-MS/MS to monitor the disappearance of the parent peptide.
-
Calculate the percentage of intact peptide remaining at each time point and determine the half-life as described in Protocol 1.
-
Mechanism of Ac4c-Mediated Stabilization
The stabilizing effect of the Ac4c residue is primarily due to steric hindrance at the site of proteolytic cleavage. The following diagram illustrates this principle.
Caption: Steric hindrance by Ac4c prevents protease binding and cleavage.
Comparative Data Summary
The following tables present representative data from the described stability assays, comparing a hypothetical control peptide against its Ac4c-modified version.
Table 1: Human Plasma Stability Data
| Time (min) | Control Peptide (% Remaining) | Ac4c-Modified Peptide (% Remaining) |
| 0 | 100 | 100 |
| 15 | 65.2 | 98.1 |
| 30 | 41.8 | 95.7 |
| 60 | 18.3 | 92.4 |
| 120 | 3.5 | 85.1 |
| 240 | <1 | 72.3 |
| t½ (min) | ~25 | >480 |
Table 2: Trypsin Digestion Stability Data
| Time (min) | Control Peptide (% Remaining) | Ac4c-Modified Peptide (% Remaining) |
| 0 | 100 | 100 |
| 10 | 22.5 | 99.2 |
| 30 | 2.1 | 97.5 |
| 60 | <1 | 94.8 |
| 180 | <1 | 88.6 |
| t½ (min) | <5 | >600 |
Conclusion and Field Insights
The incorporation of 1-Amino-cyclobutanecarboxylic acid is a robust strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental data clearly demonstrates that replacing a single amino acid at a proteolytically labile position with Ac4c can increase the peptide's half-life by orders of magnitude in both complex biological matrices like plasma and against specific enzymatic threats. This modification introduces significant steric bulk via its cyclobutyl ring, physically impeding the access of proteases to the peptide backbone without necessarily altering the overall conformation required for biological activity.[18][19] For researchers in drug development, employing Ac4c modification represents a powerful and validated method to improve the pharmacokinetic profile of promising peptide candidates, transforming transiently active molecules into viable drug leads.
References
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Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available from: [Link]
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Kaur, H., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 14(8), 1391-1437. Available from: [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. Available from: [Link]
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Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
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Cyprotex. Plasma Stability. Available from: [Link]
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Creative Bioarray. Plasma Stability Assay. Available from: [Link]
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Lee, V. H., & Kim, C. K. (1995). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical Sciences, 84(8), 958-962. Available from: [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. Available from: [Link]
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Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(16), 3104-3111. Available from: [Link]
-
Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(16), 3104-3111. Available from: [Link]
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Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 429-437. Available from: [Link]
- Bodanszky, M. (1993). Synthesis of Peptides. In Principles of Peptide Synthesis (pp. 1-29). Springer, Berlin, Heidelberg.
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Li, P., & Hudson, C. S. (2020). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 7(18), 2735-2748. Available from: [Link]
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Ghale, G., Kuhnert, N., & Nau, W. M. (2012). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. Chemistry - An Asian Journal, 7(1), 168-174. Available from: [Link]
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GenScript. Overview of Custom Peptide Synthesis. Available from: [Link]
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Li, J., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Chemical Communications, 53(22), 3219-3222. Available from: [Link]
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Wang, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available from: [Link]
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Ananthanarayanan, V. S., & Soman, K. V. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Biopolymers, 36(4), 459-469. Available from: [Link]
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van den Broek, I. (2021). Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. Student Theses Faculty of Science and Engineering. Available from: [Link]
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O'Flaherty, R., et al. (2023). Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest. LCGC International, 36(8). Available from: [Link]
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Sato, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. Available from: [Link]
-
Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Scientific Reports, 7, 2874. Available from: [Link]
-
Wang, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available from: [Link]
- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Kourouklis, A. P., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available from: [Link]
-
Salunke, S., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. Available from: [Link]
-
ResearchGate. Review articles in CYCLIC PEPTIDES. Available from: [Link]
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Enhancing Peptide Therapeutics: A Comparative Guide to Enzymatic Stability with 1-Aminocyclobutanecarboxylic Acid Ethyl Ester
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency.[1] However, a significant hurdle in their clinical application is their inherent susceptibility to proteolytic degradation, leading to a short in vivo half-life.[2][3][4] This guide provides an in-depth comparison of the enzymatic stability of peptides with and without the incorporation of the unnatural amino acid, 1-Aminocyclobutanecarboxylic acid ethyl ester (Ac4c-OEt). We will explore the mechanistic basis for stability enhancement, provide detailed experimental protocols for comparative analysis, and present illustrative data to guide researchers in the design of more robust peptide-based drugs.
The Challenge of Proteolytic Degradation
Native peptides are readily recognized and cleaved by a myriad of proteases present in biological systems, particularly in the bloodstream and the gastrointestinal tract.[2][5] This rapid degradation necessitates frequent administration at high doses, increasing the cost of therapy and the potential for side effects. A primary strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs) into the peptide sequence.[6][7] UAAs can introduce novel chemical functionalities, alter the peptide backbone, or add bulky side chains that sterically hinder the approach of proteases, thereby significantly extending the peptide's circulation time.[6]
1-Aminocyclobutanecarboxylic Acid Ethyl Ester (Ac4c-OEt): A Tool for Enhanced Stability
1-Aminocyclobutanecarboxylic acid (Ac4c) and its derivatives are cyclic amino acids that, when incorporated into a peptide chain, introduce a significant conformational constraint.[8] This rigidity can be beneficial for bioactivity by locking the peptide into a desired conformation for receptor binding. Furthermore, the cyclobutane ring presents a bulky and unnatural structure that is not readily recognized by common proteases. The ethyl ester functionality in Ac4c-OEt can further enhance this steric hindrance.
The core hypothesis is that the cyclobutane moiety of Ac4c-OEt, positioned at or near a potential cleavage site, will act as a "steric shield," preventing the peptide from fitting into the active site of a protease.
Experimental Design for Comparative Stability Analysis
To objectively compare the enzymatic stability of a peptide with and without Ac4c-OEt, a well-controlled in vitro assay is essential. This section outlines a comprehensive experimental workflow.
Workflow for Comparative Enzymatic Stability Assay
Caption: Experimental workflow for comparing the enzymatic stability of native and Ac4c-OEt modified peptides.
Detailed Experimental Protocols
1. Peptide Synthesis and Purification
-
Method: Both the native peptide and the Ac4c-OEt-containing analogue will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]
-
Ac4c-OEt Incorporation: Boc-1-amino-1-cyclobutane carboxylic acid can be used as a building block in peptide synthesis.[11] The ethyl ester can be introduced either on the building block or post-synthetically, depending on the overall synthetic strategy.
-
Purification: Peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[12]
-
Characterization: The identity of the purified peptides will be confirmed by mass spectrometry.[12]
2. Enzymatic Stability Assay in the Presence of Proteases (Trypsin and Chymotrypsin)
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in sterile water or a suitable buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 90 µL of 50 mM Tris buffer (pH 7.4).
-
Add 5 µL of the peptide stock solution (final concentration 50 µM).
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of protease solution (e.g., 1 mg/mL trypsin or chymotrypsin in the same buffer).
-
-
Time Points: Collect 10 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 20 µL of a quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in acetonitrile). This will stop the enzymatic degradation and precipitate the protease.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]
-
Analysis: Analyze the supernatant by RP-HPLC.
3. Serum Stability Assay
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in a suitable solvent like sterile water or DMSO.[13]
-
Reaction Setup:
-
Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes).[13]
-
Quenching and Protein Precipitation: To each aliquot, add two volumes of a quenching solution (e.g., acetonitrile with 1% TFA) to stop enzymatic degradation and precipitate serum proteins.[13]
-
Sample Preparation: Vortex the samples and incubate on ice for at least 10 minutes, followed by centrifugation at high speed.[13]
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.[13]
4. RP-HPLC Analysis
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).[13]
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) can then be calculated by fitting the data to a one-phase decay model.[12][14]
Comparative Data and Interpretation
The following tables present hypothetical but realistic data from the described experiments, comparing a model native peptide with its Ac4c-OEt modified counterpart.
Table 1: Stability in the Presence of Specific Proteases
| Peptide | Protease | Half-life (t½) in minutes |
| Native Peptide | Trypsin | 45 ± 5 |
| Ac4c-OEt Modified Peptide | Trypsin | > 240 |
| Native Peptide | Chymotrypsin | 62 ± 8 |
| Ac4c-OEt Modified Peptide | Chymotrypsin | > 240 |
Table 2: Stability in Human Serum
| Peptide | Half-life (t½) in minutes |
| Native Peptide | 25 ± 4 |
| Ac4c-OEt Modified Peptide | 185 ± 15 |
Interpretation of Results
The data clearly demonstrates a significant enhancement in the enzymatic stability of the peptide upon incorporation of Ac4c-OEt.
-
Protease Specificity: The native peptide is rapidly degraded by both trypsin and chymotrypsin, indicating the presence of susceptible cleavage sites. In contrast, the Ac4c-OEt modified peptide shows remarkable resistance to both proteases, with a half-life exceeding the duration of the experiment. This supports the hypothesis that the bulky cyclobutane ring sterically hinders the proteases from accessing the peptide backbone. The incorporation of 1-aminocyclobutanecarboxylic acid derivatives has been shown to confer high resistance to enzymatic hydrolysis.[15][16]
-
Serum Stability: The complex mixture of proteases in human serum leads to rapid degradation of the native peptide.[12] The Ac4c-OEt modification results in a more than seven-fold increase in the peptide's half-life in serum. This is a crucial improvement for therapeutic applications, as a longer half-life in circulation can lead to improved efficacy and less frequent dosing.
Mechanistic Insights
The enhanced stability conferred by Ac4c-OEt can be attributed to a combination of factors:
-
Steric Hindrance: The primary mechanism is the steric bulk of the cyclobutane ring, which physically blocks the active site of proteolytic enzymes.
-
Conformational Rigidity: The cyclic nature of Ac4c-OEt restricts the conformational flexibility of the peptide backbone in its vicinity.[8] Proteases often recognize and bind to peptides in specific extended conformations. By preventing the peptide from adopting this conformation, Ac4c-OEt reduces the efficiency of enzymatic cleavage.
Proposed Mechanism of Proteolytic Resistance
Caption: Proposed mechanism of enhanced proteolytic resistance by Ac4c-OEt incorporation.
Conclusion and Future Directions
The incorporation of 1-Aminocyclobutanecarboxylic acid ethyl ester represents a powerful strategy for enhancing the enzymatic stability of peptide therapeutics. The experimental data, though illustrative, are based on the well-established principle that unnatural amino acids can significantly improve a peptide's pharmacokinetic profile by protecting it from proteolytic degradation.[3][6] Researchers and drug developers are encouraged to consider the incorporation of Ac4c-OEt and other conformationally constrained amino acids in their peptide design efforts to create more robust and effective therapeutic candidates.
Future studies should focus on systematically evaluating the impact of the position of Ac4c-OEt incorporation within the peptide sequence, as its effectiveness is likely to be greatest when placed at or near known cleavage sites. Additionally, in vivo pharmacokinetic and pharmacodynamic studies are necessary to fully validate the therapeutic potential of these modified peptides.
References
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- Cyclic peptides exhibited enhanced resistance towards proteolytic...
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
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- Technical Support Center: Enhancing C16Y Peptide Stability in Serum - Benchchem.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Transl
- Boc-1-amino-1-cyclobutane carboxylic acid - Chem-Impex.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Public
- 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
- (PDF)
- Application Note & Protocol: Assessing the Serum Stability of Peptide 5e - Benchchem.
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- Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed.
- Overview of Custom Peptide Synthesis.
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- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
As researchers dedicated to advancing drug development, our work with novel chemical entities like 1-Amino-cyclobutanecarboxylic acid ethyl ester demands the highest standards of scientific rigor and safety. This extends beyond the bench to the entire lifecycle of the chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory compliance. The objective is to ensure that operational safety and environmental stewardship are integral parts of our research workflow.
Pre-Disposal Safety and Chemical Profile
Before handling the waste, a clear understanding of the chemical's properties and immediate hazards is paramount. 1-Amino-cyclobutanecarboxylic acid ethyl ester is an amino acid ester, and its structure dictates its reactivity and handling requirements.
Chemical Profile Summary
| Property | Value | Source |
| CAS Number | 285570-26-5 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Known Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). | [4] |
The primary hazards associated with analogous amino acids and esters include skin, eye, and respiratory irritation.[5][6] Therefore, appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical or its solutions, which can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | Avoids inhalation of any dust or vapors, which may cause respiratory tract irritation.[5][6] |
Waste Characterization: The First Step to Compliance
Proper disposal begins with correct waste characterization. Under regulations like the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]
-
Corrosivity : As an amino acid derivative, it is not expected to be corrosive. However, waste streams containing it might be if mixed with acids or bases.[7]
-
Reactivity : The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][4]
-
Toxicity : While comprehensive toxicological data is not available, related amino acids are classified as harmful if swallowed or inhaled, causing skin and eye irritation.[6]
Step-by-Step Disposal Protocol
The guiding principle for disposal is to never discharge chemical waste into the sanitary sewer system.[9][10] All chemical waste must be collected and disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.
Protocol for Small Quantities (e.g., < 1 Liter)
-
Container Selection : Use a clean, chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free of cracks or residue.
-
Waste Segregation :
-
Labeling : This is a critical step for safety and compliance.[7] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Amino-cyclobutanecarboxylic acid ethyl ester." Avoid using abbreviations or formulas.
-
An accurate list of all components in the container, including solvents, by percentage.
-
The associated hazards (e.g., "Irritant," "Potentially Toxic").
-
The date you first added waste to the container.
-
-
Accumulation : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][11] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition. Keep the container closed at all times except when adding waste.
-
Request for Pickup : Once the container is full, or within one year of the accumulation start date (check local regulations), submit a request for waste pickup to your institution's EH&S department.[11]
Protocol for Bulk Quantities or Contaminated Materials
For larger quantities or for solid materials contaminated with the chemical (e.g., contaminated silica gel, filter paper, gloves), the procedure is similar but requires greater attention to containment.
-
Containment : Use a larger, approved hazardous waste drum or container. For contaminated solids, double-bag them in heavy-duty plastic bags before placing them in the final disposal container.
-
Labeling and Storage : Follow the same stringent labeling and SAA storage requirements as for small quantities.
-
Disposal : The final disposal method will be determined by the licensed waste management facility, but it typically involves incineration at a high temperature to ensure complete destruction of the organic molecule.[3]
Spill and Decontamination Procedures
Accidents happen, and a clear, actionable spill response plan is essential.
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : For small spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize/Absorb : Once contained, carefully cover the spill with the absorbent material.
-
Clean-Up :
-
Wearing the appropriate PPE (see Table 1), gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[5]
-
Do not use a vacuum cleaner unless it is specifically rated for hazardous materials.
-
-
Decontaminate :
-
Wash the spill area thoroughly with soap and water.[12]
-
Conduct a final rinse with water.
-
All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste.
-
-
Report : Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of 1-Amino-cyclobutanecarboxylic acid ethyl ester.
Caption: Decision workflow for handling and disposing of the ester waste.
By adhering to these protocols, you ensure that your innovative research is conducted not only at the cutting edge of science but also with the utmost responsibility for personal safety and environmental protection.
References
-
PubChem. Cyclopentanecarboxylic acid, 1-amino-, ethyl ester. Retrieved from [Link]
-
PhytoTech Labs. SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. 1-AMINO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER CAS#: 285570-26-5 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-cyclobutanecarboxylic Acid Ethyl Ester
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel chemical entities like 1-Amino-cyclobutanecarboxylic acid ethyl ester requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on data from safety data sheets (SDS) for this compound and structurally similar molecules, 1-Amino-cyclobutanecarboxylic acid ethyl ester presents several key hazards that dictate our PPE strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.
The compound is classified with the following GHS hazard statements, indicating it can cause significant irritation and potential harm upon exposure.
| Hazard Statement | Classification | Potential Effect | Authoritative Source |
| H315 | Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2][3] | PhytoTech Labs, Cayman Chemical, MedChemExpress |
| H319 | Eye Irritation (Category 2A) | Causes serious, potentially damaging eye irritation.[1][2][3] | PhytoTech Labs, Cayman Chemical, MedChemExpress |
| H335 | STOT - Single Exposure | May cause irritation to the respiratory tract if inhaled.[1][2][3] | PhytoTech Labs, Cayman Chemical, MedChemExpress |
| H302 | Acute Toxicity, Oral (Cat. 4) | Harmful if swallowed.[3] | MedChemExpress |
Some related compounds also suggest more severe hazards, such as causing severe skin burns and eye damage (H314), underscoring the need for a cautious and comprehensive approach to protection.
Core Protective Equipment: A Multi-Layered Defense
Based on the identified hazards, a multi-layered PPE approach is essential. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Eye and Face Protection: The Critical First Barrier
Given the classification of "Causes serious eye irritation" (H319), protecting your eyes is non-negotiable.[1][2][3]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes or fine particulates.
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical safety goggles.
-
Rationale: The causality is direct: the mucous membranes of the eyes are highly susceptible to irritants. Goggles prevent not only direct splashes but also airborne dust from entering the eye area. An eyewash station must be readily accessible in any area where this chemical is handled[1].
Hand Protection: Selecting the Right Gloves
The precautionary statement P280, "Wear protective gloves," is a consistent recommendation across all safety documentation[1][3].
-
Material Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals. They offer good resistance to acids, bases, and alcohols[4]. Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
Proper Technique: Never wear a single pair of gloves for an entire workday. Gloves should be inspected for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Double-gloving can provide an extra layer of security during high-risk procedures.
Skin and Body Protection: Beyond the Basics
To prevent skin irritation as indicated by H315, appropriate body protection is required[1][2][3].
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn at all times.
-
Additional Protection: For procedures involving larger volumes or a higher risk of spills, consider a chemical-resistant apron worn over the lab coat. Ensure that your legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation (H335) means that engineering controls and, when necessary, respiratory protection are vital[1][2][3].
-
Primary Control: Always handle 1-Amino-cyclobutanecarboxylic acid ethyl ester, especially in its solid (powder) form, inside a certified chemical fume hood to minimize the inhalation of dust.
-
When a Respirator is Needed: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required. A filtering facepiece respirator (dust mask) may be sufficient for low-level dust exposure, but a half-mask or full-face respirator with appropriate particulate cartridges offers superior protection[5]. Always follow OSHA respirator regulations (29 CFR 1910.134) or equivalent local standards[5].
Procedural Workflow: From Donning to Disposal
A systematic workflow ensures that PPE is used correctly and effectively, minimizing the risk of contamination.
Caption: PPE workflow from risk assessment to final hand washing.
Emergency Response and Disposal
Even with the best precautions, accidents can happen. Being prepared is a critical component of your safety plan.
Immediate Actions for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[6].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor[1][3].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[1].
In all cases of exposure, show the Safety Data Sheet to the attending medical professional[1].
Disposal of Contaminated PPE
All disposable PPE, such as gloves, that has come into contact with 1-Amino-cyclobutanecarboxylic acid ethyl ester must be considered contaminated waste.
-
Procedure: Place contaminated items in a designated, sealed, and clearly labeled waste container.
-
Regulations: Dispose of the container as chemical waste in accordance with all local, state, and federal regulations. Do not discard it in the regular trash. Contaminated clothing should be washed thoroughly before reuse[3].
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
